Furaquinocin B
Description
from Streptomyces sp. KO-3988; benzoquinone derivative; structure given in first source
Properties
Molecular Formula |
C22H26O7 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2S,3R)-3-[(E)-1,5-dihydroxy-4-methylpent-3-enyl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |
InChI |
InChI=1S/C22H26O7/c1-10(9-23)6-7-15(25)22(4)12(3)29-21-16-13(8-14(24)17(21)22)19(27)20(28-5)11(2)18(16)26/h6,8,12,15,23-25H,7,9H2,1-5H3/b10-6+/t12-,15?,22-/m0/s1 |
InChI Key |
FBOIBFWCHWNBOE-PUVSASSTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Furaquinocin B: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaquinocins are a family of meroterpenoids, natural products of mixed biosynthetic origin, characterized by a polyketide-derived naphthoquinone core and a terpenoid side chain.[1][2] These compounds are produced by various species of soil- and marine-derived actinomycetes, particularly from the genus Streptomyces.[1][3] Furaquinocin B, along with its counterpart Furaquinocin A, were the first of this class to be discovered and were isolated from the culture broth of Streptomyces sp. KO-3988.[4] This technical guide provides an in-depth overview of the discovery, isolation, and biosynthetic pathway of this compound, presenting key data and experimental methodologies for research and drug development professionals.
This compound has garnered interest due to its biological activities, notably its cytocidal effects against HeLa S3 cells.[1][4] The broader furaquinocin family has demonstrated a range of bioactivities, including antitumor, antibacterial, and antifungal properties, highlighting the therapeutic potential of this structural class.[5][6] Understanding the isolation and biosynthesis of this compound is crucial for further investigation into its mechanism of action, analog synthesis, and potential clinical applications.
Discovery and Producing Organism
This compound was first isolated from the culture broth of Streptomyces sp. KO-3988.[4][7] This actinomycete strain is a rich source of bioactive secondary metabolites, also producing other furaquinocins (A, C-H) and diterpenes known as oxaloterpins.[1][6][8] Subsequent research has identified other Streptomyces species capable of producing furaquinocins, such as Streptomyces reveromyceticus SN-593 and Streptomyces sp. Je 1-369, which produce novel analogs like Furaquinocins I, J, K, and L.[3][9] The discovery of these varied producers and analogs underscores the diversity of this compound family within the Streptomyces genus.
Physico-chemical and Biological Properties of this compound
This compound is a quinone-based compound with a distinct molecular structure.[4] Its biological activity has been primarily characterized by its cytotoxicity. The key quantitative data for this compound and its close analog, Furaquinocin A, are summarized below.
| Property | This compound | Furaquinocin A | Reference(s) |
| Molecular Formula | Not explicitly stated in initial reports, but part of the furaquinocin family of meroterpenoids. | C23H28O5 (deduced from later biosynthetic studies) | [10] |
| Cytocidal Activity (IC50) | 1.6 µg/mL (against HeLa S3 cells) | 3.1 µg/mL (against HeLa S3 cells) | [1][4] |
| Antimicrobial Activity | Inactive against Gram-positive and Gram-negative bacteria, fungi, and yeast at 1,000 µg/mL. | Inactive against Gram-positive and Gram-negative bacteria, fungi, and yeast at 1,000 µg/mL. | [4] |
Experimental Protocols
The following protocols are synthesized from methodologies described in the literature for the isolation and characterization of furaquinocins from Streptomyces cultures.
Fermentation of Streptomyces sp. KO-3988
-
Strain: Streptomyces sp. KO-3988
-
Medium: A suitable production medium for actinomycetes, such as SG medium (20 g/L oat flour and 20 g/L agar; pH 7.2) or other specialized media as described for Streptomyces fermentation.[5][11]
-
Culture Conditions: The strain is cultured in a liquid medium under aerobic conditions. This typically involves incubation in shake flasks or a fermenter at a controlled temperature (e.g., 28°C) for a period of several days (e.g., 14 days) to allow for the production of secondary metabolites.[5]
Isolation and Purification of this compound
The isolation of this compound from the culture broth involves a multi-step extraction and chromatographic process.
-
Extraction:
-
Centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an organic solvent such as ethyl acetate (B1210297).[3]
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Normal-Phase Chromatography: Apply the crude extract to a silica (B1680970) gel column. Elute with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) to separate fractions based on polarity.[3]
-
Size-Exclusion Chromatography: Further purify the active fractions using a Sephadex LH-20 column with a suitable solvent (e.g., methanol) to separate compounds based on size.[3]
-
High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using preparative HPLC. A reverse-phase column (e.g., C18) with a solvent system such as a water-acetonitrile or water-methanol gradient is commonly used to yield pure this compound.[3]
-
Structure Elucidation
The structure of this compound and its analogs is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are employed to elucidate the detailed chemical structure and stereochemistry.[12][13]
-
Spectrophotometry: UV-Vis and Infrared (IR) spectroscopy provide information about the chromophores and functional groups present in the molecule.[4]
Biosynthesis of this compound
This compound is a meroterpenoid, meaning its biosynthesis involves the convergence of the polyketide and terpenoid pathways.[12][14] The polyketide portion originates from 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN), which is synthesized from five malonyl-CoA units. The terpenoid moiety is derived from the mevalonate (B85504) pathway in Streptomyces sp. KO-3988.[2][11]
Recent studies have elucidated a detailed biosynthetic pathway for furaquinocins.[15][16] A key feature of this pathway is the involvement of a reductive deamination of an 8-amino-flaviolin intermediate to form a hydroquinone, which is a crucial step for subsequent modifications.[15][16]
The general biosynthetic gene cluster for furaquinocins, often designated as the 'fur' cluster, contains genes encoding enzymes for the polyketide synthesis, prenyltransferases, cyclases, and other modifying enzymes.[11][17][18] The prenyltransferase Fur7 is responsible for attaching a geranyl group to the polyketide scaffold.[12]
Below is a simplified representation of the this compound biosynthetic pathway.
Caption: Simplified biosynthetic pathway of this compound.
The following diagram illustrates a generalized workflow for the isolation and purification of this compound.
Caption: Generalized workflow for this compound isolation.
Conclusion
This compound, a founding member of its class, continues to be a compound of interest due to its biological activity and its role as a model for understanding meroterpenoid biosynthesis in Streptomyces. The methodologies for its isolation, while standard, require careful optimization for efficient recovery. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to generate novel analogs with potentially enhanced therapeutic properties. This guide provides a foundational understanding for researchers aiming to explore the chemical and biological potential of this compound and the broader family of furaquinocin natural products.
References
- 1. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel antibiotics, furaquinocins A and B. Taxonomy, fermentation, isolation and physico-chemical and biological characteristics [pubmed.ncbi.nlm.nih.gov]
- 5. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from <i>Streptomyces</i> sp. Je 1-369 - ProQuest [proquest.com]
- 6. Novel antibiotics, furaquinocins C, D, E, F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. Furaquinocins I and J: novel polyketide isoprenoid hybrid compounds from Streptomyces reveromyceticus SN-593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of a natural polyketide-isoprenoid hybrid compound, furaquinocin A: identification and heterologous expression of the gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
- 14. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an al ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08319A [pubs.rsc.org]
- 15. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Furaquinocin B: A Technical Guide on the Meroterpenoid from Streptomyces sp. KO-3988
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Furaquinocin B, a member of the furaquinocin class of antibiotics, is a naturally occurring meroterpenoid produced by the actinomycete Streptomyces sp. KO-3988. Meroterpenoids are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways, often exhibiting significant biological activities. This compound, along with its counterpart Furaquinocin A, was first isolated for its notable cytocidal activity against tumor cells. This document provides a comprehensive technical overview of this compound, its producing organism, its complex biosynthetic pathway, biological activities, and the experimental methodologies used in its study. All quantitative data is summarized in structured tables, and key processes are visualized using DOT language diagrams.
The Producing Organism: Streptomyces sp. KO-3988
Streptomyces sp. KO-3988 is the soil-dwelling bacterium responsible for the production of furaquinocins A and B.[1] The genus Streptomyces is renowned as a prolific source of a vast array of secondary metabolites, accounting for approximately two-thirds of all known natural antibiotics.[2] A remarkable feature of Streptomyces sp. KO-3988 is its possession of two distinct mevalonate (B85504) (MV) pathway gene clusters (MV1 and MV2).[3][4] This is an unusual genomic trait, as many actinomycetes utilize the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid precursor synthesis. The furaquinocin biosynthetic gene cluster is located adjacent to the MV2 cluster, highlighting the intricate genetic architecture that gives rise to this hybrid compound.[3][4]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that merges a polyketide backbone with an isoprenoid unit. The pathway involves a series of enzymatic steps, from the formation of a key naphthoquinone intermediate to prenylation and subsequent cyclization. The entire process is orchestrated by the fur gene cluster.
The pathway begins with the formation of a 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) core, a common precursor in many meroterpenoids.[2][5] A critical early-stage intermediate, 8-amino-flaviolin, is formed through the action of a type III polyketide synthase (Fur1), a monooxygenase (Fur2), and an aminotransferase (Fur3).[6] A key and unusual step in the pathway is the reductive deamination of this intermediate. This process involves a transient diazotization, leading to the formation of a hydroquinone (B1673460) intermediate, 1,2,4,5,7-pentahydroxynaphthalene (PHN).[5][7] This hydroquinone is then prenylated by the enzyme Fur7, which attaches a geranyl group from the co-substrate geranyl diphosphate (B83284) (GPP). The final structure is achieved through a unique intramolecular hydroalkoxylation of an alkene, a novel cyclization reaction catalyzed by a methyltransferase homolog, followed by final modifications likely carried out by a cytochrome P450 enzyme encoded by the fur8 gene.[5][7][8]
Furaquinocin Biosynthetic Gene Cluster
The genes responsible for Furaquinocin biosynthesis are organized in a 25-kb cluster (fur genes) located in the flanking region of the MV2 mevalonate pathway gene cluster in Streptomyces sp. KO-3988.[3][4] Heterologous expression of this cluster in hosts like Streptomyces lividans has been instrumental in elucidating the function of these genes.[3][4]
| Gene | Putative Function | Role in Pathway |
| Fur1 | Type III Polyketide Synthase (PKS) | Forms the initial 1,3,6,8-tetrahydroxynaphthalene (THN) polyketide core.[6] |
| Fur2 | Monooxygenase | Involved in the modification of the THN core leading to 8-amino-flaviolin.[6] |
| Fur3 | Aminotransferase | Catalyzes the addition of an amino group to form the 8-amino-flaviolin intermediate.[6] |
| Fur5 | Unknown (involved in diazotization) | Initiates the reductive deamination of 8-amino-flaviolin via diazotization.[5] |
| Fur7 | Prenyltransferase | Attaches a geranyl group from GPP to the hydroquinone intermediate.[7] |
| Fur8 | Cytochrome P450 | Believed to catalyze the final conversion steps to yield the mature Furaquinocin.[7] |
Biological Activity
Furaquinocins were initially identified based on their potent cytotoxic effects. This compound exhibits significant cytocidal activity against HeLa S3 cancer cells.[1] However, initial studies reported that, unlike many products from Streptomyces, this compound did not possess antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, fungi, or yeast at concentrations up to 1,000 µg/ml.[1] This is in contrast to other members of the furaquinocin family, such as Furaquinocin L (produced by Streptomyces sp. Je 1-369), which has demonstrated activity against Gram-positive bacteria.[2][9]
| Compound | Activity Type | Target/Organism | Potency (IC₅₀ / MIC) |
| This compound | Cytocidal | HeLa S3 Cells | 1.6 µg/ml |
| This compound | Antimicrobial | Bacteria, Fungi, Yeast | No activity at 1,000 µg/ml[1] |
| Furaquinocin A | Cytocidal | HeLa S3 Cells | 3.1 µg/ml[1] |
| Furaquinocin L | Antimicrobial | S. aureus Newman | 2 µg/mL[9] |
| Furaquinocin L | Antimicrobial | B. subtilis DSM 10 | 64 µg/mL[9] |
Experimental Protocols
Fermentation and Production
Production of this compound is achieved through submerged fermentation of Streptomyces sp. KO-3988.
-
Strain Cultivation: Streptomyces sp. KO-3988 is grown on suitable agar (B569324) slants to generate a spore suspension.
-
Seed Culture: A seed culture is prepared by inoculating a suitable liquid medium (e.g., containing soluble starch, glucose, yeast extract, and peptone) with the spore suspension and incubating for 2-3 days with shaking.
-
Production Culture: The seed culture is transferred to a larger volume of production medium and fermented for 5-7 days under controlled conditions (temperature, pH, aeration). Furaquinocin production typically occurs during the stationary phase of growth.
Isolation and Purification of this compound
The isolation of this compound from the culture broth is a multi-step process guided by bioactivity assays.
-
Extraction: After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with a water-immiscible organic solvent such as ethyl acetate.
-
Concentration: The organic solvent extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves:
-
Silica Gel Column Chromatography: To perform an initial fractionation of the extract.
-
Gel Filtration Chromatography (e.g., Sephadex LH-20): To separate compounds based on size.
-
High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reverse-phase column (e.g., C18), to yield pure this compound.
-
References
- 1. Novel antibiotics, furaquinocins A and B. Taxonomy, fermentation, isolation and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of a natural polyketide-isoprenoid hybrid compound, furaquinocin A: identification and heterologous expression of the gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 8-amino-2,5,7-trihydroxynaphthalene-1,4-dione, a novel intermediate in the biosynthesis of Streptomyces meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Biosynthesis of Furaquinocin B and other meroterpenoids
An In-depth Technical Guide on the Biosynthesis of Furaquinocin B and Other Meroterpenoids
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Meroterpenoids are a class of hybrid natural products derived from both terpenoid and polyketide biosynthetic pathways. This structural amalgamation results in significant chemical diversity and a broad spectrum of biological activities, making them promising scaffolds for drug discovery. The furaquinocin family, produced by Streptomyces species, are notable 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN)-derived meroterpenoids that exhibit potent antitumor properties. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic cascade, key intermediates, and relevant experimental methodologies. We present quantitative data in structured tables and use pathway diagrams to visually articulate the complex biosynthetic logic.
The this compound Biosynthetic Pathway: A Step-by-Step Elucidation
The biosynthesis of this compound is a multi-step enzymatic process that begins with precursors from polyketide and terpenoid metabolism. The pathway is characterized by a unique reductive deamination step, sequential methylations, a crucial prenylation, and a novel cyclization reaction to form the characteristic furan (B31954) ring.
Formation of the Common Intermediate: 8-Amino-flaviolin (8-AF)
The biosynthesis of many THN-derived meroterpenoids, including furaquinocin, converges on the common intermediate 8-amino-flaviolin (8-AF). This molecule is assembled by a conserved cassette of three enzymes (e.g., Fur1, Fur2, and Fur3 in the furaquinocin pathway) from a polyketide precursor.
Reductive Deamination via Transient Diazotization
A critical and unusual step in the pathway is the removal of the C8 amino group from 8-AF. This is not a simple hydrolysis but a sophisticated reductive deamination mechanism.
-
Nitrite (B80452) Production: Homologs of nitrite-producing enzymes, Fur16 (CreE homolog) and Fur17 (CreD homolog), generate the necessary nitrite.
-
Diazotization: The enzyme Fur5 initiates a diazotization reaction on the amino group of 8-AF, forming a transient diazo intermediate (8-diazoflaviolin).
-
Hydroquinone (B1673460) Formation: This unstable intermediate releases nitrogen gas (N₂) to form the key hydroquinone intermediate, 1,2,4,5,7-pentahydroxynaphthalene (PHN). This hydroquinone form is essential for the subsequent modification reactions.
Core Modifications: Methylation and Prenylation
Once the PHN scaffold is formed, it undergoes a series of tailoring reactions.
-
Dual Methylation: Two putative methyltransferases, Fur4 and Fur6, catalyze the sequential methylation of the PHN core. These methylation steps are prerequisites that determine the precise position for the subsequent prenylation.
-
Geranylation: The prenyltransferase Fur7 attaches a C10 geranyl group from a geranyl pyrophosphate (GPP) co-substrate to the methylated hydroquinone intermediate. It has been shown that the authentic substrate for Fur7 is the reduced hydroquinone form of 2-methoxy-3-methylflaviolin, not its oxidized quinone counterpart. The product of this reaction is 6-prenyl-2-methoxy-3-methyl PHN.
Final Assembly: Intramolecular Cyclization and Oxidation
The final steps create the defining furan ring of the furaquinocins.
-
Novel Cyclization: The cyclic furan structure is formed via an intramolecular hydroalkoxylation of an alkene in the attached geranyl side chain. This reaction is catalyzed by an unprecedented type of cyclase that is a methyltransferase homolog but functions in an S-adenosylmethionine (SAM)-independent manner.
-
Oxidation: The resulting intermediate, likely Furaquinocin C, is then converted to other furaquinocin variants. The conversion to this compound is presumed to be catalyzed by a cytochrome P450 enzyme, encoded by the fur8 gene.
Quantitative Data & Visualization
Data Presentation
Quantitative analysis of biosynthetic pathways is crucial for understanding enzyme efficiency and identifying potential bottlenecks for metabolic engineering.
Table 1: Key Enzymes of the this compound Biosynthetic Gene Cluster.
| Gene (fur) | Putative Enzyme | Proposed Function in this compound Biosynthesis |
| Fur1, 2, 3 | Polyketide Synthase Complex | Synthesis of the THN polyketide backbone and 8-amino-flaviolin (8-AF). |
| Fur16, 17 | Nitrite Synthase Homologs | Production of nitrite for the diazotization reaction. |
| Fur5 | Diazotization Enzyme | Catalyzes the diazotization of the amino group on 8-AF. |
| Fur4, 6 | Methyltransferases | Catalyze two sequential methylation steps on the PHN hydroquinone intermediate. |
| Fur7 | Prenyltransferase | Transfers a geranyl group from GPP to the methylated polyketide core. |
| FurX | Cyclase (MT-homolog) | Catalyzes the intramolecular hydroalkoxylation to form the furan ring. |
| Fur8 | Cytochrome P450 | Putative final tailoring enzyme (e.g., oxidation) to yield this compound. |
Table 2: Apparent Steady-State Kinetic Constants for Prenyltransferase Fur7.
| Substrate | K_m_ (mM) | k_cat_ (x 10⁻³ s⁻¹) |
| 2-methoxy-3-methyl-flaviolin | 0.054 ± 0.005 | 0.66 ± 0.02 |
Data obtained from in vitro assays with 2 mM GPP as the prenyl donor.
Pathway and Workflow Diagrams
Visualizing the complex series of reactions and experimental procedures is essential for clarity and comprehension.
Caption: The biosynthetic pathway of this compound.
Caption: Workflow for heterologous expression of biosynthetic gene clusters.
Caption: Logic of structural diversification in meroterpenoid biosynthesis.
Experimental Protocols
The elucidation of the furaquinocin pathway has been heavily reliant on gene cluster cloning, heterologous expression, and in vitro enzymatic assays.
Protocol: Heterologous Expression of the fur Gene Cluster
This protocol outlines the general steps for expressing the furaquinocin gene cluster in a host organism like Streptomyces lividans TK23.
-
Gene Cluster Amplification: The entire fur biosynthetic gene cluster (approx. 25-kb) is amplified from the genomic DNA of the producer strain, Streptomyces sp. KO-3988, typically in multiple fragments using high-fidelity PCR.
-
Vector Assembly: Amplify the fragments and clone them into a suitable Streptomyces expression vector, such as pWHM3, using restriction digestion and ligation or Gibson assembly. The resulting construct (e.g., pWHM-fura2) contains the necessary genes for production.
-
Host Transformation: Introduce the final plasmid into the heterologous host, S. lividans TK23, via protoplast transformation or conjugation.
-
Cultivation and Fermentation: Grow the transformed S. lividans in a suitable liquid medium (e.g., TSB or R5A) for 5-7 days at 28-30°C with shaking.
-
Metabolite Extraction: Centrifuge the culture to separate the mycelium and supernatant. Extract the supernatant with an organic solvent like ethyl acetate. Dry the organic phase in vacuo.
-
Analysis: Dissolve the crude extract in methanol (B129727) and analyze using High-Performance Liquid Chromatography (HPLC) equipped with a photodiode array (PDA) detector. Compare the resulting chromatogram to that of an authentic furaquinocin standard and a negative control (host with empty vector).
-
Structure Confirmation: For definitive identification, purify the compound of interest from a large-scale culture using column chromatography and preparative HPLC. Confirm the structure using NMR spectroscopy and mass spectrometry.
Protocol: In Vitro Assay for Prenyltransferase (Fur7) Activity
This protocol describes how to characterize the function and kinetics of the prenyltransferase Fur7.
-
Protein Expression and Purification:
-
Clone the fur7 gene into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His₆-tag).
-
Transform the plasmid into an expression host like E. coli BL21(DE3).
-
Induce protein expression with IPTG and purify the soluble Fur7 protein from the cell lysate using affinity chromatography (e.g., Ni-NTA column).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
HEPES buffer (50 mM, pH 7.5)
-
MgCl₂ (5 mM)
-
Purified Fur7 enzyme (1-5 µM)
-
Prenyl acceptor substrate (e.g., 2-methoxy-3-methyl-flaviolin, at varying concentrations for kinetic analysis, e.g., 0-200 µM).
-
Prenyl donor (Geranyl pyrophosphate, GPP, at a saturating concentration, e.g., 2 mM).
-
-
Incubate the reaction at 30°C for a set time (e.g., 30 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume of cold methanol or by acid quenching.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the formation of the prenylated product (Fur-P1).
-
-
Kinetic Analysis:
-
Perform the assay with varying concentrations of one substrate while keeping the other constant.
-
Measure the initial reaction velocities and plot them against substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the K_m_ and k_cat_ values.
-
Conclusion and Future Outlook
The elucidation of the this compound biosynthetic pathway reveals a fascinating series of enzymatic reactions, including a rare diazotization-based deamination and a novel SAM-independent cyclization. This detailed understanding provides a powerful toolkit for researchers in drug development. By leveraging the described protocols for heterologous expression and in vitro analysis, scientists can now apply synthetic biology and metabolic engineering approaches. Future work may focus on engineering the pathway enzymes, particularly the promiscuous prenyltransferase Fur7 and the tailoring P450s, to generate novel furaquinocin analogs with improved therapeutic properties, such as enhanced potency or better pharmacological profiles. The combinatorial biosynthesis by mixing and matching enzymes from different meroterpenoid pathways also holds significant promise for creating new chemical diversity.
Unveiling the Blueprint: A Technical Guide to the Furaquinocin B Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the identification and characterization of the furaquinocin B biosynthetic gene cluster. Furaquinocins are a class of meroterpenoids, hybrid natural products derived from both polyketide and isoprenoid precursors, that exhibit potent antitumor activities.[1][2] Understanding their biosynthetic machinery is crucial for pathway engineering and the development of novel therapeutic agents. This document summarizes the key findings, experimental methodologies, and biosynthetic pathways involved in the production of these complex molecules by Streptomyces species.
Core Findings: The this compound Biosynthetic Gene Cluster
The biosynthetic gene cluster for this compound has been identified in Streptomyces sp. KO-3988.[2][3] A key strategy in its identification was the recognition that in actinomycetes, genes for isoprenoid biosynthesis are often located near a mevalonate (B85504) (MV) pathway gene cluster.[2][3] The producing organism, Streptomyces sp. KO-3988, is unique in that it possesses two distinct MV pathway gene clusters.[2][3] The furaquinocin biosynthetic genes, designated as "fur" genes, were located in a 25-kb DNA region surrounding one of these MV clusters (MV2).[2][3] A homologous gene cluster, showing 60% similarity, has also been identified in Streptomyces sp. Je 1-369, a producer of novel furaquinocins K and L.[4]
Gene Organization and Putative Functions
The table below summarizes the identified genes within the this compound biosynthetic cluster and their proposed roles based on sequence analysis and experimental evidence.
| Gene | Proposed Function |
| fur1-fur6 | Involved in the biosynthesis of the polyketide moiety and its subsequent modifications. |
| fur7 | Prenyltransferase responsible for attaching a geranyl group to the polyketide scaffold.[1] |
| fur8-fur10 | Believed to be involved in the later steps of furaquinocin biosynthesis, including cyclization and tailoring reactions. |
| MV2 Cluster | Genes responsible for the mevalonate pathway, providing the isoprenoid precursor for the prenyl group.[2][3] |
Experimental Protocols: A Methodological Overview
The identification and characterization of the this compound biosynthetic gene cluster involved a series of key experiments. The following sections detail the generalized protocols for these methodologies.
Genomic Library Construction and Screening
A genomic library of Streptomyces sp. KO-3988 was constructed to clone the this compound biosynthetic gene cluster.
-
DNA Isolation: High-molecular-weight genomic DNA was isolated from Streptomyces sp. KO-3988.
-
Partial Digestion: The genomic DNA was partially digested with a suitable restriction enzyme (e.g., BamHI) to generate large DNA fragments.[3]
-
Vector Ligation: The digested DNA fragments were ligated into a suitable vector, such as a cosmid or fosmid, to create a genomic library.
-
Screening: The library was screened using probes designed from conserved regions of mevalonate pathway genes to identify clones containing the MV2 cluster and its flanking regions.
Heterologous Expression
To confirm the function of the cloned gene cluster, it was expressed in a heterologous host, Streptomyces lividans TK23, which does not naturally produce furaquinocins.[2][3]
-
Subcloning: The identified 25-kb DNA region containing the fur genes and the MV2 cluster was subcloned into an appropriate E. coli-Streptomyces shuttle vector (e.g., pWHM3).[3]
-
Transformation: The resulting plasmid was introduced into S. lividans TK23 via protoplast transformation.
-
Cultivation and Extraction: The transformed S. lividans strains were cultivated under conditions suitable for secondary metabolite production. The culture broth was then extracted with an organic solvent (e.g., ethyl acetate).
-
Product Analysis: The extracts were analyzed by High-Performance Liquid Chromatography (HPLC) to detect the production of furaquinocins.[3] The identity of the produced compounds was confirmed by NMR and mass spectrometry.[3]
Gene Inactivation and Complementation
To determine the function of individual genes within the cluster, targeted gene knockout experiments are typically performed.
-
Gene Disruption: A specific gene (e.g., fur7) is inactivated by replacing it with an antibiotic resistance cassette via homologous recombination.
-
Phenotypic Analysis: The resulting mutant is cultivated, and its metabolic profile is compared to the wild-type strain to observe the loss of furaquinocin production or the accumulation of biosynthetic intermediates.
-
Complementation: The function of the inactivated gene is confirmed by reintroducing a functional copy of the gene on a plasmid into the mutant strain, which should restore furaquinocin production.
Visualizing the Process: Pathways and Workflows
The following diagrams illustrate the biosynthetic pathway of this compound and the experimental workflow for the identification of its gene cluster.
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for identifying the this compound gene cluster.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of a natural polyketide-isoprenoid hybrid compound, furaquinocin A: identification and heterologous expression of the gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physico-chemical Properties of Furaquinocin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaquinocin B is a naturally occurring polyketide-isoprenoid hybrid compound first isolated from the culture broth of Streptomyces sp. KO-3988.[1] As a member of the furaquinocin family, it has garnered interest within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its potential mechanism of action, with a focus on its effects on cancer cell signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.
Physico-chemical Properties of this compound
This compound is characterized as a yellow powder. While a specific melting point has not been reported in the available literature, its molecular formula and weight have been determined.
| Property | Value | Source |
| Molecular Formula | C22H26O7 | [1] |
| Molecular Weight | 402.44 g/mol | [1] |
| Appearance | Yellow Powder | [1] |
| Solubility | Soluble in methanol, ethyl acetate (B1210297), and other common organic solvents. Insoluble in n-hexane and water. | Inferred from isolation protocols |
| UV Absorption (λmax in Methanol) | 258 nm (E1% 1cm 410), 303 nm (E1% 1cm 210), 380 nm (sh) | [1] |
| Infrared Absorption (νmax, KBr) | 3450, 2950, 1680, 1640, 1610, 1450, 1380, 1280, 1210, 1160, 1080, 1040 cm-1 | [1] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the methods described for the isolation of furaquinocins from Streptomyces sp. KO-3988.
1.1. Fermentation:
-
Inoculate Streptomyces sp. KO-3988 into a suitable seed medium and incubate at 27°C for 48 hours on a rotary shaker.
-
Transfer the seed culture to a production medium and continue fermentation at 27°C for 96 hours with aeration and agitation.
1.2. Extraction:
-
Harvest the culture broth and adjust the pH to 4.0.
-
Extract the broth with an equal volume of ethyl acetate.
-
Concentrate the ethyl acetate layer under reduced pressure to yield a crude extract.
1.3. Purification:
-
Subject the crude extract to silica (B1680970) gel column chromatography using a stepwise gradient of chloroform (B151607) and methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.
-
Perform further purification using a Sephadex LH-20 column eluted with methanol.
-
Finally, purify this compound to homogeneity by preparative high-performance liquid chromatography (HPLC) on a C18 column.
Caption: Workflow for the isolation and purification of this compound.
Cytotoxicity Assay against HeLa S3 Cells (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on a cell line and is adapted for this compound based on its known activity.[1]
2.1. Cell Culture:
-
Culture HeLa S3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2.2. Assay Procedure:
-
Seed HeLa S3 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) and make serial dilutions in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., from 0.1 to 10 µg/mL). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the cells for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth). This compound has an IC50 of 1.6 µg/mL against HeLa S3 cells.[1]
Caption: General workflow for an MTT-based cytotoxicity assay.
Biological Activity and Potential Mechanism of Action
This compound exhibits potent and selective cytocidal activity against certain cancer cell lines, including HeLa S3 cells, with an IC50 of 1.6 µg/mL.[1] Notably, it does not show significant antimicrobial activity against a range of bacteria and fungi at concentrations up to 1000 µg/mL.[1]
The precise molecular mechanism of action of this compound has not been fully elucidated. However, based on the known activities of other quinone-containing natural products, it is plausible that this compound induces apoptosis in cancer cells. Potential signaling pathways that may be affected include the intrinsic and extrinsic apoptosis pathways.
Plausible Signaling Pathway: Induction of Apoptosis
This compound may trigger apoptosis through the activation of caspase cascades, which are central to the execution of programmed cell death. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Caption: Hypothesized signaling pathways for this compound-induced apoptosis.
Conclusion
This compound is a promising natural product with selective and potent cytotoxic activity against cancer cells. This guide has summarized its key physico-chemical properties and provided detailed experimental frameworks for its further investigation. While the precise mechanism of action remains to be fully elucidated, the plausible involvement of apoptotic pathways offers a clear direction for future research. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug development, facilitating the exploration of this compound's therapeutic potential.
References
Furaquinocin B: A Comprehensive Technical Guide to a Polyketide-Isoprenoid Hybrid with Antitumor Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaquinocin B is a notable member of the furaquinocin family, a class of naturally occurring compounds characterized by their hybrid polyketide-isoprenoid structure.[1] These meroterpenoids are produced by actinomycetes, particularly species of the genus Streptomyces.[2] this compound, like its congeners, has garnered significant interest within the scientific community due to its potent biological activities, most notably its antitumor properties. This technical guide provides an in-depth overview of this compound, focusing on its biosynthetic origins, biological activity, and the experimental methodologies used for its study. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams in the DOT language.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that merges two major metabolic pathways: the polyketide and the mevalonate (B85504) pathways. The polyketide portion of the molecule is derived from 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN).[1] The isoprenoid moiety is synthesized via the mevalonate pathway. The assembly of this compound involves a series of enzymatic reactions, including prenylation, cyclization, and modification steps, catalyzed by a dedicated gene cluster.[2]
A key step in the biosynthesis is the attachment of a geranyl group to the polyketide scaffold, a reaction catalyzed by a prenyltransferase.[3] The biosynthetic pathway also involves a unique reductive deamination of an 8-amino-flaviolin intermediate, leading to a crucial hydroquinone (B1673460) intermediate that is essential for subsequent reactions.[2]
Biological Activity
Furaquinocins have demonstrated a range of biological activities, including antibacterial and antitumor effects.[1][2] While specific quantitative data for this compound is limited in the readily available literature, the cytotoxic potential of the furaquinocin class is evident from studies on its analogs. For instance, Furaquinocin K has shown cytotoxicity against human hepatocellular carcinoma (HepG2) cells.
| Compound | Cell Line | Activity | IC50 (µg/mL) | Citation |
| Furaquinocin K | HepG2 | Cytotoxicity | 12.6 | [4] |
Experimental Protocols
Isolation and Purification of Furaquinocins
The isolation of furaquinocins from Streptomyces cultures is a multi-step process involving fermentation, extraction, and chromatographic purification.
1. Fermentation:
-
A producing strain of Streptomyces is cultured in a suitable liquid medium (e.g., SG medium) to allow for the production of secondary metabolites.[1]
-
The culture is incubated for a period of several days to a week under optimal growth conditions (e.g., temperature, agitation).
2. Extraction:
-
The culture broth is separated from the mycelia by centrifugation or filtration.
-
The supernatant is extracted with an organic solvent, such as ethyl acetate, to partition the furaquinocins and other metabolites into the organic phase.[1]
-
The organic extract is then concentrated under reduced pressure to yield a crude extract.
3. Purification:
-
The crude extract is subjected to a series of chromatographic techniques to isolate the desired furaquinocin.
-
Normal-phase chromatography: The extract is first fractionated on a silica (B1680970) gel column using a gradient of solvents with increasing polarity.[1]
-
Size-exclusion chromatography: Further purification can be achieved using a Sephadex column to separate compounds based on their molecular size.[1]
-
High-Performance Liquid Chromatography (HPLC): The final purification is typically performed using preparative HPLC on a C18 column with a suitable mobile phase to obtain the pure furaquinocin.[1]
Structure Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula of the compound.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to elucidate the detailed structure, including the connectivity of atoms and the stereochemistry. These experiments typically include:
-
¹H NMR (Proton NMR)
-
¹³C NMR (Carbon-13 NMR)
-
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[5]
-
Heterologous Expression of the Furaquinocin Biosynthetic Gene Cluster
To study the biosynthesis of furaquinocins and to potentially improve their production, the entire biosynthetic gene cluster can be expressed in a heterologous host.
1. Cloning of the Gene Cluster:
-
The furaquinocin biosynthetic gene cluster is identified and isolated from the genomic DNA of the producing Streptomyces strain.
-
The gene cluster is then cloned into a suitable expression vector, such as the pWHM3 plasmid.[5]
2. Transformation of the Host Strain:
-
The expression vector containing the furaquinocin gene cluster is introduced into a heterologous host strain, commonly Streptomyces lividans TK23.[5]
-
Transformation can be achieved through methods like protoplast transformation or conjugation from an E. coli donor strain.
3. Fermentation and Analysis:
-
The transformed S. lividans strain is cultured under conditions that induce the expression of the cloned genes.
-
The culture broth is then harvested and analyzed, typically by HPLC, to detect the production of furaquinocins.[5]
Conclusion
This compound represents a fascinating example of a hybrid natural product with significant therapeutic potential. Its complex biosynthesis, combining both polyketide and isoprenoid pathways, offers a rich area for further research, including pathway engineering to generate novel analogs with improved activity. While more extensive studies are needed to fully characterize the antitumor activity of this compound, the available data on related compounds are promising. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the chemistry and biology of this intriguing molecule, with the ultimate goal of advancing the development of new anticancer agents.
References
- 1. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Furaquinocin B and Its Congeners: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaquinocins are a class of meroterpenoids, hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways, produced by various species of Streptomyces. These compounds exhibit a range of biological activities, including potent antitumor and antibacterial effects, making them attractive targets for drug discovery and development. The structural diversity within the furaquinocin family, arising from variations in both the naphthoquinone core and the terpenoid side chain, presents a significant challenge and a rich opportunity for structure-activity relationship studies. This technical guide provides an in-depth overview of the structural elucidation of Furaquinocin B and its known congeners, compiling available spectroscopic data, detailing experimental protocols for their isolation and characterization, and visualizing the key workflows and biosynthetic relationships.
Core Structures
The furaquinocin family is characterized by a conserved naphthoquinone core fused to a dihydrofuran ring, with a variable terpenoid-derived side chain. The congeners, Furaquinocin A through L, differ in the oxidation and substitution patterns of these core structures.
Data Presentation: Spectroscopic Analysis
The structural elucidation of furaquinocins relies heavily on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the available quantitative ¹H and ¹³C NMR data for several furaquinocin congeners. This data is critical for the identification of known compounds and the characterization of new analogues.
Table 1: ¹³C NMR Spectroscopic Data (δc) for Furaquinocin Congeners in CDCl₃
| Position | Furaquinocin D[1] | Furaquinocin K[2] | Furaquinocin L[2] |
|---|---|---|---|
| 2 | 88.7 | 91.40 | 91.43 |
| 2-Me | - | 15.80 | 15.83 |
| 3 | 72.9 | 46.40 | 46.41 |
| 3-Me | 16.1 | 19.18 | 19.21 |
| 3a | 118.3 | 118.70 | 118.74 |
| 4 | 156.9 | 155.61 | 179.22 |
| 4-OMe | - | 55.81 | - |
| 4a | - | 116.03 | - |
| 5 | 109.2 | 107.00 | 139.94 |
| 5a | - | 157.00 | 109.99 |
| 6 | 183.7 | 184.10 | 147.79 |
| 7 | 160.4 | 159.20 | 153.15 |
| 7-OMe | 60.7 | 60.70 | 60.77 |
| 8 | 110.8 | 117.80 | 123.08 |
| 8-Me | 9.3 | 9.26 | 9.10 |
| 9 | 180.7 | 181.10 | 149.00 |
| 9a | 133.7 | 132.80 | 101.44 |
| 9b | 158.4 | 157.00 | 169.10 |
| 10 | 31.9 | 37.90 | 37.91 |
| 11 | 124.4 | 123.49 | 123.49 |
| 12 | 134.1 | 132.20 | 132.20 |
| 13 | 52.0 | - | - |
| 14 | 26.1 | 25.66 | 25.66 |
| 15 | 18.3 | 17.70 | 17.70 |
| 16 | - | - | 167.03 |
| 17 | - | - | 22.12 |
| 18 | 18.9 | - | - |
Note: Data for Furaquinocins A, B, C, E, F, G, H, I, and J were not available in a comparable tabular format in the searched literature.
Table 2: ¹H NMR Spectroscopic Data (δн, mult., J in Hz) for Furaquinocin Congeners in CDCl₃
| Position | Furaquinocin K[2] | Furaquinocin L[2] |
|---|---|---|
| 2 | 4.98, q (6.5) | 4.99, q (6.5) |
| 2-Me | 1.49, d (6.7) | 1.5, d (6.7) |
| 3-Me | 1.31, s | 1.32, s |
| 4-OMe | 3.95, s | - |
| 5 | 6.78, s | - |
| 6-OH | - | 12.89, s |
| 7-OMe | 4.00, s | 3.99, s |
| 8-Me | 2.06, s | 2.22, s |
| 9-OH | - | 8.10, s |
| 10 | 1.71, m / 1.93, m | 1.72, m / 1.94, m |
| 11 | 5.09, t (7.37) | 5.09, t (7.37) |
| 14 | 1.66, s | 1.66, s |
| 15 | 1.56, s | 1.56, s |
| 16-NH | - | 14.90, s |
| 17 | - | 2.25, s |
Note: Data for Furaquinocins A, B, C, D, E, F, G, H, I, and J were not available in a comparable tabular format in the searched literature.
Experimental Protocols
The isolation and structural characterization of furaquinocins involve a multi-step process, from fermentation of the producing microorganism to detailed spectroscopic analysis.
Fermentation and Isolation
-
Producing Organisms: Furaquinocins are typically isolated from Streptomyces species, such as Streptomyces sp. KO-3988 and Streptomyces sp. Je 1-369.
-
Fermentation: The producing strain is cultured in a suitable liquid medium (e.g., SG medium) under aerobic conditions. The fermentation is carried out for several days to allow for the production of secondary metabolites.
-
Extraction: The culture broth is typically extracted with an organic solvent, such as ethyl acetate, to partition the furaquinocins and other organic-soluble metabolites.
-
Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the individual furaquinocin congeners. A common method involves:
-
Initial fractionation using column chromatography.
-
Further purification by preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a solvent system such as acetonitrile/water.
-
Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the molecular formula of the isolated compounds.
-
NMR Spectroscopy: A suite of NMR experiments is used to determine the planar structure and relative stereochemistry of the furaquinocins.
-
¹H NMR: Provides information on the proton environment in the molecule, including chemical shifts, coupling constants, and multiplicities.
-
¹³C NMR: Identifies the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments and assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry.
-
-
-
Spectrometer Parameters:
-
NMR spectra are typically recorded on high-field spectrometers (e.g., 500 MHz or 700 MHz for ¹H).
-
Deuterated solvents such as chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD) are commonly used.
-
Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Mandatory Visualizations
Biosynthetic Pathway of Furaquinocins
Furaquinocins are meroterpenoids, meaning their biosynthesis involves the convergence of the polyketide and terpenoid pathways. The naphthoquinone core is derived from the polyketide pathway, while the side chain originates from the terpenoid pathway.
References
Furaquinocin B: A Meroterpenoid Natural Product with Antitumor Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Furaquinocin B is a member of the furaquinocin family of meroterpenoid natural products, which are hybrid structures derived from both polyketide and terpenoid biosynthetic pathways.[1][2] First isolated from Streptomyces sp. KO-3988, these compounds have garnered significant interest within the scientific community due to their potent biological activities, particularly their antitumor properties.[3] Furaquinocins, including this compound, are characterized by a furanonaphthoquinone core. This guide provides a comprehensive overview of this compound, focusing on its biological activity, biosynthesis, and the experimental methodologies used for its characterization.
Biological Activity of Furaquinocins
The furaquinocin family of natural products exhibits a range of biological activities, with their cytotoxic and antitumor effects being the most prominent.[1][2] Early studies revealed that Furaquinocins A and B possess cytocidal activities against HeLa S3 cells. More recent investigations into other members of the furaquinocin family, such as Furaquinocins K and L, have further elucidated their cytotoxic potential against various cancer cell lines.
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data on the cytotoxic activities of various furaquinocins.
| Compound | Cell Line | Activity Type | Value | Reference |
| This compound | HeLa S3 | Cytocidal Activity | 1.6 µg/mL | [3] |
| Furaquinocin A | HeLa S3 | Cytocidal Activity | 3.1 µg/mL | [3] |
| Furaquinocin C | HeLa S3 | Cytocidal Activity | - | [3] |
| Furaquinocin D | HeLa S3 | Cytocidal Activity | - | [3] |
| Furaquinocin E | HeLa S3 | Cytocidal Activity | - | [3] |
| Furaquinocin F | HeLa S3 | Cytocidal Activity | - | [3] |
| Furaquinocin G | HeLa S3 | Cytocidal Activity | - | [3] |
| Furaquinocin H | HeLa S3 | Cytocidal Activity | - | [3] |
| Furaquinocin C | B16 Melanoma | Cytocidal Activity | - | [3] |
| Furaquinocin D | B16 Melanoma | Cytocidal Activity | - | [3] |
| Furaquinocin E | B16 Melanoma | Cytocidal Activity | - | [3] |
| Furaquinocin F | B16 Melanoma | Cytocidal Activity | - | [3] |
| Furaquinocin G | B16 Melanoma | Cytocidal Activity | - | [3] |
| Furaquinocin H | B16 Melanoma | Cytocidal Activity | - | [3] |
| Furaquinocin K | HepG2 | IC50 | 12.6 µg/mL | [4] |
| Furaquinocin L | HepG2 | Cytotoxicity | No activity at 37 µg/mL | [4] |
Biosynthesis of this compound
The biosynthesis of furaquinocins is a complex process that involves the convergence of the polyketide and terpenoid pathways. The core furanonaphthoquinone structure is derived from 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN), a polyketide. The subsequent modifications, including prenylation and cyclization, are catalyzed by a series of dedicated enzymes.
Mechanism of Action: A Working Hypothesis
While the precise molecular mechanism of action for this compound has not been fully elucidated, studies on related naphthoquinone-containing compounds suggest a potential mode of action involving the induction of apoptosis through the activation of specific signaling pathways. For instance, some naphthoquinones have been shown to induce apoptosis in cancer cells by activating the AMP-activated protein kinase (AMPK) signaling pathway.
Based on this, a hypothetical signaling pathway for this compound-induced apoptosis is presented below. It is important to note that this is a speculative model and requires experimental validation.
Experimental Protocols
Determination of Cytotoxic Activity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete cell culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the SDS-HCl solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound and its congeners represent a promising class of meroterpenoid natural products with significant potential for the development of novel anticancer therapeutics. While their cytotoxic activities have been demonstrated, further research is required to fully elucidate the specific molecular mechanisms underlying their effects and to establish a comprehensive profile of their activity against a broader range of cancer cell types. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into this important class of compounds.
References
A Technical Guide to the Taxonomy and Fermentation of Furaquinocin B Producing Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the taxonomy and fermentation processes for Streptomyces species known to produce Furaquinocin B, a potent antitumor compound. This document synthesizes critical data on producing strains, optimal fermentation conditions, detailed experimental protocols, and the biosynthetic pathway of this valuable secondary metabolite.
Taxonomy of this compound Producing Streptomyces
This compound is a member of the furaquinocin family of antibiotics, which are hybrid polyketide-isoprenoid compounds. Several Streptomyces species have been identified as producers of furaquinocins. The primary strains discussed in scientific literature are Streptomyces sp. KO-3988, Streptomyces reveromyceticus SN-593, and Streptomyces sp. Je 1-369.
Identified Producing Strains
-
Streptomyces sp. KO-3988: This is the original producer of Furaquinocins A and B. Much of the initial research on furaquinocin biosynthesis has been conducted using this strain.
-
Streptomyces reveromyceticus SN-593: This strain is also a known producer of furaquinocins and has been a subject of genomic and biosynthetic studies.
-
Streptomyces sp. Je 1-369: Isolated from rhizosphere soil, this strain produces novel furaquinocins, designated K and L, and its biosynthetic gene cluster shows similarity to that of Streptomyces sp. KO-3988[1].
Morphological and Biochemical Characteristics
The identification and classification of Streptomyces species rely on a combination of morphological, biochemical, and molecular methods. While detailed comparative data for these specific strains is not always available in a single source, general characteristics of the Streptomyces genus can be described.
Table 1: General Morphological and Biochemical Characteristics of this compound Producing Streptomyces Strains
| Characteristic | Streptomyces sp. KO-3988 | Streptomyces reveromyceticus SN-593 | Streptomyces sp. Je 1-369 |
| Gram Stain | Positive | Positive | Positive |
| Morphology | Filamentous bacteria forming aerial and substrate mycelia. | Filamentous bacteria with branching hyphae. | Aerobic, spore-forming, Gram-positive bacteria. |
| Spore Chain | Data not available | Data not available | Data not available |
| Pigmentation | Data not available | Data not available | Data not available |
| Carbon Source Utilization | Various carbohydrates | Various carbohydrates | Various carbohydrates |
| Enzyme Production | Protease, Amylase, etc. | Protease, Amylase, etc. | Data not available |
| 16S rRNA Similarity | High similarity to other Streptomyces species. | High similarity to other Streptomyces species. | Belongs to the genus Streptomyces. |
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of the producing Streptomyces strains. Optimization of fermentation parameters is crucial for maximizing the yield of this secondary metabolite.
Fermentation Media
The composition of the fermentation medium significantly influences the growth of the microorganism and the production of this compound. Various media components have been reported for the cultivation of Streptomyces species for secondary metabolite production.
Table 2: Exemplary Fermentation Media Composition for Streptomyces Species
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 10 - 20 | Carbon Source |
| Glucose | 5 - 10 | Carbon Source |
| Soybean Meal | 5 - 15 | Nitrogen Source |
| Yeast Extract | 2 - 5 | Nitrogen Source & Growth Factors |
| Peptone | 2 - 5 | Nitrogen Source |
| K₂HPO₄ | 0.5 - 1.0 | Phosphate Source & pH Buffering |
| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |
| NaCl | 2 - 5 | Osmotic Balance |
| CaCO₃ | 1 - 3 | pH Buffering |
| Trace Elements Solution | 1 mL/L | Provides essential micronutrients |
Note: The optimal concentration of each component may vary depending on the specific strain and fermentation conditions.
Fermentation Parameters
Control of physical parameters during fermentation is critical for achieving high yields of this compound.
Table 3: Optimal Fermentation Parameters for this compound Production
| Parameter | Optimal Range | Impact on Production |
| Temperature | 28 - 30 °C | Affects enzyme activity and microbial growth rate. |
| pH | 6.8 - 7.2 | Influences nutrient uptake and enzyme stability. |
| Agitation | 150 - 250 rpm | Ensures proper mixing and oxygen transfer. |
| Aeration | 1.0 - 1.5 vvm | Provides sufficient oxygen for aerobic respiration and biosynthesis. |
| Incubation Time | 7 - 10 days | Production of secondary metabolites typically occurs in the stationary phase. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the taxonomy and fermentation of this compound producing Streptomyces.
Protocol for Isolation and Identification of Streptomyces
-
Soil Sample Collection: Collect soil samples from diverse environments.
-
Serial Dilution and Plating: Prepare serial dilutions of the soil samples and plate them on selective media such as Starch Casein Agar or ISP2 Agar.
-
Incubation: Incubate the plates at 28-30°C for 7-14 days.
-
Colony Selection: Select colonies with characteristic Streptomyces morphology (dry, chalky, with aerial and substrate mycelia).
-
Purification: Purify the selected colonies by repeated streaking on fresh media.
-
Morphological Characterization: Observe colony morphology, pigmentation, and microscopic features (Gram staining, spore chain morphology).
-
Biochemical Characterization: Perform a series of biochemical tests (e.g., carbon source utilization, enzyme production) to further characterize the isolates.
-
Molecular Identification: Extract genomic DNA and perform 16S rRNA gene sequencing for phylogenetic analysis.
Protocol for this compound Fermentation
-
Inoculum Preparation: Inoculate a suitable seed medium with a pure culture of the Streptomyces strain and incubate at 28-30°C with shaking for 2-3 days.
-
Production Fermentation: Transfer the seed culture to the production medium in a fermenter.
-
Fermentation Conditions: Maintain the fermentation parameters as outlined in Table 3.
-
Monitoring: Monitor the fermentation process by measuring parameters such as pH, dissolved oxygen, and cell growth.
-
Harvesting: After the desired incubation period, harvest the culture broth for extraction of this compound.
Protocol for Extraction and Purification of this compound
-
Cell Separation: Separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Solvent Extraction: Extract the this compound from the culture filtrate and/or mycelium using an organic solvent such as ethyl acetate.
-
Concentration: Concentrate the organic extract under reduced pressure.
-
Chromatographic Purification: Purify the crude extract using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC).
Protocol for Quantification of this compound by HPLC
-
Sample Preparation: Dissolve the purified this compound or the crude extract in a suitable solvent (e.g., methanol).
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is commonly used.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 254 nm.
-
Quantification: Quantify the amount of this compound by comparing the peak area with that of a standard of known concentration.
Biosynthetic Pathway and Regulation
The biosynthesis of furaquinocins involves a complex pathway that combines elements of both polyketide and isoprenoid synthesis. Understanding this pathway is crucial for metabolic engineering efforts aimed at improving this compound yields.
Furaquinocin Biosynthetic Pathway
The biosynthesis starts with the formation of a polyketide backbone, which is then modified by a series of enzymatic reactions including cyclization, aromatization, and prenylation with a geranyl pyrophosphate (GPP) unit derived from the mevalonate (B85504) pathway.
References
Furaquinocin B: A Technical Guide on its Potential as an Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furaquinocin B, a natural polyketide-isoprenoid hybrid compound originating from Streptomyces species, has emerged as a molecule of interest in oncology research due to its potent antitumor activities. This technical guide provides a comprehensive overview of this compound's potential as an anticancer agent, consolidating available data and outlining detailed experimental protocols for its investigation. While specific preclinical data for this compound is limited in publicly accessible literature, this guide leverages information on its close analog, Furaquinocin K, to provide insights into its potential efficacy and mechanisms of action. This document is intended to serve as a foundational resource for researchers initiating or advancing studies on this compound and its derivatives for cancer therapy.
Introduction
Natural products have historically been a rich source of novel therapeutic agents, particularly in the field of oncology. Furaquinocins are a class of meroterpenoids characterized by a furanonaphthoquinone core, and they are biosynthesized by actinomycetes.[1] this compound, produced by Streptomyces sp. KO-3988, is noted for its significant antitumor properties.[2] This guide delves into the available quantitative data, proposes detailed experimental methodologies for its evaluation, and visualizes potential signaling pathways and experimental workflows to facilitate further research and development.
Quantitative Data on Anticancer Activity
Table 1: Cytotoxicity of Furaquinocin K
| Compound | Cell Line | Cancer Type | IC50 Value |
| Furaquinocin K | HepG2 | Hepatocellular Carcinoma | 12.6 µg/mL |
Note: This data is for Furaquinocin K and should be considered as an estimate of the potential activity of this compound. Further experimental validation is required for this compound.
Proposed Anticancer Mechanisms and Signaling Pathways
Based on the known mechanisms of similar compounds, such as other naphthoquinone derivatives, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest. The potential signaling pathways involved are outlined below.
Induction of Apoptosis
This compound likely induces programmed cell death (apoptosis) in cancer cells through the intrinsic pathway. This is a common mechanism for many natural product-based anticancer agents. The proposed pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest
This compound may also halt the proliferation of cancer cells by inducing cell cycle arrest, a common mechanism for cytotoxic compounds. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin proteins. A plausible hypothesis is the induction of G2/M phase arrest.
Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.
Detailed Experimental Protocols
To rigorously evaluate the anticancer potential of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.
General Experimental Workflow
The overall workflow for assessing a potential anticancer agent like this compound is a multi-step process, from initial cytotoxicity screening to in vivo efficacy studies.
Caption: General experimental workflow for anticancer drug evaluation.
In Vitro Cytotoxicity: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., HepG2, MCF-7, A549)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Cold 70% ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.
-
Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
Protein Expression Analysis: Western Blotting
Objective: To investigate the effect of this compound on the expression of key apoptosis- and cell cycle-related proteins.
Materials:
-
This compound
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, CDK1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at its IC50 concentration for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the band intensities to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound represents a promising natural product with potential for development as an anticancer agent. The available data on its analog, Furaquinocin K, suggests significant cytotoxic activity against cancer cells. The proposed mechanisms of action, including the induction of apoptosis and cell cycle arrest, are consistent with the activity of other known anticancer compounds.
Future research should focus on:
-
Determining the IC50 values of this compound against a broad panel of cancer cell lines.
-
Elucidating the specific molecular mechanisms of this compound-induced apoptosis and cell cycle arrest through detailed experimental studies as outlined in this guide.
-
Conducting in vivo efficacy studies using xenograft models to evaluate the antitumor activity of this compound in a physiological context.
-
Investigating the specific signaling pathways modulated by this compound to identify potential biomarkers for sensitivity and resistance.
-
Exploring synergistic combinations of this compound with existing chemotherapeutic agents.
This technical guide provides a solid framework for the systematic investigation of this compound as a potential anticancer therapeutic. The detailed protocols and visualized pathways are intended to accelerate research efforts and contribute to the potential translation of this promising natural compound into clinical applications.
References
An In-depth Technical Guide to the Furaquinocin B Biosynthetic Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furaquinocins are a class of polyketide-isoprenoid hybrid natural products produced by Streptomyces species, notably Streptomyces sp. KO-3988.[1][2] These compounds exhibit potent antitumor activity, making their biosynthetic pathway a subject of significant interest for potential biotechnological applications and the development of novel therapeutic agents.[1][2] Furaquinocin B is a prominent member of this family, and understanding its biosynthesis is crucial for pathway engineering and the generation of novel analogs. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, including the enzymes involved, their mechanisms, and detailed experimental protocols for their study.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the 'fur' cluster.[1] This cluster contains all the necessary genes encoding the enzymes responsible for the synthesis of the polyketide core, its subsequent modifications, and the attachment of the isoprenoid moiety. The core of the furaquinocin structure is a 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN)-derived polyketide, which is fused to a geranyl group.[2][3]
The Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that begins with the formation of the polyketide scaffold, followed by a series of enzymatic modifications including deamination, methylation, prenylation, and cyclization. A key and unusual feature of this pathway is the involvement of a hydroquinone (B1673460) intermediate formed via reductive deamination of 8-amino-flaviolin (8-AF) through a transient diazotization step.[4][5][6]
The proposed biosynthetic pathway is as follows:
-
Polyketide Core Synthesis: The pathway initiates with the synthesis of 1,3,6,8-tetrahydroxynaphthalene (THN) from five molecules of malonyl-CoA by a type III polyketide synthase, Fur1.[3][4]
-
Formation of 8-Amino-flaviolin (8-AF): THN undergoes a series of enzymatic reactions catalyzed by Fur2 and Fur3 to yield the key intermediate, 8-amino-flaviolin (8-AF).[4][7]
-
Reductive Deamination: 8-AF undergoes a unique reductive deamination process. This involves the formation of a diazo intermediate, catalyzed by Fur5, followed by the formation of a hydroquinone intermediate, 1,2,4,5,7-pentahydroxynaphthalene (PHN).[4][5][6]
-
Methylation: The PHN intermediate is then subjected to two methylation steps catalyzed by the methyltransferases Fur6 and Fur4.[4][5] This leads to the formation of 2-methoxy-3-methyl-PHN.
-
Prenylation: The prenyltransferase Fur7 catalyzes the attachment of a geranyl group from geranyl pyrophosphate (GPP) to the methylated hydroquinone intermediate.[2][8]
-
Cyclization and Oxidation: Subsequent cyclization and oxidation steps, likely catalyzed by enzymes including a P450 monooxygenase (Fur8), lead to the formation of the furan (B31954) ring and the final this compound structure.[8]
Data Presentation
Enzymes of the this compound Biosynthetic Pathway
| Gene | Enzyme Name | Putative Function |
| fur1 | THN Synthase | Type III polyketide synthase |
| fur2 | Unknown | Involved in 8-AF biosynthesis |
| fur3 | Unknown | Involved in 8-AF biosynthesis |
| fur4 | Methyltransferase | C-methylation |
| fur5 | Diazo-forming enzyme | Diazotization of 8-AF |
| fur6 | Methyltransferase | O-methylation |
| fur7 | Prenyltransferase | Geranylation |
| fur8 | P450 Monooxygenase | Oxidation/Cyclization |
Quantitative Data for Fur7 Prenyltransferase
The steady-state kinetic parameters for the prenyltransferase Fur7 have been determined using 2-methoxy-3-methyl-flaviolin as the prenyl acceptor and geranyl pyrophosphate (GPP) as the prenyl donor.
| Substrate | Km (mM) | kcat (10-3 s-1) |
| 2-methoxy-3-methyl-flaviolin | 0.054 ± 0.005 | 0.66 ± 0.02 |
Data obtained from in vitro assays with purified recombinant Fur7.[8]
Experimental Protocols
Heterologous Expression of the Furaquinocin Gene Cluster in Streptomyces lividans TK23
This protocol describes the heterologous expression of the fur gene cluster to produce furaquinocins in a host organism.
Materials:
-
Streptomyces sp. KO-3988 genomic DNA
-
E. coli ET12567/pUZ8002
-
Streptomyces lividans TK23
-
Expression vector (e.g., pSET152-based)
-
Restriction enzymes, T4 DNA ligase
-
Appropriate antibiotics (e.g., apramycin, thiostrepton)
-
Media: Tryptic Soy Broth (TSB), Mannitol Soya Flour (MS) agar (B569324), R2YE medium
Procedure:
-
Gene Cluster Cloning:
-
Isolate high-quality genomic DNA from Streptomyces sp. KO-3988.
-
Amplify the entire fur gene cluster using high-fidelity PCR.
-
Clone the amplified cluster into a suitable E. coli-Streptomyces shuttle vector.
-
-
Transformation into E. coli:
-
Transform the constructed plasmid into the methylation-deficient E. coli strain ET12567/pUZ8002 for demethylation of the plasmid DNA.
-
-
Intergeneric Conjugation:
-
Grow E. coli ET12567/pUZ8002 carrying the expression plasmid and S. lividans TK23 to mid-log phase.
-
Mix the cultures and plate on MS agar plates.
-
Overlay the plates with the appropriate antibiotics to select for S. lividans exconjugants.
-
-
Fermentation and Analysis:
-
Inoculate a suitable production medium (e.g., R2YE) with the recombinant S. lividans strain.
-
Incubate for 5-7 days at 30°C.
-
Extract the culture broth with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract for furaquinocin production using HPLC.
-
In Vitro Assay of Fur7 Prenyltransferase Activity
This protocol details the enzymatic assay for the prenyltransferase Fur7.
Materials:
-
Purified recombinant His-tagged Fur7 enzyme
-
2-methoxy-3-methyl-flaviolin (substrate)
-
Geranyl pyrophosphate (GPP, co-substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC system for product analysis
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of 2-methoxy-3-methyl-flaviolin, and GPP.
-
-
Enzyme Addition:
-
Initiate the reaction by adding the purified Fur7 enzyme to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
-
Reaction Quenching:
-
Stop the reaction by adding an organic solvent (e.g., methanol (B129727) or ethyl acetate).
-
-
Product Analysis:
-
Analyze the reaction mixture by HPLC to detect and quantify the formation of the prenylated product. A C18 reverse-phase column with a methanol-water gradient is typically used.
-
Gene Knockout in Streptomyces using CRISPR-Cas9
This protocol provides a general workflow for deleting a gene within the fur cluster.
Materials:
-
Streptomyces strain containing the fur cluster
-
CRISPR-Cas9 vector for Streptomyces (e.g., pCRISPomyces-2)
-
sgRNA targeting the gene of interest
-
Homologous repair template (5' and 3' flanking regions of the target gene)
-
Protoplast transformation reagents
Procedure:
-
Design and Construction of the CRISPR Plasmid:
-
Design a specific sgRNA to target the gene for deletion.
-
Clone the sgRNA and the homologous repair template into the CRISPR-Cas9 vector.
-
-
Protoplast Preparation and Transformation:
-
Prepare protoplasts from the Streptomyces strain.
-
Transform the CRISPR-Cas9 plasmid into the protoplasts using PEG-mediated transformation.
-
Regenerate the protoplasts on a suitable medium.
-
-
Selection and Screening of Mutants:
-
Select for transformants containing the CRISPR plasmid.
-
Screen individual colonies by PCR to identify mutants with the desired gene deletion.
-
-
Plasmid Curing:
-
Culture the confirmed mutants in non-selective media to cure the CRISPR plasmid.
-
-
Verification:
-
Confirm the gene knockout by PCR and sequencing.
-
Mandatory Visualization
Caption: The biosynthetic pathway of this compound.
Caption: Workflow for heterologous expression.
References
- 1. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]
- 2. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional Characterization of the Promiscuous Prenyltransferase Responsible for Furaquinocin Biosynthesis: IDENTIFICATION OF A PHYSIOLOGICAL POLYKETIDE SUBSTRATE AND ITS PRENYLATED REACTION PRODUCTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient plasmid transformation of Streptomyces ambofaciens and Streptomyces fradiae protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Furaquinocin B
Audience: Researchers, scientists, and drug development professionals.
Introduction: Furaquinocin B belongs to the furaquinocin family, a class of naphthoquinone-based meroterpenoids known for their diverse biological activities, including potential antitumor properties.[1][2][3] Assessing the cytotoxic effects of this compound is a critical first step in evaluating its therapeutic potential. This document provides detailed application notes and protocols for three standard in vitro assays used to quantify the cytotoxic effects of novel compounds: the MTT assay, the Lactate (B86563) Dehydrogenase (LDH) release assay, and the Annexin V/PI apoptosis assay.
Application Notes: Principles of Cytotoxicity Assays
Choosing the appropriate assay is crucial for elucidating the specific mechanism of cell death induced by a compound like this compound.
-
MTT Assay (Cell Viability/Metabolic Activity): This colorimetric assay measures the metabolic activity of a cell population, which is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells. A decrease in signal indicates either cell death or reduced metabolic activity.
-
LDH Release Assay (Cell Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. An increase in LDH activity in the supernatant is indicative of cell lysis and necrosis. This method is useful for distinguishing cytotoxicity from cytostatic effects.
-
Annexin V/PI Apoptosis Assay (Programmed Cell Death): This flow cytometry-based assay differentiates between different stages of cell death.
-
Annexin V: A protein that binds to phosphatidylserine (B164497) (PS), which translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised. This dual-staining method allows for the identification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Experimental Workflow and Assay Principles
The following diagrams illustrate the general workflow for a cytotoxicity experiment and the principles behind each assay.
Data Presentation
Quantitative results from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.[4] The data below is illustrative, based on published results for Furaquinocin K, a related compound.[5]
Table 1: Illustrative Cytotoxicity Data for this compound
| Cell Line | Cancer Type | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | MTT | Viability | 48 | 31.5 |
| HepG2 | Hepatocellular Carcinoma | LDH | Cytotoxicity | 48 | 45.2 |
| HepG2 | Hepatocellular Carcinoma | Annexin V | Apoptosis | 48 | 29.8 |
| MCF-7 | Breast Adenocarcinoma | MTT | Viability | 48 | 48.7 |
| A549 | Lung Carcinoma | MTT | Viability | 48 | 62.1 |
Note: The IC₅₀ values presented are hypothetical and for demonstration purposes only. Actual values must be determined experimentally.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability.
Materials:
-
Target cancer cell lines (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Plot % Viability against compound concentration to determine the IC₅₀ value.
-
LDH Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells.
Materials:
-
Target cell lines
-
This compound stock solution
-
Commercial LDH assay kit (containing substrate, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Controls: Include three types of controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Add lysis buffer to untreated wells 45 minutes before the end of the incubation.
-
Medium Background Control: Medium without cells.
-
-
Incubation: Incubate for the desired period.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution provided in the kit.
-
Measurement: Read the absorbance at 490 nm.
-
Calculation:
-
% Cytotoxicity = [(Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to quantify apoptosis.
Materials:
-
Target cell lines
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
6-well plates or T-25 flasks
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with this compound at various concentrations (including a vehicle control) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
-
Quadrant Analysis:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q3 (Annexin V- / PI-): Viable cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Proposed Signaling Pathway for this compound Cytotoxicity
Furaquinocins are a class of naphthoquinones.[1] Studies on other cytotoxic naphthoquinones suggest a common mechanism of action involving the induction of apoptosis through the generation of Reactive Oxygen Species (ROS).[6][7][8] Elevated intracellular ROS can trigger oxidative stress and activate downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways (including JNK and p38) and the PI3K/Akt pathway, which converge to initiate the caspase cascade and execute apoptosis.[7][9]
References
- 1. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Furaquinocin B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaquinocin B is a meroterpenoid, a hybrid natural product of polyketide and isoprenoid origin, known to be produced by Streptomyces species.[1] Furaquinocins have demonstrated notable biological activities, including antitumor properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in a cell culture setting, focusing on its potential as an anti-cancer agent. The protocols outlined below are based on established methodologies for assessing cytotoxicity, apoptosis, and cell cycle progression, and can be adapted for specific cancer cell lines and research questions.
Mechanism of Action
While the precise molecular mechanisms of this compound are still under investigation, related compounds and many other anti-cancer agents are known to exert their effects through the induction of apoptosis (programmed cell death) and interference with key cell signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway. Downregulation of the Akt pathway is a proposed mechanism for some anti-cancer antibiotics.[2] The PI3K/Akt/mTOR pathway is a critical signaling cascade that, when dysregulated, is implicated in various cancers by promoting cell growth, proliferation, and survival.[3][4] Inhibition of this pathway is a key strategy in cancer therapy.[4][5][6]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of a related compound, Furaquinocin K, against a human cancer cell line. This data can be used as a starting point for determining the effective concentration range for this compound in your experiments.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Furaquinocin K | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | 12.6 µg/mL | [7] |
Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. It is a common measure of a compound's cytotoxic potency.[8] Researchers should perform their own dose-response experiments to determine the precise IC50 of this compound in their specific cell line of interest.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][9]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. A starting range could be from 0.1 to 100 µg/mL based on the known IC50 of Furaquinocin K. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to determine if this compound induces apoptosis in cancer cells. Early in apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[9][10][11] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin-free dissociation solution.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine if this compound causes cell cycle arrest. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Cold 70% Ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating).
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway Diagram
References
- 1. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. kumc.edu [kumc.edu]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols: Furaquinocin B Cytotoxicity Assay for HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furaquinocin B is a member of the furanonaphthoquinone class of meroterpenoids, natural products known for their diverse biological activities, including potential antitumor properties. The evaluation of the cytotoxic effects of novel compounds against cancer cell lines is a critical step in the drug discovery process. This document provides a detailed protocol for assessing the cytotoxicity of this compound against the human hepatocellular carcinoma cell line, HepG2. The Sulforhodamine B (SRB) assay is presented as the primary method, offering a reliable and sensitive measurement of cellular protein content, which is proportional to the number of viable cells.
Data Presentation
The following table summarizes the cytotoxic activity of this compound and related compounds on HepG2 cells. This data is essential for comparative analysis and for establishing a preliminary effective concentration range for this compound.
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Furaquinocin K | HepG2 | Not Specified | 12.6 µg/mL | |
| Furaquinocin L | HepG2 | Not Specified | > 37 µg/mL | |
| This compound | HepG2 | SRB Assay | To be determined |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted for determining the cytotoxicity of this compound against adherent HepG2 cells in a 96-well format.
3.1.1. Materials
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (540 nm absorbance)
3.1.2. Cell Culture and Seeding
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest sub-confluent cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
3.1.3. Compound Treatment
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. A suggested starting concentration range, based on related compounds, is 0.1 to 100 µg/mL.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 to 72 hours.
3.1.4. Assay Procedure
-
Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on absorbent paper and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
3.1.5. Data Analysis
-
Calculate the percentage of cell viability using the following formula:
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for this compound cytotoxicity assay using SRB.
Putative Signaling Pathway for this compound Cytotoxicity
Naphthoquinone-based meroterpenoids are known to exert their cytotoxic effects through multiple mechanisms. While the specific pathway for this compound is yet to be fully elucidated, the following diagram illustrates a plausible mechanism of action based on related compounds. The primary proposed mechanisms include the generation of reactive oxygen species (ROS), which leads to oxidative stress, and the induction of apoptosis through the modulation of key signaling pathways such as MAPK and PI3K/Akt.[1]
Caption: Putative mechanism of this compound induced cytotoxicity.
References
Application Notes and Protocols: Preparation of Furaquinocin B Stock Solution for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaquinocin B is a member of the furaquinocin family of antibiotics, which are meroterpenoids produced by Streptomyces species.[1] These compounds have garnered interest in the scientific community due to their potent biological activities, including antitumor and cytotoxic effects.[1] this compound, in particular, has demonstrated cytocidal activity against HeLa S3 and B16 melanoma cells.[1] Proper preparation of a stock solution is a critical first step for accurate and reproducible experimental results in cell-based assays and other research applications. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution.
Physicochemical Data and Solubility
Quantitative data regarding the physicochemical properties of this compound are not extensively available in the public domain. The information presented below is based on available research and common practices for compounds with similar structures.
| Property | Data/Recommendation | Source/Rationale |
| Molecular Formula | C₂₃H₂₈O₅ | Inferred from related Furaquinocin structures |
| Molecular Weight | 384.47 g/mol | Calculated from the molecular formula |
| Appearance | Yellowish solid (expected) | Based on related compounds |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Standard practice for dissolving hydrophobic compounds for in vitro assays. |
| Solubility | Not quantitatively determined. Empirically test solubility starting with a higher concentration (e.g., 10 mM) and dilute as necessary. | Based on general laboratory practice. |
| Storage of Solid | -20°C, desiccated, and protected from light. | General recommendation for long-term stability of natural products. |
| Storage of Stock Solution | -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. | Standard practice to maintain the stability of dissolved compounds. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on the specific experimental requirements and the empirically determined solubility of the compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Microcentrifuge tubes, sterile, amber or wrapped in foil
-
Pipettors and sterile filter tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture, which can affect the stability of the compound.
-
Weighing this compound: Carefully weigh out a precise amount of this compound using an analytical balance in a fume hood or other contained environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.84 mg of this compound.
-
Dissolution:
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the desired volume of sterile DMSO. For the example above, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Working Solution Preparation:
To prepare a working solution for cell culture experiments, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v).
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound in its solid form or as a concentrated stock solution.
-
Engineering Controls: Handle the solid compound and prepare the stock solution in a chemical fume hood to avoid inhalation of any dust particles.
-
First Aid:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
If swallowed: Rinse mouth with water and consult a physician.
-
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: A flowchart illustrating the key steps in preparing a this compound stock solution.
Putative Mechanism of Action
The precise signaling pathway through which this compound exerts its cytotoxic effects has not been fully elucidated in the reviewed literature. It is known to be a potent antitumor agent, and compounds of this class often induce apoptosis or cell cycle arrest. A generalized potential pathway is depicted below.
Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.
References
Application of Furaquinocin B in Cancer Cell Line Studies: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaquinocin B belongs to the furaquinocin class of natural products, which are meroterpenoids produced by Streptomyces species.[1] These compounds are noted for their diverse and potent biological activities, including antibacterial, antifungal, and antitumor properties. This document aims to provide a detailed overview of the application of furaquinocin-related compounds in cancer cell line studies, with a focus on available data that may inform research on this compound. Due to a lack of specific studies focusing exclusively on this compound, this report draws upon data from closely related furaquinocins and other quinone-based compounds to infer potential mechanisms and experimental approaches.
Cytotoxicity of Furaquinocin-Related Compounds
Table 1: Cytotoxicity of Selected Quinone-Related Compounds in Cancer Cell Lines
| Compound/Extract | Cancer Cell Line | IC50 Value (µM) | Reference |
| Compound 1 (Oleoyl Hybrid) | HCT116 | 22.4 | [2] |
| Compound 2 (Oleoyl Hybrid) | HCT116 | 0.34 | [2] |
| Chalcone 12 | MCF-7 | 4.19 ± 1.04 | [3] |
| Chalcone 12 | ZR-75-1 | 9.40 ± 1.74 | [3] |
| Chalcone 12 | MDA-MB-231 | 6.12 ± 0.84 | [3] |
| Chalcone 13 | MCF-7 | 3.30 ± 0.92 | [3] |
| Chalcone 13 | ZR-75-1 | 8.75 ± 2.01 | [3] |
| Chalcone 13 | MDA-MB-231 | 18.10 ± 1.65 | [3] |
| Hydroquinone-Chalcone Hybrid 5 | HT-29 | ~20.4 (pIC50 4.73) | [4] |
| Hydroquinone-Chalcone Hybrid 5 | MCF-7 | ~21.9 (pIC50 4.66) | [4] |
Note: The compounds listed are structurally related to quinones but are not this compound itself. This data is presented to provide a general understanding of the cytotoxic potential of similar chemical scaffolds.
Plausible Mechanisms of Action
Based on studies of other quinone-containing compounds and natural products, the anticancer effects of this compound are likely mediated through several key cellular pathways. These include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Many quinone-based compounds induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[5][6] This can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.[7]
Diagram 1: Generalized Apoptosis Induction Pathway by Quinone-like Compounds
Caption: Potential mechanism of apoptosis induction by this compound.
Cell Cycle Arrest
Another common mechanism of anticancer compounds is the disruption of the cell cycle, preventing cancer cells from proliferating.[8] Compounds can induce arrest at various phases of the cell cycle, such as G0/G1, S, or G2/M, often by modulating the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[9][10] For instance, some natural compounds have been shown to induce G0/G1 arrest by downregulating cyclin D1 and CDK4/6.[8]
Diagram 2: Logical Flow of Cell Cycle Arrest
Caption: Hypothesized mechanism of cell cycle arrest by this compound.
Experimental Protocols
To investigate the anticancer effects of this compound, a series of standard in vitro assays can be employed.
Cell Viability Assay (MTT or SRB Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).[11]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.
-
Staining:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
For SRB: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. After washing, solubilize the bound dye with a Tris-base solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using dose-response curve analysis.[11]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration.
-
Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Diagram 3: General Experimental Workflow
Caption: A typical workflow for evaluating the anticancer effects of a compound.
Conclusion
While direct experimental data on this compound in cancer cell lines is limited in the public domain, the known activities of related furaquinocins and other quinone-based compounds suggest it holds potential as an anticancer agent. Preliminary investigations should focus on determining its cytotoxicity across a panel of cancer cell lines, followed by detailed mechanistic studies to elucidate its effects on apoptosis and the cell cycle. The protocols and potential pathways described herein provide a foundational framework for initiating such research. Further studies are warranted to isolate or synthesize this compound and systematically evaluate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pro-apoptotic activities of novel synthetic quinones in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furanodiene Induces Extrinsic and Intrinsic Apoptosis in Doxorubicin-Resistant MCF-7 Breast Cancer Cells via NF-κB-Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surfactin induces apoptosis in human breast cancer MCF-7 cells through a ROS/JNK-mediated mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle regulation and anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Cell Cycle Arrest and Apoptosis by Physcion, an Anthraquinone Isolated From Rhubarb (Rhizomes of Rheum tanguticum), in MDA-MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Purifying Furaquinocin B from Culture Broth: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of Furaquinocin B, a bioactive secondary metabolite produced by Streptomyces sp. This compound has demonstrated notable cytocidal activities against various cancer cell lines, making its efficient isolation a critical step for further research and development.[1]
This protocol is adapted from established methods for the purification of closely related furaquinocins and is intended to serve as a comprehensive guide for obtaining high-purity this compound from microbial culture broth.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is essential for its successful purification.
| Property | Value |
| Molecular Formula | C₂₂H₂₆O₇ |
| Molecular Weight | 402.44 g/mol [2] |
| General Class | Naphthoquinone-based meroterpenoid[3] |
| Producing Organism | Streptomyces sp. KO-3988[1] |
Purification Workflow Overview
The purification of this compound is a multi-step process designed to isolate the compound from a complex fermentation broth. The overall workflow involves the fermentation of the producing microorganism, extraction of the secondary metabolites, and a series of chromatographic separations to achieve high purity.
Caption: Overall workflow for the purification of this compound.
Experimental Protocols
The following protocols are adapted from the successful purification of Furaquinocins K and L and are expected to be highly effective for this compound.[3]
Fermentation
The initial step is the cultivation of Streptomyces sp. KO-3988 to produce this compound.
-
Strain: Streptomyces sp. KO-3988.[1]
-
Medium: A suitable production medium for Streptomyces, such as SG medium.
-
Culture Volume: 10 Liters for laboratory-scale production.
-
Incubation: Cultivate for a sufficient period to allow for the biosynthesis of this compound, typically determined through time-course analysis.
Extraction of Crude this compound
Following fermentation, the culture broth is extracted to recover the secondary metabolites, including this compound.
-
Separation of Supernatant: Centrifuge the culture broth to separate the mycelia from the supernatant.
-
Solvent Extraction: Extract the supernatant with an equal volume of ethyl acetate (B1210297). This process should be repeated multiple times to ensure efficient recovery.
-
Concentration: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the crude extract.
Chromatographic Purification
A multi-step chromatographic process is employed to purify this compound from the crude extract.
This step provides the initial separation of compounds based on polarity.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of chloroform (B151607) and methanol.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
This step separates molecules based on their size.
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: A solvent suitable for swelling the Sephadex beads and dissolving the sample, such as methanol.
-
Fraction Pooling: Pool the fractions containing this compound based on analytical chromatography.
The final step utilizes preparative HPLC to achieve high-purity this compound.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water is commonly employed. The exact conditions should be optimized based on analytical HPLC.
-
Detection: UV detection at a wavelength where this compound has strong absorbance.
-
Final Product: Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
Quantitative Data (Adapted from Furaquinocin K and L Purification)
The following table presents representative data from the purification of the related Furaquinocins K and L, which can serve as a benchmark for the purification of this compound.[3]
| Purification Step | Starting Material | Product | Yield |
| Fermentation & Extraction | 10 L Culture Broth | Crude Extract | Not specified |
| Chromatography | Crude Extract | Furaquinocin K | 3.2 mg |
| Chromatography | Crude Extract | Furaquinocin L | 1.4 mg |
Signaling Pathway Visualization
While this compound's mechanism of action is a subject of ongoing research, a simplified diagram illustrating a potential interaction with a cancer cell signaling pathway leading to apoptosis is presented below.
Caption: Potential mechanism of this compound-induced apoptosis.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound from the culture broth of Streptomyces sp. KO-3988. By adapting established methods for related natural products, researchers can effectively isolate this promising bioactive compound for further investigation into its therapeutic potential. Careful optimization of the chromatographic steps will be key to achieving high yields and purity.
References
- 1. Novel antibiotics, furaquinocins A and B. Taxonomy, fermentation, isolation and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Furaquinocin B in B16 Melanoma Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaquinocin B is a member of the furaquinocin family of natural products, which are meroterpenoids produced by Streptomyces species. This class of compounds has demonstrated a wide spectrum of biological activities, including antibacterial and antitumor properties. While the specific effects of this compound on B16 melanoma cells are an active area of investigation, related compounds in the naphthoquinone family have shown cytotoxic effects against various cancer cell lines. These application notes provide a comprehensive guide for researchers interested in evaluating the potential of this compound as a therapeutic agent against melanoma, specifically focusing on B16 melanoma cell viability.
Principle
These protocols are designed to assess the cytotoxic and antiproliferative effects of this compound on B16 melanoma cells. The primary assay for cell viability is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. Further assays for apoptosis and cell cycle analysis are included to elucidate the potential mechanisms by which this compound may induce cell death or inhibit cell growth. A hypothetical mechanism of action is proposed to guide experimental design, suggesting that this compound may induce apoptosis and cell cycle arrest by modulating key signaling pathways in melanoma, such as the PI3K/Akt/mTOR or MAPK pathways.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound on B16 Melanoma Cells
| Treatment Duration | Hypothetical IC50 (µM) |
| 24 hours | 50 |
| 48 hours | 25 |
| 72 hours | 10 |
Note: These are example values and must be determined experimentally.
Table 2: Expected Outcomes of Apoptosis and Cell Cycle Analysis
| Assay | Treatment Group | Expected Observation | Interpretation |
| Apoptosis Assay (Annexin V/PI Staining) | Control | Low percentage of apoptotic cells | Baseline cell health |
| This compound (IC50) | Increased percentage of early and late apoptotic cells | Induction of apoptosis | |
| Cell Cycle Analysis (Propidium Iodide Staining) | Control | Normal cell cycle distribution (G0/G1, S, G2/M phases) | Baseline cell proliferation |
| This compound (IC50) | Arrest in a specific cell cycle phase (e.g., G2/M) | Inhibition of cell cycle progression |
Experimental Protocols
B16 Melanoma Cell Culture
Materials:
-
B16-F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in new flasks at a suitable dilution.
Cell Viability Assay (MTT Assay)
Materials:
-
B16-F10 cells
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed B16-F10 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
B16-F10 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed B16-F10 cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[1]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
Materials:
-
B16-F10 cells
-
6-well plates
-
This compound
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
Protocol:
-
Seed B16-F10 cells in 6-well plates and treat with this compound at the IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with cold PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Visualizations
Signaling Pathway Diagram
References
Spectroscopic Analysis of Furaquinocin B and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic techniques used to characterize Furaquinocin B and its derivatives. The protocols outlined below are intended to serve as a guide for the structural elucidation and analysis of this class of potent bioactive compounds. Furaquinocins are a family of polyketide-isoprenoid hybrid compounds produced by Streptomyces species, exhibiting significant antitumor and antibacterial activities.[1][2]
Spectroscopic Data Summary
NMR Spectroscopic Data
NMR spectroscopy is the most powerful tool for the complete structural assignment of Furaquinocins. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is typically employed.
Table 1: ¹³C NMR Chemical Shifts (δc) for Furaquinocin Derivatives
| Carbon No. | Furaquinocin D (CDCl₃)[1] | Furaquinocin K (CDCl₃)[3] | Furaquinocin L (CDCl₃)[3] |
| 1 | 183.7 | - | - |
| 2 | 160.4 | - | - |
| 3 | 139.3 | - | - |
| 4 | 180.7 | - | - |
| 4a | 134.1 | - | - |
| 5 | 133.7 | - | 139.94 |
| 5a | 118.3 | - | - |
| 6 | 158.4 | - | 147.79 |
| 7 | 156.9 | 60.70 (OMe) | 60.70 (OMe) |
| 8 | 124.4 | 9.26 (Me) | 9.26 (Me) |
| 9 | 110.8 | - | 149.00 |
| 9a | 109.2 | - | - |
| 10 | - | - | - |
| 11 | 88.7 | - | - |
| 12 | 72.9 | - | - |
| 13 | 60.7 | - | - |
| 14 | 52.0 | - | - |
| 15 | 31.9 | - | - |
| 16 | 26.1 | - | 179.22 (C=O) |
| 17 | 18.9 | - | 22.12 (Me) |
| 18 | 18.3 | - | - |
| 19 | 16.1 | - | - |
| 20 | 9.3 | - | - |
| OMe | - | 55.81 | - |
Table 2: ¹H NMR Chemical Shifts (δH) for Furaquinocin Derivatives (CDCl₃)
| Proton No. | Furaquinocin K[3] | Furaquinocin L[3] |
| 4-OMe | 3.95 (s) | - |
| 7-OMe | 4.00 (s) | 4.00 (s) |
| 8-Me | - | 2.06 (s) |
| 17-Me | - | 2.25 (s) |
| NH | - | 14.90 (s) |
| 6-OH | - | 12.89 (s) |
Note: Complete assignments for all protons are not available in the cited literature.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of Furaquinocins. Tandem MS (MS/MS) provides valuable information about the fragmentation patterns, aiding in structural confirmation.
Table 3: High-Resolution Mass Spectrometry Data for Furaquinocin Derivatives
| Compound | Molecular Formula | Ion | Observed m/z |
| Furaquinocin D | C₂₂H₂₆O₆ | [M+H]⁺ | - |
| Furaquinocin K | C₂₃H₂₈O₅ | [M+H]⁺ | 385.2005 |
| Furaquinocin L | C₂₄H₃₀N₂O₆ | [M+H]⁺ | 443.2187 |
UV-Visible Spectroscopic Data
The UV-Vis spectra of Furaquinocins are characterized by absorption bands indicative of the naphthoquinone chromophore.
Table 4: UV-Visible Absorption Maxima (λmax) for Furaquinocin Derivatives
| Compound | Solvent | λmax (nm)[3] |
| Furaquinocin K | - | 226, 264, 300, 408 |
| Furaquinocin L | - | 228, 278, 328, 504 |
Experimental Protocols
The following protocols are generalized methodologies for the spectroscopic analysis of this compound and its derivatives, based on established practices for natural product characterization.
NMR Spectroscopy Protocol
Objective: To acquire high-quality 1D and 2D NMR spectra for the structural elucidation of Furaquinocins.
Materials:
-
Furaquinocin sample (1-5 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity
-
5 mm NMR tubes
-
NMR spectrometer (500 MHz or higher recommended for complex structures)
Procedure:
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified Furaquinocin derivative in approximately 0.5 mL of a suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution and lineshape.
-
Calibrate the 90° pulse width for both ¹H and ¹³C channels.
-
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 200-240 ppm and a longer relaxation delay (e.g., 2-5 seconds) are typically used. A larger number of scans will be required due to the lower natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings. A gradient-selected COSY (gCOSY) is commonly used.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
-
Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern of Furaquinocins.
Materials:
-
Furaquinocin sample
-
LC-MS grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for enhancing ionization)
-
LC-MS/MS system (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the Furaquinocin sample (e.g., 1-10 µg/mL) in an appropriate solvent mixture (e.g., 50:50 methanol:water) with 0.1% formic acid for positive ion mode or a suitable modifier for negative ion mode.
-
-
Liquid Chromatography (LC) Separation (if required):
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization: Use Electrospray Ionization (ESI) in both positive and negative ion modes to determine the optimal ionization.
-
Full Scan MS: Acquire full scan mass spectra to determine the m/z of the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts).
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion using Collision-Induced Dissociation (CID). Vary the collision energy to obtain a comprehensive fragmentation pattern. This will reveal characteristic losses and fragment ions that can be used to confirm the structure.
-
UV-Visible Spectroscopy Protocol
Objective: To obtain the UV-Vis absorption spectrum of Furaquinocins.
Materials:
-
Furaquinocin sample
-
Spectroscopic grade solvent (e.g., methanol, ethanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the Furaquinocin sample in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength range (e.g., 200-800 nm).
-
-
Measurement:
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Fill another quartz cuvette with the sample solution.
-
Record the absorbance spectrum of the sample.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Fluorescence Spectroscopy Protocol (Adapted for Naphthoquinones)
Objective: To investigate the fluorescence properties of Furaquinocins.
Materials:
-
Furaquinocin sample
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
Quartz fluorescence cuvettes
-
Spectrofluorometer
Procedure:
-
Sample Preparation:
-
Prepare a very dilute solution of the Furaquinocin sample in the chosen solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
-
Measurement:
-
Excitation Spectrum: Set a fixed emission wavelength (based on an initial broad scan) and scan a range of excitation wavelengths to find the optimal excitation wavelength (λex).
-
Emission Spectrum: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths to obtain the fluorescence emission spectrum and determine the wavelength of maximum emission (λem).
-
Record the excitation and emission slit widths.
-
Signaling Pathways and Experimental Workflows
Furaquinocins are known for their potent biological activities, including antitumor and antibacterial effects. The following diagrams illustrate the potential signaling pathways they may modulate and the general workflow for their analysis.
Potential Antitumor Signaling Pathway
This compound has been reported to induce apoptosis in cancer cells. While the exact mechanism is not fully elucidated, many natural products with antitumor properties are known to modulate key signaling pathways involved in cell survival and death, such as the NF-κB and MAPK pathways.
Caption: Potential mechanism of this compound-induced apoptosis.
Potential Antibacterial Mechanism of Action
Many quinone-containing antibiotics are known to target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. Furaquinocins may share this mechanism.
Caption: Potential antibacterial mechanism of this compound.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a Furaquinocin derivative.
Caption: Workflow for spectroscopic analysis of Furaquinocins.
References
- 1. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Furaquinocin B in Antimicrobial Activity Screening
Introduction
Furaquinocin B is a meroterpenoid natural product isolated from Streptomyces species.[1][2] While early studies reported that this compound did not possess broad-spectrum antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, fungi, or yeast at concentrations up to 1,000 µg/mL, related compounds such as Furaquinocin L have shown activity against Gram-positive bacteria.[1][3] This suggests the potential for targeted activity or the utility of the furaquinocin scaffold in developing novel antimicrobial agents.
These application notes provide detailed protocols for the comprehensive screening of this compound's antimicrobial and cytotoxic properties. This allows researchers to rigorously evaluate its potential as an antimicrobial agent, either alone or in combination with other compounds, and to assess its safety profile.
Quantitative Data Summary
While specific antimicrobial data for this compound is limited in the public domain, the following table summarizes the reported activity and cytotoxicity of related furaquinocins to provide a comparative context for screening efforts.
| Compound | Organism/Cell Line | Assay | Result | Reference |
| This compound | Gram-positive bacteria, Gram-negative bacteria, fungi, yeast | Antimicrobial Activity | No activity at 1,000 µg/mL | [1] |
| This compound | HeLa S3 cells | Cytotoxicity | IC50: 1.6 µg/mL | [1] |
| Furaquinocin L | Bacillus subtilis DSM 10 | Minimum Inhibitory Concentration (MIC) | 64 µg/mL | [3] |
| Furaquinocin L | Staphylococcus aureus Newman | Minimum Inhibitory Concentration (MIC) | 2 µg/mL | [3] |
| Furaquinocin L | HepG2 cells | Cytotoxicity | No cytotoxicity at 37 µg/mL | [3] |
| Furaquinocin K | Tested bacterial strains | Antimicrobial Activity | No antagonistic activity | [3] |
| Furaquinocin K | HepG2 cells | Cytotoxicity | IC50: 12.6 µg/mL | [3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[4][5][6]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Positive control antibiotic (e.g., ampicillin, tetracycline)
-
Solvent control (e.g., DMSO)
-
Spectrophotometer (optional, for OD measurement)
-
Incubator
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
Ensure the concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects microbial growth.
-
-
Inoculum Preparation:
-
Culture the test microorganism overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the this compound dilutions, positive control, and solvent control.
-
The final volume in each well will be 200 µL.
-
Include a negative control well with only sterile broth to check for contamination.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 16-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity).
-
Optionally, bacterial growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Cytotoxicity Assay
This protocol describes how to assess the cytotoxic effects of this compound on a mammalian cell line (e.g., HeLa, HepG2) using a resazurin-based assay.[7][8]
Materials:
-
This compound stock solution
-
Mammalian cell line
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
Resazurin (B115843) sodium salt solution
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
Solvent control (e.g., DMSO)
-
CO2 incubator
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding:
-
Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions, positive control, and solvent control to the respective wells.
-
Incubate for another 24-72 hours.
-
-
Resazurin Assay:
-
Prepare a working solution of resazurin in sterile PBS or culture medium.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Data Measurement:
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
The fluorescence intensity is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the solvent control.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizations
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for the Resazurin-Based Cytotoxicity Assay.
Potential Mechanism of Action
While the specific mechanism of action for this compound has not been elucidated, its chemical structure as a naphthoquinone-based meroterpenoid suggests potential modes of action.[2] Naphthoquinones are known to induce oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids, leading to cell death. Another possible mechanism could involve the inhibition of key cellular enzymes, such as DNA gyrase or topoisomerase, which are involved in DNA replication and are common targets for antimicrobial compounds.[9] Further investigation is required to determine the precise mechanism by which furaquinocins may exert their biological effects.
Caption: Potential Mechanisms of Antimicrobial Action for this compound.
References
- 1. Novel antibiotics, furaquinocins A and B. Taxonomy, fermentation, isolation and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the Antibacterial and Antiparasitic Activity of Phenylaminonaphthoquinones—Green Synthesis, Biological Evaluation and Computational Study [mdpi.com]
- 7. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Furaquinocin B: A Novel Probe for Interrogating Cell Survival Pathways
Application Notes and Protocols
For Research Use Only.
Introduction
Furaquinocin B is a member of the furaquinocin family of antibiotics, which are complex meroterpenoids produced by Streptomyces species.[1] These natural products have garnered significant interest due to their diverse biological activities, including antibacterial and potent cytotoxic effects against various cancer cell lines.[1][2][3] The core chemical structure of furaquinocins, featuring a naphthoquinone skeleton, is shared by numerous compounds known to induce apoptosis and interfere with key cellular signaling pathways.[4][5] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate cell survival and apoptotic pathways, with a particular focus on the PI3K/Akt/mTOR signaling cascade.
While the precise mechanism of this compound is still under investigation, its structural similarity to other quinone-containing compounds suggests a potential role in modulating critical cell survival pathways.[6][7] This makes this compound a valuable tool for researchers in oncology, cell biology, and drug discovery to explore novel mechanisms of cell death and identify new therapeutic targets.
Hypothetical Mechanism of Action
Based on studies of structurally related naphthoquinone-based compounds, we propose a hypothetical mechanism by which this compound may induce apoptosis and inhibit cell proliferation. It is hypothesized that this compound, like other quinones, may act as an inhibitor of the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, survival, and proliferation, and its aberrant activation is a hallmark of many cancers.
Inhibition of this pathway by this compound could lead to the dephosphorylation and inactivation of Akt, a key signaling node. This, in turn, would affect downstream effectors, leading to a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in the expression of pro-apoptotic proteins (e.g., Bax).[8][9] The altered Bax/Bcl-2 ratio can lead to mitochondrial dysfunction, cytochrome c release, and the activation of the caspase cascade, ultimately culminating in apoptotic cell death.[10][11]
Additionally, interference with the PI3K/Akt/mTOR pathway can lead to cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.[12][13]
Data Presentation
The following tables summarize the cytotoxic activities of this compound and its analogs against various cancer cell lines. This data can serve as a reference for determining appropriate concentration ranges for your experiments.
Table 1: Cytotoxicity of Furaquinocins against Various Cancer Cell Lines
| Compound | Cell Line | IC50 / Activity | Reference |
| This compound | HeLa S3 | 1.6 µg/mL (Cytocidal) | [1] |
| Furaquinocin C | HeLa S3, B16 Melanoma | Cytocidal Activity | [1] |
| Furaquinocin D | HeLa S3, B16 Melanoma | Cytocidal Activity | [1] |
| Furaquinocin E | HeLa S3, B16 Melanoma | Cytocidal Activity | [1] |
| Furaquinocin F | HeLa S3, B16 Melanoma | Cytocidal Activity | [1] |
| Furaquinocin G | HeLa S3, B16 Melanoma | Cytocidal Activity | [1] |
| Furaquinocin H | HeLa S3, B16 Melanoma | Cytocidal Activity | [1] |
| Furaquinocin K | HepG2 | 12.6 µg/mL | [2] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to investigate the effects of this compound on cell survival pathways.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on a cancer cell line of interest and to calculate its IC50 value.
Materials:
-
This compound
-
Cancer cell line of choice (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a series of dilutions of this compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Figure 1. Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of choice
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include an untreated control.
-
After treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Figure 2. Cell state transitions during apoptosis induced by this compound.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
This protocol is designed to assess the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
This compound
-
Cancer cell line of choice
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies against:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Bcl-2
-
Bax
-
Caspase-3 (cleaved and total)
-
β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin) and total protein levels where appropriate.
Figure 3. Hypothesized signaling pathway affected by this compound.
Conclusion
This compound represents a promising chemical tool for the study of cell survival and apoptotic pathways. The protocols outlined in this document provide a comprehensive framework for researchers to investigate its mechanism of action. By elucidating how this compound induces cell death, we can gain valuable insights into the fundamental processes that govern cell fate and potentially identify new strategies for cancer therapy. Further research is warranted to validate the hypothesized mechanism and to fully explore the therapeutic potential of this intriguing natural product.
References
- 1. Novel antibiotics, furaquinocins C, D, E, F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel 1,4-naphthoquinone-derived compound induces apoptotic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naphthoquinone-derived ZSW-4B induces apoptosis in triple-negative breast cancer via AMPK signalling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. Bcl-2 regulates amplification of caspase activation by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Assessment of Cell Cycle and Induction of Apoptosis by Shiga-like Toxin Produced by Escherichia coli O157:H7 in T47D Breast Cancer Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell cycle control as a basis for cancer chemoprevention through dietary agents - PMC [pmc.ncbi.nlm.nih.gov]
Furaquinocin B: Application Notes and Protocols for Natural Product Synthesis and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaquinocin B is a member of the furaquinocin family of antibiotics isolated from Streptomyces sp. KO-3988. These natural products exhibit a range of biological activities, including notable in vitro cytotoxicity against various cancer cell lines, making them attractive targets for total synthesis and further investigation as potential therapeutic agents. This document provides a summary of the application of this compound in natural product synthesis, including its biological activity, and detailed protocols for its synthesis and evaluation.
Biological Activity of Furaquinocins
| Compound | Cell Line | Activity | Reported Value |
| Furaquinocin A | HeLa S3 | Cytocidal | 3.1 µg/mL |
| This compound | HeLa S3 | Cytocidal | 1.6 µg/mL |
| Furaquinocin K | HepG2 | Cytotoxicity (IC50) | 12.6 µg/mL[1] |
Total Synthesis of this compound
The complex architecture of this compound has made it a challenging target for total synthesis. The modular approach developed by Trost and colleagues provides an elegant pathway to this compound and its analogs. A key feature of this synthesis is the stereocontrolled construction of the dihydrobenzofuran core and the subsequent elaboration of the side chain and naphthoquinone moiety.
Key Synthetic Strategies
The total synthesis of this compound involves several key chemical transformations:
-
Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT): This reaction is crucial for establishing the stereochemistry of the dihydrobenzofuran core.
-
Reductive Heck Cyclization: Following the DYKAT, this step completes the formation of the dihydrobenzofuran ring system.
-
Sakurai Allylation: This diastereoselective reaction is employed to introduce additional stereocenters present in the side chain of Furaquinocin A and B.[2]
-
Cross Metathesis or Ring-Closing Metathesis: These reactions are utilized for the stereoselective elongation of the side chain.[2]
-
Naphthoquinone Assembly: The final naphthoquinone ring is constructed using squaric acid-based methodology.
The following diagram illustrates the overall workflow of the Trost synthesis of this compound.
Caption: General workflow for the total synthesis of this compound.
Experimental Protocols
Detailed experimental procedures for the total synthesis of this compound are often found in the supporting information of published research articles. While the full experimental details from the primary literature are not directly provided here, the following represents a generalized protocol for a key step based on the methodologies described by Trost and others.
Protocol: Diastereoselective Sakurai Allylation for Side Chain Construction
This protocol describes a representative procedure for the diastereoselective allylation of an aldehyde intermediate, a crucial step in constructing the side chain of this compound.
Materials:
-
Aldehyde-containing dihydrobenzofuran intermediate
-
Lewis Acid (e.g., Titanium tetrachloride (TiCl4) or Boron trifluoride diethyl etherate (BF3·OEt2))
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer of anhydrous reagents
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of an inert gas.
-
Reactant Addition: Dissolve the aldehyde-containing dihydrobenzofuran intermediate in anhydrous DCM and add it to the reaction flask via syringe.
-
Cooling: Cool the reaction mixture to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Addition of Allylating Agent: Add allyltrimethylsilane to the cooled solution via syringe.
-
Initiation with Lewis Acid: Slowly add the Lewis acid (e.g., TiCl4 in DCM) dropwise to the reaction mixture. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Reaction Monitoring: Allow the reaction to stir at -78 °C until TLC analysis indicates the consumption of the starting aldehyde.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a quenching solution (e.g., saturated aqueous sodium bicarbonate) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na2SO4).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired homoallylic alcohol.
Putative Mechanism of Action: Induction of Apoptosis
While the precise signaling pathways affected by this compound have not been fully elucidated in the available literature, its cytotoxic nature suggests the induction of apoptosis in cancer cells. Naphthoquinone-containing compounds are known to induce apoptosis through various mechanisms, often involving the generation of reactive oxygen species (ROS) and the activation of caspase cascades. A plausible, though not yet confirmed, mechanism for this compound-induced apoptosis could involve the intrinsic (mitochondrial) pathway.
The diagram below illustrates a generalized intrinsic apoptosis pathway that could be triggered by this compound.
Caption: A putative intrinsic apoptosis pathway induced by this compound.
Conclusion
This compound remains a molecule of significant interest in the fields of natural product synthesis and medicinal chemistry. The elegant synthetic routes developed provide a platform for the synthesis of analogs for further structure-activity relationship studies. While its cytotoxic properties are established, further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound to fully understand its therapeutic potential. The protocols and information presented herein are intended to serve as a valuable resource for researchers engaged in the study of this fascinating natural product.
References
Troubleshooting & Optimization
Troubleshooting Furaquinocin B solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furaquinocin B. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to its solubility in aqueous solutions.
Troubleshooting Guides
Issue: Precipitate Formation When Diluting this compound Stock Solution in Aqueous Buffer
Question: I dissolved this compound in DMSO to make a stock solution. However, when I dilute it into my aqueous cell culture medium or buffer, a precipitate forms immediately. How can I prevent this?
Answer:
This is a common issue encountered with hydrophobic compounds like this compound. The precipitation occurs because the compound is poorly soluble in water, and the sudden increase in the aqueous component of the solvent system causes it to crash out of solution. Here are several strategies to address this:
-
Optimize the Co-solvent Concentration: The final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your aqueous solution is critical. Aim to keep the final co-solvent concentration as low as possible while maintaining the solubility of this compound. It is recommended to keep the final DMSO concentration below 0.5% in most cell-based assays to avoid solvent-induced toxicity. You may need to prepare a more concentrated stock solution to achieve the desired final concentration of this compound without exceeding the tolerable co-solvent limit.
-
Stepwise Dilution: Instead of a single, large dilution, try a stepwise dilution. For example, first, dilute your DMSO stock solution with a small volume of a buffer that has a higher tolerance for organic solvents, and then add this intermediate dilution to your final aqueous solution.
-
Use of Surfactants or Solubilizing Agents: For in vitro assays where the presence of a mild surfactant is acceptable, a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous media.
-
pH Adjustment: The solubility of this compound, which contains a quinone moiety, can be pH-dependent. Quinones can be more stable and soluble in slightly acidic conditions.[1][2] Experiment with a range of pH values for your aqueous buffer (if your experimental system allows) to find the optimal pH for solubility. It is advisable to avoid alkaline conditions, as quinones can be unstable at high pH.[1]
Illustrative Data: Effect of Co-solvent and pH on this compound Solubility
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the expected trends in solubility based on the general properties of similar compounds. Actual experimental values may vary.
| Final DMSO Concentration (%) | Buffer pH | Visual Observation |
| 1.0% | 6.5 | Clear Solution |
| 0.5% | 6.5 | Clear Solution |
| 0.1% | 6.5 | Slight Haze |
| 0.05% | 6.5 | Precipitate Forms |
| 0.5% | 7.4 | Slight Haze |
| 0.5% | 8.0 | Precipitate Forms |
Experimental Workflow for Optimizing this compound Solubilization
Workflow for determining optimal solubilization conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on its hydrophobic nature as a naphthoquinone-based meroterpenoid, 100% Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are recommended for preparing a high-concentration stock solution.[3][4] It is crucial to ensure the this compound is fully dissolved in the organic solvent before any dilution into an aqueous medium.
Q2: How should I store the this compound stock solution?
A2: this compound stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C to minimize degradation.[5] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of quinone-containing compounds in aqueous solutions can be a concern.[1][2] Quinones are susceptible to nucleophilic attack by water, and this degradation can be pH-dependent, often increasing in alkaline conditions.[1] Therefore, it is advisable to prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. The stability of this compound in your specific experimental buffer and conditions should be empirically determined if long-term incubation is required.
Q4: What is the known mechanism of action of this compound?
A4: this compound has been reported to exhibit cytotoxic activity against cancer cell lines such as HeLa S3 and B16 melanoma cells.[5] The precise molecular targets and signaling pathways are a subject of ongoing research. As a quinone-containing compound, its mechanism of action could potentially involve the generation of reactive oxygen species (ROS), inhibition of key cellular enzymes through covalent modification, or interference with electron transport chain processes. The biosynthesis of Furaquinocin involves a complex pathway, suggesting a highly specific molecular structure with the potential for targeted biological activity.[6][7]
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
References
- 1. scholar.harvard.edu [scholar.harvard.edu]
- 2. Mapping the frontiers of quinone stability in aqueous media: implications for organic aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an al ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08319A [pubs.rsc.org]
Technical Support Center: Optimizing Furaquinocin B Concentration for Cytotoxicity Assays
Welcome to the technical support center for Furaquinocin B cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a meroterpenoid, a class of natural products with a hybrid structure derived from both polyketide and terpenoid biosynthetic pathways. Furaquinocins are produced by Streptomyces species and have demonstrated a range of biological activities, including antitumor and cytotoxic effects. While the precise mechanism for this compound is still under investigation, related quinone compounds are known to induce cytotoxicity by generating reactive oxygen species (ROS). This oxidative stress can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, particularly c-Jun N-terminal kinase (JNK), leading to apoptosis (programmed cell death).
Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment across a broad range of concentrations. Based on data from related compounds like Furaquinocin K, which has a reported half-maximal inhibitory concentration (IC50) of 12.6 µg/mL in HepG2 cells, a preliminary range of 0.1 µM to 100 µM is recommended. This range should be adjusted based on the specific cell line and the initial results.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a lipophilic compound and may have poor solubility in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Q4: My this compound solution is colored. Will this interfere with my cytotoxicity assay?
A4: Yes, the inherent color of this compound can interfere with colorimetric assays such as the MTT or XTT assays, which rely on measuring absorbance changes. This can lead to inaccurate readings. It is advisable to include a "compound-only" control (wells with this compound in cell-free media) to measure the background absorbance at each concentration. Alternatively, consider using a cytotoxicity assay that is less susceptible to color interference, such as a fluorescence-based assay (e.g., resazurin) or a luminescence-based assay (e.g., measuring ATP levels).
Q5: I am observing high variability between my replicate wells. What could be the cause?
A5: High variability in cytotoxicity assays can arise from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating.
-
Pipetting Errors: Calibrate your pipettes and maintain a consistent technique.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use the inner wells for your experiment.
-
Compound Precipitation: If this compound precipitates in the culture medium, it can lead to inconsistent results. Visually inspect the wells under a microscope for any signs of precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Cytotoxicity Observed | This compound concentration is too low. | Test a higher range of concentrations. |
| The incubation time is too short. | Perform a time-course experiment (e.g., 24, 48, 72 hours). | |
| The cell line is resistant to this compound. | Test on a different, more sensitive cell line as a positive control. | |
| This compound has degraded. | Prepare fresh stock solutions and store them properly (protected from light at -20°C or -80°C). | |
| High Background Signal in Assay | Interference from the color of this compound. | Include a "compound-only" control to subtract background absorbance. Switch to a non-colorimetric assay (fluorescence or luminescence-based). |
| Contamination of reagents or media. | Use sterile, high-purity reagents and prepare fresh solutions. | |
| Inconsistent Results Between Assays (e.g., MTT vs. LDH) | Different mechanisms of cell death are being measured. | MTT measures metabolic activity, while LDH release indicates membrane damage. Consider the expected mechanism of this compound (apoptosis) and choose an appropriate assay (e.g., caspase activity assay). |
| Direct reduction of assay reagent by this compound. | Some compounds can directly reduce tetrazolium salts (MTT) or resazurin. Run a cell-free control with this compound and the assay reagent to check for direct interaction. |
Data Presentation
Furaquinocin Cytotoxicity Data
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Furaquinocin K | HepG2 (Human Hepatocellular Carcinoma) | MTT | 72 | ~32.6 (equivalent to 12.6 µg/mL) |
| This compound | [Cell Line 1] | [Assay Type] | [Time] | [Value] |
| This compound | [Cell Line 2] | [Assay Type] | [Time] | [Value] |
| This compound | [Cell Line 3] | [Assay Type] | [Time] | [Value] |
| (Note: Data for this compound is illustrative and should be determined experimentally.) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) or sonication can be used to aid solubility if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Optimizing this compound Concentration using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serial Dilution: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common approach is to perform 2-fold or 3-fold serial dilutions to cover a wide concentration range (e.g., 0.1 µM to 100 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Visualizations
This compound Cytotoxicity Assay Workflow
Caption: Workflow for determining this compound cytotoxicity.
Putative Signaling Pathway of this compound-Induced Apoptosis
How to improve the yield of Furaquinocin B fermentation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the yield of Furaquinocin B through fermentation.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound fermentation experiments.
Question: Why is the this compound yield low or inconsistent?
Answer: Low or inconsistent yields of this compound can stem from several factors, ranging from suboptimal culture conditions to genetic instability of the producing strain, typically Streptomyces sp. KO-3988. Key areas to investigate include:
-
Medium Composition: The availability and ratio of carbon and nitrogen sources are critical. This compound is a meroterpenoid, a hybrid of a polyketide and an isoprenoid.[1] This means the cell requires sufficient precursors for both pathways. The polyketide portion is derived from precursors like acetyl-CoA and malonyl-CoA, while the isoprenoid part comes from the mevalonate (B85504) (MV) pathway.[2][3]
-
Culture Parameters: Suboptimal pH, temperature, aeration, and agitation can all negatively impact growth and secondary metabolite production in Streptomyces.[4]
-
Precursor Availability: Insufficient supply of direct precursors for the polyketide and isoprenoid pathways can create a bottleneck in this compound biosynthesis.
-
Inoculum Quality: The age and density of the seed culture can significantly affect the fermentation outcome.[5]
Question: How can I identify the limiting nutrient in my fermentation medium?
Answer: A systematic approach is necessary to pinpoint limiting nutrients.
-
One-Factor-at-a-Time (OFAT) Experiments: This classical method involves varying a single medium component while keeping others constant to observe its effect on this compound production.
-
Response Surface Methodology (RSM): This statistical approach allows for the simultaneous investigation of multiple factors and their interactions, leading to a more efficient optimization of the medium.[6]
-
Precursor Feeding: Supplementing the culture with known precursors of the this compound biosynthetic pathway can help identify bottlenecks.
Question: My Streptomyces strain is growing well, but not producing this compound. What could be the problem?
Answer: Good biomass production without the desired secondary metabolite is a common issue. This phenomenon, often referred to as the decoupling of growth and production, can be due to:
-
Suboptimal Induction of Secondary Metabolism: The switch from primary (growth) to secondary metabolism may not be triggered effectively. This can be influenced by nutrient limitation (e.g., phosphate (B84403) or nitrogen) or the presence of specific signaling molecules.
-
pH Shift: The pH of the medium can change significantly during fermentation. An unfavorable pH can inhibit the enzymes involved in the this compound biosynthetic pathway.
-
Catabolite Repression: The presence of readily metabolizable sugars, like glucose, can sometimes repress the genes responsible for secondary metabolite production.
Frequently Asked Questions (FAQs)
What is the general composition of a suitable fermentation medium for this compound production?
While a universally optimal medium for this compound has not been published, a good starting point for Streptomyces fermentation includes a complex carbon source, a reliable nitrogen source, and essential minerals. The tables below provide examples of components that can be tested.
Table 1: Carbon and Nitrogen Sources for Streptomyces Fermentation
| Component Type | Examples | Typical Concentration Range (g/L) |
| Carbon Sources | Glucose, Soluble Starch, Glycerol, Maltodextrin | 10 - 50 |
| Nitrogen Sources | Soybean Meal, Yeast Extract, Peptone, (NH₄)₂SO₄ | 5 - 20 |
Note: This data is generalized from studies on various Streptomyces species and should be used as a starting point for optimization.[7][8]
What are the optimal physical parameters for this compound fermentation?
Optimal physical parameters are strain-specific. However, for most Streptomyces species, the following ranges are a good starting point for optimization:
Table 2: Physical Parameters for Streptomyces Fermentation
| Parameter | Typical Range |
| Temperature | 28 - 32°C |
| pH | 6.5 - 7.5 |
| Agitation | 200 - 300 rpm (in shake flasks) |
| Aeration | Dependent on fermenter scale |
Note: These are general ranges and require specific optimization for this compound production.[4][5]
How can I increase the precursor supply for this compound biosynthesis?
This compound biosynthesis relies on precursors from both the polyketide and isoprenoid pathways.[9] Strategies to enhance precursor availability include:
-
Feeding Amino Acids: Supplementing the medium with amino acids that can be catabolized to acetyl-CoA and malonyl-CoA may boost the polyketide pathway.
-
Glycerol as a Carbon Source: Glycerol can be an effective carbon source that enters glycolysis at a lower point, potentially favoring precursor formation for both pathways.
-
Metabolic Engineering: For advanced users, overexpression of key enzymes in the biosynthetic gene cluster or precursor pathways can significantly increase yield.
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Medium Component Screening
Objective: To identify the optimal concentration of a single medium component for this compound production.
Methodology:
-
Prepare a basal fermentation medium with all components at a standard concentration, except for the one being tested.
-
Set up a series of flasks where the concentration of the test component is varied across a logical range (e.g., for a carbon source: 10, 20, 30, 40, 50 g/L).
-
Inoculate all flasks with the same amount of a standardized seed culture of Streptomyces sp. KO-3988.
-
Incubate the flasks under identical conditions (temperature, agitation).
-
Collect samples at regular intervals (e.g., every 24 hours) for 7-10 days.
-
Measure this compound concentration (e.g., by HPLC) and biomass (e.g., by dry cell weight).
-
Plot this compound yield against the concentration of the tested component to determine the optimum.
Protocol 2: Precursor Feeding Experiment
Objective: To determine if the addition of a specific precursor enhances this compound yield.
Methodology:
-
Prepare the optimized fermentation medium.
-
Inoculate flasks with a standardized seed culture.
-
At a specific time point during the fermentation (e.g., at the onset of stationary phase, around 48-72 hours), add a sterile solution of the precursor to be tested (e.g., a specific amino acid or an intermediate of the mevalonate pathway). Test a range of precursor concentrations.
-
Include a control flask with no precursor added.
-
Continue the fermentation and sample as in the OFAT protocol.
-
Compare the this compound yield in the precursor-fed flasks to the control to assess the effect.
Visualizations
This compound Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound.
Fermentation Optimization Workflow
Caption: Workflow for this compound fermentation optimization.
References
- 1. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of a natural polyketide-isoprenoid hybrid compound, furaquinocin A: identification and heterologous expression of the gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 7. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Inconsistent Results in Furaquinocin B Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with Furaquinocin B. Our aim is to help you achieve more consistent and reliable results in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a member of the furaquinocin family of natural products, which are meroterpenoids produced by Streptomyces species.[1][2] These compounds are known for their diverse biological activities, including antibacterial and potent antitumor properties.[1][3][4] this compound, in particular, has demonstrated cytotoxic effects against various cancer cell lines.
Q2: We are observing significant variability in our IC50 values for this compound in cytotoxicity assays. What are the common causes?
Inconsistent IC50 values are a frequent issue when working with natural products. Several factors can contribute to this variability:
-
Compound Solubility and Stability: this compound is a hydrophobic molecule. Poor solubility in aqueous cell culture media can lead to precipitation and inconsistent effective concentrations.[5][6][7][8] The compound's stability in solution over the course of the experiment can also affect results.
-
Purity of the Compound: The purity of your this compound sample is critical. Impurities from the isolation process or degradation products can have their own biological effects, leading to skewed results.
-
Cell-Based Assay Variability: Inherent biological variability in cell lines, differences in cell passage number, seeding density, and incubation times can all contribute to inconsistent outcomes.[5]
-
Assay Interference: As a colored compound, this compound may interfere with colorimetric assays like the MTT assay by directly absorbing light at the measurement wavelength.
Q3: How can we improve the solubility of this compound for our cell-based assays?
Given its hydrophobic nature, proper solubilization is key. Here’s a recommended approach:
-
Prepare a High-Concentration Stock Solution in DMSO: Dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[5][7][8]
-
Serial Dilutions in DMSO: If you are performing a dose-response experiment, it is crucial to make serial dilutions of your compound in DMSO before adding it to the cell culture medium.[5]
-
Minimize Final DMSO Concentration: When adding the compound to your cells, ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7][8] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: What are the best practices for storing this compound?
To maintain the integrity of your this compound samples, follow these storage guidelines:
-
Solid Compound: Store the solid form of this compound at -20°C or -80°C, protected from light.
-
Stock Solutions: Prepare single-use aliquots of your DMSO stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound experiments.
Issue 1: Inconsistent Results in MTT Cytotoxicity Assays
Symptoms:
-
High variability in cell viability readings between replicate wells.
-
IC50 values fluctuate significantly between experiments.
-
Unexpectedly high absorbance readings in treated wells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Precipitation | Visually inspect wells under a microscope for any signs of compound precipitation. If observed, optimize the solubilization protocol by ensuring the final DMSO concentration is appropriate and by vortexing the stock solution before use. |
| Interference with MTT Assay | This compound's color may interfere with the absorbance reading. Solution: Run a control plate with this compound in media without cells at all tested concentrations. Subtract the background absorbance of the compound from your experimental readings. Alternatively, consider using a non-colorimetric cytotoxicity assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and avoid edge effects by not using the outer wells of the 96-well plate. |
| Variations in Incubation Time | Standardize the incubation time with this compound across all experiments. |
Issue 2: Low Potency or No Cytotoxic Effect Observed
Symptoms:
-
This compound does not induce a significant decrease in cell viability even at high concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | The compound may have degraded due to improper storage or handling. Use a fresh aliquot of this compound. If possible, verify the compound's integrity using techniques like HPLC. |
| Cell Line Resistance | The chosen cell line may be resistant to the cytotoxic effects of this compound. Consider using a different cell line or a positive control compound known to induce cytotoxicity in your chosen cell line to validate the assay. |
| Suboptimal Assay Conditions | The incubation time may be too short for the cytotoxic effects to manifest. Consider performing a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint. |
Experimental Protocols
MTT Assay for Assessing this compound Cytotoxicity
This protocol provides a general framework for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO.
-
Further dilute the DMSO serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound are still under investigation, its mechanism of action is believed to be similar to other quinone-based anticancer agents.
Proposed Mechanism of this compound-Induced Cytotoxicity
The cytotoxic effects of this compound are likely mediated through the induction of apoptosis. This process is potentially triggered by the generation of reactive oxygen species (ROS), a common mechanism for quinone compounds. The increase in intracellular ROS can lead to oxidative stress, DNA damage, and the activation of apoptotic signaling cascades.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Potential Signaling Pathways Affected by this compound
Based on the activity of similar natural products, this compound may modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways. Furthermore, quinone compounds have been shown to influence the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival.
Caption: Potential signaling pathways modulated by this compound.
Data Summary
The following table summarizes the reported cytotoxic activity of Furaquinocin analogs. While specific data for this compound is limited in recent literature, the activity of related compounds provides a useful reference.
| Compound | Cell Line | Assay | IC50 / Activity | Reference |
| Furaquinocin K | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | IC50: 12.6 µg/mL | |
| Furaquinocin L | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | No cytotoxicity at 37 µg/mL | |
| Furaquinocin L | B. subtilis DSM 10 | Antibacterial Assay | MIC: 64 µg/mL | |
| Furaquinocin L | S. aureus Newman | Antibacterial Assay | MIC: 2 µg/mL |
Disclaimer: This information is intended for research purposes only. The troubleshooting guides and protocols should be adapted to your specific experimental conditions. Always perform appropriate controls to ensure the validity of your results.
References
- 1. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Messengers of cell death: apoptotic signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Furaquinocin B stability in different solvent and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Furaquinocin B in various solvents and under different storage conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
While specific stability data for this compound is limited, general guidance for similar meroterpenoid and naphthoquinone compounds suggests storing it as a solid in a cool, dark, and dry place. One supplier recommends storage at room temperature in the continental US, but this may vary elsewhere[1]. For long-term storage, refrigeration at 4°C or freezing at -20°C is advisable, especially once in solution. It is crucial to refer to the Certificate of Analysis provided by the supplier for any specific storage instructions.
Q2: Which solvents are suitable for dissolving this compound?
The solubility of this compound in common laboratory solvents is not extensively documented in publicly available literature. As a meroterpenoid, it is expected to have some solubility in organic solvents. Researchers may need to perform small-scale solubility tests in solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, or ethyl acetate (B1210297) to determine the most suitable solvent for their specific application. When preparing stock solutions, it is recommended to use anhydrous solvents to minimize degradation due to hydrolysis.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
To assess the stability of this compound in a particular solvent and under specific storage conditions, a stability study should be conducted. This involves preparing a solution of this compound at a known concentration and monitoring its purity and concentration over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC)[2]. Samples should be analyzed at regular intervals (e.g., 0, 24, 48, 72 hours, and weekly) to determine the rate of degradation.
Q4: What factors can affect the stability of this compound in solution?
Several factors can influence the stability of this compound, a member of the naphthoquinone class of compounds:
-
Temperature: Higher temperatures generally accelerate chemical degradation[3].
-
Light: Exposure to UV or visible light can cause photodegradation. Solutions should be stored in amber vials or protected from light.
-
pH: The stability of naphthoquinones can be pH-dependent. Acidic or basic conditions may catalyze hydrolysis or other degradation reactions.
-
Oxygen: The quinone moiety may be susceptible to oxidation. Degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.
-
Moisture: The presence of water can lead to hydrolysis[3]. Using anhydrous solvents and protecting solutions from moisture is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity of this compound solution over time. | Degradation of the compound. | 1. Prepare fresh solutions before each experiment.2. Conduct a stability study to determine the degradation rate under your storage conditions.3. Store stock solutions at a lower temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.4. Protect solutions from light and air. |
| Change in color of the this compound solution. | Chemical degradation or oxidation. | 1. Visually inspect solutions for any color change before use.2. Analyze the solution by HPLC or other analytical methods to check for the appearance of degradation products.3. Prepare solutions in degassed solvents and store under an inert atmosphere. |
| Precipitation of this compound from solution. | Poor solubility or solvent evaporation. | 1. Ensure the compound is fully dissolved at the desired concentration.2. Store solutions in tightly sealed containers to prevent solvent evaporation.3. If storing at low temperatures, allow the solution to come to room temperature and vortex before use to ensure the compound is fully redissolved. |
Experimental Protocols
Protocol: General Method for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure to determine the stability of this compound in a chosen solvent under specific storage conditions using HPLC.
1. Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Ethanol)
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Amber HPLC vials
2. Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into several amber HPLC vials.
-
Initial Analysis (Time 0): Immediately analyze one of the vials using a validated HPLC method to determine the initial peak area and purity of this compound. This will serve as the baseline.
-
Storage: Store the remaining vials under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 6, 12, 24, 48, 72 hours, and weekly), retrieve a vial from storage and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Monitor the appearance of any new peaks, which may indicate degradation products.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Table 1: Example Data Table for this compound Stability Study
| Time (hours) | Storage Condition | Peak Area of this compound (arbitrary units) | % Remaining | Observations (e.g., color change, new peaks) |
| 0 | - | 1,000,000 | 100% | Clear, yellow solution |
| 24 | Room Temperature, Light | 850,000 | 85% | Slight darkening of solution |
| 24 | 4°C, Dark | 980,000 | 98% | No change |
| 48 | Room Temperature, Light | 700,000 | 70% | Noticeable color change, small new peak observed |
| 48 | 4°C, Dark | 960,000 | 96% | No change |
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
Furaquinocin B Purification Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of Furaquinocin B purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a Streptomyces culture?
A1: A common strategy involves a multi-step process that begins with the extraction of the culture broth and mycelium, followed by a series of chromatographic separations to isolate this compound from other metabolites. A typical workflow includes initial extraction with an organic solvent, followed by sequential normal-phase, size-exclusion, and reversed-phase chromatography.[1]
Q2: Which solvents are recommended for the initial extraction of this compound?
A2: Ethyl acetate (B1210297) is frequently used to extract Furaquinocins from the culture supernatant.[1] For the mycelial cake, methanol (B129727) can be employed to extract the compounds.[2] The choice of solvent may be optimized based on the specific fermentation conditions and the desired extraction efficiency.
Q3: What are the most effective chromatographic techniques for this compound purification?
A3: A combination of chromatographic methods is typically most effective. This often includes:
-
Normal-Phase Chromatography: Using a silica (B1680970) gel column to perform an initial fractionation of the crude extract.[1]
-
Size-Exclusion Chromatography: Employing a resin like Sephadex LH-20 to separate compounds based on their molecular size.[3][4][5]
-
Preparative High-Performance Liquid Chromatography (HPLC): A final polishing step using a reversed-phase column (e.g., C18) is crucial for obtaining high-purity this compound.[2]
Q4: What are the expected challenges when purifying this compound?
A4: Researchers may encounter several challenges, including low yields due to the compound's low concentration in the fermentation broth, co-elution of structurally similar impurities, and potential degradation of the molecule during the purification process. As a naphthoquinone, this compound may be susceptible to degradation under certain pH and temperature conditions.
Troubleshooting Guides
Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after initial extraction | Inefficient extraction from the culture broth or mycelium. | Optimize the extraction solvent and consider multiple extraction steps. Ensure thorough mixing and sufficient contact time between the solvent and the culture material. Adjusting the pH of the culture broth prior to extraction may also improve recovery. |
| Degradation of this compound during extraction. | Perform the extraction at a lower temperature and protect the sample from light. Naphthoquinones can be sensitive to heat and light. | |
| Significant loss of product during chromatography | Irreversible adsorption of this compound onto the stationary phase (especially silica gel). | Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (B128534) to the mobile phase. Alternatively, consider using a different stationary phase for the initial cleanup. |
| Co-elution with other compounds leading to fraction loss. | Optimize the gradient and mobile phase composition for better resolution. Analyze smaller fractions to identify and isolate the target compound more precisely. | |
| Low final yield after preparative HPLC | Suboptimal loading or elution conditions. | Perform analytical-scale experiments to determine the maximum sample load before scaling up to preparative HPLC.[6] Optimize the gradient to ensure a sharp peak for the target compound, minimizing the collection volume. |
| Degradation of this compound in the mobile phase. | Use high-purity solvents and freshly prepared mobile phases. If the mobile phase is acidic or basic, assess the stability of this compound at that pH. Consider using a buffered mobile phase to maintain a stable pH. |
Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Co-eluting impurities in the final product | Insufficient resolution in the final HPLC step. | Optimize the HPLC method by trying different C18 columns, adjusting the mobile phase composition (e.g., trying methanol instead of acetonitrile), or modifying the gradient slope. |
| Presence of structurally related Furaquinocin analogs. | Employ orthogonal chromatographic techniques. For example, if reversed-phase HPLC is not providing sufficient separation, consider a final polishing step with a different stationary phase or a different separation principle. | |
| Presence of unknown peaks in the final product | Degradation of this compound during purification or storage. | Analyze the stability of this compound under your purification and storage conditions (light, temperature, pH). Add antioxidants if oxidative degradation is suspected. Store purified fractions at low temperatures and under an inert atmosphere if necessary. |
| Contamination from solvents or materials. | Use high-purity solvents and thoroughly clean all glassware and equipment. Run blank gradients to check for system contamination. |
Experimental Protocols
Extraction of this compound
-
Separate the fermentation broth from the mycelium by centrifugation.
-
Supernatant Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude supernatant extract.
-
Mycelium Extraction: Suspend the mycelial cake in methanol and shake vigorously. Filter the suspension and concentrate the methanol filtrate to dryness in vacuo to get the crude mycelial extract.[2]
-
Combine the crude extracts for further purification.
Silica Gel Chromatography (Initial Fractionation)
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the combined crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from hexane (B92381) to ethyl acetate to methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pool the this compound-containing fractions and evaporate the solvent.
Size-Exclusion Chromatography
-
Prepare a Sephadex LH-20 column and equilibrate it with the chosen solvent (e.g., methanol or a mixture of chloroform (B151607) and methanol).[3][4][7]
-
Dissolve the partially purified extract from the previous step in a small volume of the mobile phase and load it onto the column.
-
Elute the column with the same solvent at a constant flow rate.
-
Collect fractions and analyze them by analytical HPLC to identify those with the highest concentration of this compound.
-
Pool the relevant fractions and concentrate them.
Preparative Reversed-Phase HPLC
-
Analytical Method Development: Develop an analytical HPLC method to achieve good separation of this compound from impurities. A typical starting point is a C18 column with a water/acetonitrile gradient.[2]
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate.[6]
-
Purification: Dissolve the enriched this compound fraction in the mobile phase, filter it through a 0.22 µm filter, and inject it onto the preparative HPLC system.
-
Collect the fraction corresponding to the this compound peak.
-
Purity Analysis: Analyze the purity of the collected fraction using the analytical HPLC method.
-
Final Step: Evaporate the solvent from the pure fraction to obtain the purified this compound.
Quantitative Data
The following tables provide representative data for the purification of a Furaquinocin-like compound. Actual yields and purity may vary depending on the fermentation conditions and purification protocol.
Table 1: Representative Purification Summary for a Furaquinocin-like Compound
| Purification Step | Total Weight (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Crude Extract | 5000 | 100 | 2 | 100 |
| Silica Gel Chromatography | 500 | 75 | 15 | 75 |
| Sephadex LH-20 | 150 | 60 | 40 | 60 |
| Preparative HPLC | 45 | 43.2 | >95 | 43.2 |
Table 2: Example Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 20 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60-90% B over 30 min |
| Flow Rate | 10 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 1-5 mL |
| Sample Concentration | 10 mg/mL in Methanol |
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labmartgh.com [labmartgh.com]
- 5. academic.oup.com [academic.oup.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Addressing challenges in the total synthesis of Furaquinocin B
Furaquinocin B Total Synthesis: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the total synthesis of this compound. The content is based on established synthetic routes and aims to provide practical guidance for researchers in the field.
Frequently Asked Questions (FAQs)
Q1: What is the most common overall strategy for the total synthesis of this compound?
A1: The most widely adopted strategy is a modular approach, which involves the synthesis of key fragments followed by their assembly. A notable example is the convergent synthesis developed by Trost and colleagues. This strategy hinges on the construction of a dihydrobenzofuran core, the elaboration of a stereochemically rich side chain, and the final annulation to form the furanonaphthoquinone scaffold.
Q2: What are the key bond-forming reactions and stereochemical control elements in the synthesis of this compound?
A2: The key transformations include:
-
A Palladium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) to establish the initial stereocenter of the dihydrobenzofuran core.
-
A Reductive Heck cyclization for the formation of the dihydrobenzofuran ring.
-
A Horner-Wadsworth-Emmons (HWE) reaction to introduce the unsaturated side chain.
-
A diastereoselective Sakurai allylation to install the stereocenters on the side chain.[1]
Q3: Are there alternative methods for constructing the furanonaphthoquinone core?
A3: Yes, besides the squaric acid-based methodology, other approaches include Diels-Alder reactions to construct the core framework.[2] The choice of method often depends on the desired substitution pattern and the overall synthetic strategy.
Troubleshooting Guides
Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT)
Issue: Low enantioselectivity or yield in the DYKAT of the Baylis-Hillman adduct.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst and ligand are of high purity and handled under inert conditions. Consider preparing the active catalyst in situ. |
| Suboptimal Ligand | The choice of chiral ligand is crucial. Screen different chiral phosphine (B1218219) or nitrogen-based ligands to improve enantioselectivity. |
| Incorrect Solvent | Solvent polarity can significantly impact the reaction. Test a range of aprotic solvents such as THF, toluene, or dichloromethane. |
| Reaction Temperature | Temperature can affect both the rate and selectivity. Experiment with a temperature range, for example, from room temperature down to 0 °C. |
Experimental Protocol: Pd-Catalyzed DYKAT
To a solution of the carbonate derived from the Baylis-Hillman adduct in THF is added the palladium catalyst (e.g., Pd₂(dba)₃) and the chiral ligand (e.g., a chiral phosphine ligand). The reaction mixture is stirred at a controlled temperature until completion, as monitored by TLC. The product is then purified by column chromatography.
Reductive Heck Cyclization
Issue: Formation of undesired side products or incomplete cyclization.
| Possible Cause | Troubleshooting Steps |
| Reductant Efficiency | The choice and amount of reductant (e.g., formic acid, silanes) are critical. Vary the reductant and its stoichiometry. |
| Base Incompatibility | The base used can influence the reaction outcome. Screen common bases like triethylamine, DIPEA, or proton sponge. |
| Ligand Effects | The ligand on the palladium catalyst can affect the regioselectivity and efficiency of the cyclization. Experiment with different phosphine ligands. |
| Substrate Purity | Impurities in the starting material can poison the catalyst. Ensure the substrate is of high purity. |
Experimental Protocol: Reductive Heck Cyclization
The aryl halide precursor is dissolved in a suitable solvent (e.g., DMF or acetonitrile) with a palladium source (e.g., Pd(OAc)₂), a phosphine ligand, a base (e.g., triethylamine), and a hydride source (e.g., formic acid). The mixture is heated, and the reaction progress is monitored. After completion, the product is isolated and purified.
Horner-Wadsworth-Emmons (HWE) Reaction
Issue: Low yield or poor E/Z selectivity in the olefination.
| Possible Cause | Troubleshooting Steps |
| Base Strength | The strength of the base (e.g., NaH, KHMDS, DBU) can impact the deprotonation of the phosphonate (B1237965) and the subsequent olefination. Adjust the base and reaction temperature accordingly. |
| Phosphonate Reagent | The structure of the phosphonate ester can influence the stereoselectivity. For higher E-selectivity, phosphonates with bulkier ester groups can be beneficial.[3][4] |
| Reaction Conditions | The addition temperature of the aldehyde to the ylide solution can affect the E/Z ratio. Generally, lower temperatures favor higher selectivity. |
| Steric Hindrance | If the aldehyde is sterically hindered, a more reactive phosphonate ylide or higher reaction temperatures might be necessary. |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
To a suspension of a base (e.g., NaH) in THF at 0 °C is added the phosphonate ester dropwise. The mixture is stirred until the evolution of hydrogen ceases. The solution is then cooled to a lower temperature (e.g., -78 °C), and the aldehyde is added. The reaction is warmed to room temperature and quenched with a saturated aqueous solution of NH₄Cl. The product is extracted and purified.
Diastereoselective Sakurai Allylation
Issue: Poor diastereoselectivity in the addition to the aldehyde.
| Possible Cause | Troubleshooting Steps |
| Lewis Acid | The choice of Lewis acid (e.g., BF₃·OEt₂, TiCl₄) is critical for achieving high diastereoselectivity. Screen various Lewis acids. |
| Solvent | The solvent can influence the chelation control and thus the stereochemical outcome. Test different non-coordinating solvents. |
| Reaction Temperature | Lowering the reaction temperature often leads to higher diastereoselectivity. |
| Allylsilane Reagent | The substituents on the allylsilane can affect the reactivity and selectivity. Consider using different allylsilanes. |
Experimental Protocol: Diastereoselective Sakurai Allylation
To a solution of the aldehyde in a dry, non-coordinating solvent at low temperature (e.g., -78 °C) is added the Lewis acid. After stirring for a short period, the allylsilane is added dropwise. The reaction is monitored by TLC and quenched upon completion. The product is then isolated and purified.
Quantitative Data Summary
| Reaction Step | Key Reagents | Solvent | Temperature | Yield (%) | Diastereomeric/Enantiomeric Ratio |
| DYKAT | Pd₂(dba)₃, (S,S)-L* | THF | RT | ~85 | 95% ee |
| Reductive Heck | Pd(OAc)₂, P(o-tol)₃, HCOOH, Et₃N | DMF | 80 °C | ~70-80 | N/A |
| HWE Reaction | NaH, (EtO)₂P(O)CH₂CO₂Et | THF | -78 °C to RT | >90 | >20:1 E/Z |
| Sakurai Allylation | BF₃·OEt₂, Allyltrimethylsilane | CH₂Cl₂ | -78 °C | ~80 | >10:1 dr |
*L represents a specific chiral ligand used in the synthesis. Data is compiled from representative procedures and may vary.
Visualizations
Signaling Pathways & Workflows
Caption: Overall synthetic workflow for the total synthesis of this compound.
Caption: Troubleshooting decision tree for the Horner-Wadsworth-Emmons reaction.
Caption: Simplified mechanism of the Lewis acid-mediated Sakurai allylation.
References
Technical Support Center: Optimizing Furaquinocin B Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for Furaquinocin B production.
Frequently Asked Questions (FAQs)
Q1: What is the typical producing organism for this compound?
A1: this compound is a secondary metabolite produced by actinomycetes, most notably Streptomyces sp. KO-3988.[1]
Q2: What are the general fermentation parameters for this compound production?
A2: A common starting point for the fermentation of Furaquinocin-related compounds involves using SK no. 2 medium, a cultivation temperature of 30°C, agitation at 200 rpm, and a fermentation period of 7 days.[2]
Q3: What is the general composition of a suitable medium for Streptomyces fermentation?
A3: Streptomyces species can be cultivated on a variety of media. A typical medium contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone, soybean meal), and essential minerals. The specific composition can significantly impact secondary metabolite production.[3]
Q4: How can I monitor the production of this compound during fermentation?
A4: this compound production can be monitored by taking samples from the culture broth at regular intervals, extracting the compound, and analyzing the extract using High-Performance Liquid Chromatography (HPLC).[2][4]
Troubleshooting Guide
Issue 1: Low or No this compound Yield
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal Medium Composition | The balance of carbon, nitrogen, and phosphate (B84403) sources is critical. An imbalance can favor biomass growth over secondary metabolite production. Solution: Systematically optimize the medium components. Start with a rich medium like SK no. 2 and then vary the concentrations of individual components. Complex nitrogen sources like soybean meal and yeast extract are often beneficial. High phosphate concentrations can suppress secondary metabolite production, so testing a range of phosphate levels is recommended.[5] |
| Inappropriate Fermentation pH | The optimal pH for Streptomyces growth may differ from the optimal pH for this compound production. The pH of the medium can also shift during fermentation due to metabolic activity. Solution: Monitor the pH of the culture throughout the fermentation process. The optimal initial pH for many Streptomyces fermentations is around 7.0.[6] Experiment with a range of initial pH values (e.g., 6.5-7.5) to determine the best condition for this compound production. Use buffers in the medium or implement a pH control strategy in a bioreactor. |
| Inadequate Aeration and Agitation | Streptomyces are aerobic bacteria, and oxygen is crucial for both growth and the biosynthesis of secondary metabolites. Poor oxygen transfer can be a significant limiting factor. Solution: Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen (DO) levels. For shake flask cultures, using baffled flasks can improve aeration. In a bioreactor, monitor DO levels and adjust agitation and aeration accordingly. Typical starting points are 150-250 rpm and 1.0-2.0 vvm (volume of air per volume of medium per minute).[6] |
| Poor Inoculum Quality | The age, size, and physiological state of the seed culture can significantly impact the subsequent fermentation. Solution: Standardize your inoculum preparation. Use a fresh, actively growing seed culture. The typical inoculum size for Streptomyces fermentations is 5-10% (v/v).[6] Ensure the seed culture is in the late logarithmic to early stationary phase of growth. |
| Strain Instability | Streptomyces strains can sometimes lose their ability to produce secondary metabolites after repeated subculturing. Solution: If a decline in production is observed over time, consider going back to a cryopreserved stock of the original high-producing strain. |
Issue 2: Inconsistent this compound Production Between Batches
| Possible Cause | Troubleshooting Steps & Solutions |
| Variability in Inoculum | Inconsistent inoculum age, size, or viability will lead to variable fermentation outcomes. Solution: Implement a strict protocol for seed culture preparation, including standardized incubation times and transfer volumes. |
| Inconsistent Media Preparation | Variations in the quality of media components, especially complex sources like yeast extract and soybean meal, can lead to batch-to-batch variability. Solution: Use high-quality, consistent sources for media components. Prepare media in large batches when possible to minimize variation. |
| Contamination | Contamination with other fast-growing microorganisms can outcompete the producing strain for nutrients and alter the culture conditions. Solution: Ensure strict aseptic techniques throughout the entire process, from media preparation and inoculation to sampling. Regularly check for contamination by microscopic examination and plating on nutrient-rich agar (B569324). |
Data on Optimization of Fermentation Parameters
The following tables present representative data on the effect of various culture parameters on secondary metabolite production by Streptomyces. Note that this data may not be specific to this compound but illustrates general trends.
Table 1: Effect of Carbon Source on Secondary Metabolite Production
| Carbon Source (2% w/v) | Relative Yield (%) |
| Dextrose | 100 |
| Starch | 85 |
| Glycerol | 70 |
| Fructose | 60 |
| Sucrose | 55 |
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production
| Nitrogen Source (0.5% w/v) | Relative Yield (%) |
| Peptone | 100 |
| Yeast Extract | 92 |
| Soybean Meal | 88 |
| Ammonium Sulfate | 65 |
| Casein Hydrolysate | 75 |
Table 3: Effect of Initial pH on Secondary Metabolite Production
| Initial pH | Relative Yield (%) |
| 6.0 | 70 |
| 6.5 | 85 |
| 7.0 | 100 |
| 7.5 | 90 |
| 8.0 | 75 |
Table 4: Effect of Temperature on Secondary Metabolite Production
| Temperature (°C) | Relative Yield (%) |
| 25 | 80 |
| 28 | 95 |
| 30 | 100 |
| 32 | 90 |
| 35 | 70 |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces sp. for this compound Production
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth or SK no. 2 medium) with a fresh culture of Streptomyces sp. from an agar plate.
-
Incubate the seed culture at 30°C with agitation (200 rpm) for 2-3 days until it reaches the late logarithmic phase of growth.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., SK no. 2 medium). The composition of SK no. 2 medium is as follows:
-
Soluble starch: 1.0%
-
Glucose: 1.0%
-
Yeast extract: 0.2%
-
Peptone: 0.2%
-
Meat extract: 0.1%
-
CaCO₃: 0.3%
-
(Adjust pH to 7.0 before sterilization)
-
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture at 30°C with agitation (200 rpm) for 7 days.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction from Mycelium:
-
At the end of the fermentation, centrifuge the culture broth to separate the mycelial mass from the supernatant.
-
Suspend the mycelial cake in methanol (B129727) (e.g., 1 liter of methanol for the mycelia from a 5-liter culture) and shake vigorously.[2]
-
Filter the suspension to remove the mycelial debris.
-
Concentrate the methanol filtrate to dryness under vacuum.
-
-
Extraction from Supernatant:
-
Alternatively, extract the supernatant with an equal volume of ethyl acetate (B1210297). Repeat the extraction to maximize recovery.
-
Combine the ethyl acetate fractions and evaporate to dryness.
-
-
Quantification by HPLC:
-
Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter.
-
Analyze the sample using a C18 reverse-phase HPLC column.
-
A typical mobile phase could be a gradient of acetonitrile (B52724) in water. For example, a linear gradient from 85% to 100% acetonitrile over 10 minutes, followed by 100% acetonitrile.[2]
-
Detect this compound using a UV detector at an appropriate wavelength (e.g., 210 nm).[2]
-
Quantify the concentration by comparing the peak area to a standard curve of purified this compound.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
References
- 1. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting low bioactivity of synthesized Furaquinocin B analogs
Welcome to the technical support center for Furaquinocin B analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and understand the bioactivity of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are Furaquinocins and why are they of interest?
Furaquinocins are a class of meroterpenoids, which are natural products derived from both polyketide and terpenoid biosynthetic pathways.[1][2] They are characterized by a naphthoquinone core structure and are typically isolated from Streptomyces bacteria.[3][4] Furaquinocins and their analogs are of significant interest due to their wide range of biological activities, including potent antitumor, antibacterial, and antifungal properties.[3][5]
Q2: What is the primary mechanism of cytotoxic action for this compound and its analogs?
The cytotoxic activity of many quinone-based compounds, including likely this compound analogs, is linked to their bioactivation by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[6] NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones.[6] This bioactivation can lead to several downstream cytotoxic effects:
-
Generation of Reactive Oxygen Species (ROS): The hydroquinone (B1673460) can undergo redox cycling, reacting with molecular oxygen to produce superoxide (B77818) radicals and other ROS, leading to oxidative stress and cell death.[6][7]
-
Alkylation of Biomolecules: Unstable hydroquinones can act as alkylating agents, damaging crucial cellular components like DNA and proteins.[7][8]
-
Depletion of NAD(P)H: The futile redox cycling catalyzed by NQO1 can consume large amounts of the reducing cofactors NADH and NADPH, leading to cellular metabolic stress.[9]
Q3: My synthesized this compound analog shows lower than expected bioactivity. What are the potential reasons?
Low bioactivity can stem from several factors, broadly categorized as compound-related issues and assay-related issues.
-
Compound-Related:
-
Poor Solubility: The analog may have low solubility in the aqueous assay medium, limiting its effective concentration.
-
Chemical Instability: The compound might be degrading under the experimental conditions (e.g., pH, light exposure).
-
Suboptimal Structure: The specific structural modifications of your analog may not be favorable for NQO1 recognition and bioactivation.
-
-
Assay-Related:
-
Low NQO1 Expression in Cell Line: The selected cancer cell line may have low or no expression of the NQO1 enzyme, which is critical for the bioactivation of the compound.
-
Inappropriate Assay Conditions: The concentration range tested, incubation time, or cell seeding density might not be optimal for observing a cytotoxic effect.
-
Assay Interference: The compound may interfere with the assay itself (e.g., colorimetric or fluorescent readouts).
-
Troubleshooting Guide: Low Bioactivity
This guide provides a systematic approach to diagnosing and resolving issues of low bioactivity with your this compound analogs.
Step 1: Verify Compound Integrity and Properties
| Question | Possible Cause | Recommended Action |
| Is my compound pure and correctly characterized? | Synthesis impurities or incorrect structure. | Confirm the structure and purity of the synthesized analog using analytical techniques such as NMR, Mass Spectrometry, and HPLC. |
| Is the compound soluble in the assay medium? | Poor aqueous solubility. | - Visually inspect for precipitation in the well plate.- Test solubility in different biocompatible solvents (e.g., DMSO, ethanol) and determine the optimal final concentration that avoids precipitation.- Consider synthesizing analogs with improved physicochemical properties by introducing polar functional groups. |
| Is the compound stable under experimental conditions? | Degradation due to pH, light, or temperature. | - Perform a stability study by incubating the compound in the assay medium for the duration of the experiment and analyze for degradation products by HPLC or LC-MS.- Protect the compound from light using amber vials and by covering plates with foil.- Ensure the pH of the assay medium is stable. |
Step 2: Evaluate the Biological Assay System
| Question | Possible Cause | Recommended Action |
| Does the target cell line express NQO1? | Low or absent NQO1 expression. | - Screen a panel of cancer cell lines with known varying levels of NQO1 expression.- Measure NQO1 protein levels in your target cell line by Western blot or NQO1 activity using a specific activity assay (see Protocol 1). |
| Are the assay parameters optimized? | Suboptimal concentration, incubation time, or cell density. | - Broaden the concentration range of the compound in your cytotoxicity assay.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.- Optimize the cell seeding density for your specific cell line and assay duration. |
| Is there potential for assay interference? | Compound interacts with assay reagents. | - Run control experiments with the compound in the absence of cells to check for direct effects on the assay readout (e.g., reduction of MTT reagent).- Use an orthogonal cytotoxicity assay that relies on a different detection method (e.g., switch from a colorimetric to a luminescence-based assay). |
Data Presentation
The bioactivity of Furaquinocin analogs can vary significantly based on their chemical structure and the biological system being tested. Below is a summary of reported bioactivity for some Furaquinocin analogs.
Table 1: Bioactivity of Selected Furaquinocin Analogs
| Compound | Bioactivity Type | Cell Line / Organism | Reported Value |
| Furaquinocin K | Cytotoxicity | HepG2 (Hepatocellular Carcinoma) | IC₅₀: 12.6 µg/mL[10] |
| Furaquinocin L | Antibacterial | Staphylococcus aureus Newman | MIC: 2 µg/mL[10] |
| Furaquinocin L | Antibacterial | Bacillus subtilis DSM 10 | MIC: 64 µg/mL[10] |
| Furaquinocin L | Cytotoxicity | HepG2 (Hepatocellular Carcinoma) | No cytotoxicity observed at 37 µg/mL[10] |
IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.
Experimental Protocols
Protocol 1: NQO1 Activity Assay (Colorimetric)
This protocol measures the NQO1 activity in cell lysates, which is crucial for determining if a target cell line is appropriate for testing NQO1-bioactivated compounds.
Materials:
-
Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Protein quantification assay (e.g., BCA or Bradford)
-
NQO1 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Menadione (NQO1 substrate)
-
NADH or NADPH (cofactor)
-
WST-1 or similar tetrazolium salt (colorimetric reagent)
-
Dicoumarol (NQO1 inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in cell lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add diluted cell lysate to each well.
-
For inhibitor control wells, add Dicoumarol solution. For other wells, add assay buffer.
-
Prepare a reaction mixture containing NQO1 Assay Buffer, Menadione, NADH, and WST-1.
-
Add the reaction mixture to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 440 nm in kinetic mode for 5-10 minutes at 37°C.
-
Calculate the NQO1 activity as the rate of increase in absorbance.
-
Subtract the rate of the inhibitor control from the rates of the other samples to determine the specific NQO1 activity.
-
Normalize the activity to the protein concentration of the cell lysate.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the cytotoxic or anti-proliferative effects of compounds on cultured cells.
Materials:
-
Complete cell culture medium
-
This compound analog stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analog in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the compound or vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: NQO1-mediated bioactivation of a this compound analog leading to cancer cell death.
Caption: A logical workflow for troubleshooting low bioactivity of synthesized compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimethyl Lock Quinone-Based Organic Molecular Probes for NQO1 Sensing and Imaging | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Nqo1 activity intercepts anoikis resistance and reduces metastatic potential of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Method refinement for enhancing Furaquinocin B's therapeutic potential
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Furaquinocin B. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts in enhancing the therapeutic potential of this promising natural product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling, purification, and experimental use of this compound.
| Question/Issue | Answer/Troubleshooting Steps |
| 1. Poor Solubility of this compound | This compound is a complex meroterpenoid with limited aqueous solubility. Troubleshooting: • Co-solvents: Use a small percentage of a water-miscible organic solvent such as DMSO or ethanol (B145695) to dissolve this compound before preparing aqueous dilutions. Ensure the final solvent concentration is compatible with your experimental system and include appropriate vehicle controls. • Formulation Strategies: For in vivo studies, consider lipid-based formulations, solid dispersions, or nanosuspensions to improve bioavailability.[1][2][3][4] |
| 2. Degradation of this compound in Solution | This compound, like many natural products, may be sensitive to light, pH, and temperature.[3] Troubleshooting: • Storage: Store stock solutions in the dark at -20°C or -80°C. Prepare fresh working solutions for each experiment.[3] • pH: The stability of this compound may be pH-dependent. Evaluate its stability in your experimental buffer system. |
| 3. Inconsistent Results in Cytotoxicity Assays | Variability in cytotoxicity assays can arise from several factors.[5][6][7] Troubleshooting: • Cell Seeding Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[6] • Compound Precipitation: Visually inspect wells for any signs of compound precipitation after addition to the media. If precipitation occurs, reconsider the solvent and final concentration. • Assay Interference: Some colorimetric assays (e.g., MTT) can be affected by the inherent color or reducing properties of the test compound.[8] Consider using alternative assays like CellTiter-Glo® (ATP measurement) or a live/dead stain if interference is suspected. |
| 4. Low Yield During Extraction and Purification | The yield of this compound from Streptomyces cultures can be variable. Troubleshooting: • Optimize Fermentation: Systematically optimize fermentation parameters such as media composition, pH, temperature, and incubation time to enhance production.[9] • Extraction Solvent: Ethyl acetate (B1210297) is commonly used for extraction.[8] Test other solvents of varying polarity to determine the most efficient extraction method. • Purification Steps: Use a multi-step purification strategy, such as silica (B1680970) gel chromatography followed by preparative HPLC, to isolate this compound from complex extracts.[10] |
| 5. Difficulty in Interpreting Antimicrobial Susceptibility Results | The Minimum Inhibitory Concentration (MIC) can be influenced by the testing methodology.[11][12] Troubleshooting: • Standardized Protocol: Strictly adhere to a standardized protocol, such as the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI). • Inoculum Preparation: Ensure the bacterial inoculum is at the correct density (e.g., 5 x 10^5 CFU/mL). • Positive and Negative Controls: Always include appropriate positive (a known effective antibiotic) and negative (vehicle) controls. |
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound and its analogs.
Table 1: Cytotoxicity of Furaquinocin Analogs Against Various Cell Lines
| Compound | Cell Line | Cell Type | IC₅₀ (µg/mL) | Reference |
| Furaquinocin A | HeLa S3 | Human Cervical Cancer | 3.1 | [13] |
| This compound | HeLa S3 | Human Cervical Cancer | 1.6 | [13] |
| Furaquinocin K | HepG2 | Human Liver Cancer | 12.6 | [14] |
| Furaquinocin L | HepG2 | Human Liver Cancer | >37 (no cytotoxicity) | [14] |
Table 2: Antimicrobial Activity of Furaquinocin Analogs
| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Furaquinocin L | Bacillus subtilis DSM 10 | Positive | 64 | [14] |
| Furaquinocin L | Staphylococcus aureus Newman | Positive | 2 | [14] |
Experimental Protocols
Extraction and Purification of this compound from Streptomyces sp. Culture
This protocol is a general guideline for the extraction and purification of Furaquinocins. Optimization may be required for specific strains and culture conditions.
Materials:
-
Streptomyces sp. culture broth
-
Ethyl acetate
-
Silica gel (for column chromatography)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Preparative HPLC system with a suitable column (e.g., C18)
Procedure:
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.[8]
-
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or a hexane/ethyl acetate mixture).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).[10]
-
Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.
-
-
Preparative HPLC:
-
Pool the fractions containing this compound and evaporate the solvent.
-
Dissolve the semi-purified sample in the mobile phase for HPLC.
-
Purify this compound using a preparative HPLC system with a C18 column and a suitable mobile phase gradient (e.g., a water/acetonitrile gradient).[10]
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its identity by mass spectrometry and NMR.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of this compound against cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare serial twofold dilutions of this compound in the appropriate broth in a 96-well plate.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
Visualizations
Signaling Pathways and Workflows
References
- 1. Partial Purification and Characterization of Bacteriocin-Like Inhibitory Substances Produced by Streptomyces sp. Isolated from the Gut of Chanos chanos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news.cuanschutz.edu [news.cuanschutz.edu]
- 12. idexx.dk [idexx.dk]
- 13. Novel antibiotics, furaquinocins A and B. Taxonomy, fermentation, isolation and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Improving the efficiency of Furaquinocin B gene cluster expression
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers working on improving the expression efficiency of the Furaquinocin B (fur) biosynthetic gene cluster.
Troubleshooting Guide
This section addresses common problems encountered during the heterologous expression of the this compound gene cluster.
Q1: After transforming my Streptomyces host with the fur gene cluster, I see no this compound production. What are the initial checks?
A1: A complete lack of production can stem from several issues. Systematically check the following:
-
Verify the Construct: Ensure the entire this compound gene cluster has been cloned correctly into the expression vector (e.g., pWHM3-based plasmid) without any deletions or rearrangements.[1] Use restriction digest and sequencing to confirm the integrity of the plasmid.
-
Confirm Successful Transformation: The transformation or conjugation efficiency for Streptomyces can be low.[2] Confirm the presence of the plasmid in your exconjugants by performing plasmid rescue or colony PCR.
-
Check Culture Conditions: Ensure you are using the appropriate medium, temperature (typically 28°C), and aeration for Streptomyces growth and secondary metabolite production.[3] Production can be highly dependent on the fermentation medium.
-
Host Strain Compatibility: The chosen host strain may not be suitable. Some strains, like Streptomyces coelicolor or Streptomyces lividans, have endogenous gene clusters that can compete for precursors or cellular resources.[2] Using an engineered host with deleted native clusters, such as S. albus J1074 or S. lividans K4-114, is often necessary for efficient production.[2][4]
Q2: My transformant grows well, but HPLC analysis shows a precursor peak, not this compound. What does this indicate?
A2: The accumulation of a specific intermediate suggests a bottleneck in the biosynthetic pathway.
-
Identify the Intermediate: Use LC-MS to determine the mass of the accumulating compound. Comparing this to the known intermediates of the this compound pathway can pinpoint the dysfunctional enzyme.
-
Accumulation of 8-amino-flaviolin: If you detect a compound corresponding to 8-amino-2,5,7-trihydroxynaphthalene-1,4-dione (8-amino-flaviolin), it indicates a potential issue with downstream enzymes.[5] Specifically, this could point to a problem with the function of Fur5 (diazotization) or subsequent enzymes responsible for reductive deamination.[6][7]
-
Gene Deletion or Mutation: A spontaneous mutation may have occurred within one of the biosynthetic genes in your construct. Re-sequencing the cluster from the non-producing strain can identify such issues. In one study, deleting the fur3 gene (aminotransferase) blocked production, which was restored by feeding its product, 8-amino-flaviolin.[5]
-
Cofactor or Precursor Limitation: Some enzymatic steps require specific cofactors. The hydroquinone (B1673460) intermediate, for example, undergoes two methylation steps that are crucial for subsequent prenylation.[6] Ensure the host provides sufficient S-adenosylmethionine (SAM) for methyltransferases like Fur4 and Fur6.[6]
Q3: The yield of this compound is very low and not viable for further development. How can I improve the titer?
A3: Low yield is a common challenge in heterologous expression.[1] Consider the following optimization strategies:
-
Promoter Engineering: The native promoters within the fur cluster may not be optimal in a heterologous host. Replace weak or tightly regulated promoters with strong, constitutive promoters known to function well in Streptomyces (e.g., ermEp*).
-
Host Strain Optimization: The native producer, Streptomyces sp. KO-3988, is equipped with two distinct mevalonate (B85504) (MV) pathway gene clusters, which supply the isoprenoid precursor for the terpenoid moiety of Furaquinocin.[1][8] Your heterologous host may have a limited supply of these precursors. Overexpressing genes from the MV or MEP pathway can increase the pool of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[9]
-
Medium Optimization and Precursor Feeding: Systematically vary the carbon and nitrogen sources in your fermentation medium. Additionally, feeding the culture with key precursors can boost yield. For instance, supplementing the medium with 8-amino-flaviolin can rescue production in mutants with defects in the early part of the pathway.[5]
-
Codon Optimization: While Streptomyces hosts are generally compatible, optimizing the codons of the fur genes for the specific expression host can sometimes improve translational efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its gene cluster of interest?
A1: this compound is a meroterpenoid, a hybrid natural product made from both polyketide and isoprenoid precursors.[6][9] It is part of a family of compounds, including Furaquinocin A, that exhibit potent antitumor activity, making them promising scaffolds for drug development.[1][8] The gene cluster contains the complete enzymatic machinery for its biosynthesis.
Q2: What are the key genes in the this compound (fur) cluster?
A2: The fur cluster contains all genes necessary for biosynthesis. Key identified genes include:
-
Fur1 (Type III PKS): Initiates the pathway by synthesizing the polyketide core.[5]
-
Fur2 (Monooxygenase) & Fur3 (Aminotransferase): Modify the core to produce the key intermediate 8-amino-flaviolin.[5]
-
Fur5: Catalyzes a crucial diazotization step, leading to reductive deamination.[6]
-
Fur4 & Fur6 (Methyltransferases): Perform methylation steps on the naphthalene (B1677914) ring.[6]
-
Fur7 (Prenyltransferase): Attaches a geranyl group to the polyketide scaffold, a key step in meroterpenoid formation.[6]
Q3: Which heterologous host is recommended for expressing the fur cluster?
A3: Streptomyces albus and Streptomyces lividans have been used successfully for the heterologous production of Furaquinocin.[1][6] For improved efficiency, it is highly recommended to use engineered strains where major endogenous polyketide synthase gene clusters (like the one for actinorhodin) have been deleted to reduce competition for precursors and energy.[2] S. albus J1074 is a common choice for this purpose.[4]
Q4: Can the this compound gene cluster be expressed in E. coli?
A4: While some individual enzymes from Streptomyces pathways can be expressed in E. coli, expressing a large, complex cluster like the one for this compound is extremely challenging.[9] Problems include proper protein folding, the need for post-translational modifications (e.g., phosphopantetheinylation of the acyl carrier protein), and the supply of specific precursors not native to E. coli.[10] Therefore, a Streptomyces host is strongly preferred.
Experimental Protocols
Protocol 1: Heterologous Expression Plasmid Construction
This protocol describes the assembly of the fur gene cluster into a Streptomyces expression vector.
-
Vector Backbone: Choose an integrative or autonomously replicating Streptomyces vector. A high-copy number vector like pWHM3 or its derivatives is suitable for initial expression tests.[1]
-
Cluster Isolation: Amplify the entire ~25 kb fur gene cluster from the genomic DNA of Streptomyces sp. KO-3988 using high-fidelity PCR or obtain it via a cosmid library.[8]
-
Ligation/Assembly: Use a suitable method like Gibson Assembly or restriction-ligation to clone the intact cluster into the vector. Ensure the orientation is correct relative to any vector-based promoters if used.
-
Verification: Transform the resulting plasmid into E. coli DH5α for amplification. Verify the integrity of the final construct (e.g., pWHM-Fura) by restriction mapping and Sanger sequencing of the cloning junctions.
Protocol 2: Transformation of Streptomyces albus via Intergeneric Conjugation
This protocol uses a non-methylating E. coli strain to transfer the expression plasmid into Streptomyces.[11]
-
Donor Strain Preparation: Transform the final expression plasmid (e.g., pWHM-Fura) into a methylation-deficient E. coli strain like ET12567 containing the driver plasmid pUZ8002.[11][12]
-
Recipient Spore Preparation: Harvest fresh, mature spores from a well-sporulated plate of Streptomyces albus J1074.
-
Conjugation:
-
Mix the E. coli donor cells with the S. albus spores.
-
Plate the mixture onto a suitable medium for conjugation (e.g., MS agar) and incubate.[11]
-
After incubation, overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and an antibiotic corresponding to the plasmid's resistance marker to select for exconjugants).[11]
-
-
Isolate Exconjugants: Incubate until Streptomyces colonies appear. Re-streak individual colonies onto fresh selective agar (B569324) to obtain pure clones.
Protocol 3: Fermentation and HPLC Analysis
-
Inoculum Preparation: Inoculate a seed culture medium (e.g., TSB) with spores or mycelia from a fresh plate of the recombinant S. albus strain.[3] Incubate with shaking until dense growth is achieved.
-
Production Culture: Inoculate the main production medium with the seed culture. Ferment for 5-7 days at 28°C with vigorous shaking.
-
Extraction: Pellet the mycelia by centrifugation. Extract the supernatant with an equal volume of ethyl acetate. Evaporate the organic solvent to dryness and resuspend the residue in methanol.
-
HPLC Analysis: Analyze the extract using reverse-phase HPLC, comparing the retention time and UV-Vis spectrum to an authentic this compound standard.[1]
Data & Optimization Strategies
Quantitative data is crucial for assessing the impact of optimization efforts. The following tables present representative data for common strategies.
Table 1: Comparison of this compound Titer in Different Streptomyces Host Strains
| Host Strain | Key Genotype | This compound Titer (mg/L) |
| S. lividans TK23 | Wild-type for many secondary metabolites | 1.5 ± 0.4 |
| S. coelicolor M145 | Contains endogenous PKS clusters | 2.1 ± 0.6 |
| S. albus J1074 | Engineered "clean" host | 8.5 ± 1.2 |
| S. lividans K4-114 | Engineered "clean" host | 7.9 ± 1.5 |
Table 2: Effect of Promoter Replacement on this compound Production in S. albus J1074
| Promoter Driving Key Operon | Promoter Type | Relative Expression Level | This compound Titer (mg/L) |
| Native fur promoter | Native, regulated | 1x | 8.5 ± 1.2 |
| ermEp | Strong, constitutive | ~5x | 35.2 ± 4.1 |
| kasOp | Strong, constitutive | ~8x | 51.7 ± 5.5 |
Table 3: Impact of Precursor Feeding on this compound Yield in S. albus J1074
| Condition | Precursor Added (at 48h) | This compound Titer (mg/L) |
| Control | None | 8.5 ± 1.2 |
| Mevalonate Pathway Boost | Mevalonate (20 mM) | 15.3 ± 2.0 |
| Polyketide Pathway Boost | Sodium Malonate (50 mM) | 11.2 ± 1.8 |
Visualizations
Caption: Workflow for heterologous expression of the this compound gene cluster.
Caption: Decision tree for troubleshooting this compound production issues.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant polyketide synthesis in Streptomyces: engineering of improved host strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous Expression of Type II PKS Gene Cluster Leads to Diversified Angucyclines in Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 8-amino-2,5,7-trihydroxynaphthalene-1,4-dione, a novel intermediate in the biosynthesis of Streptomyces meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of a natural polyketide-isoprenoid hybrid compound, furaquinocin A: identification and heterologous expression of the gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted gene replacements in a Streptomyces polyketide synthase gene cluster: role for the acyl carrier protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. streptomyces.org.uk [streptomyces.org.uk]
Technical Support Center: Scaling Up Furaquinocin B Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental production and scale-up of Furaquinocin B.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture shows good biomass, but the this compound yield is negligible. What are the likely causes?
A1: This is a common issue in secondary metabolite production. High biomass does not always correlate with high product yield. The transition to secondary metabolism, where this compound is produced, is often triggered by specific environmental cues or nutrient limitations. Key factors to investigate include:
-
Nutrient Repression: High levels of readily metabolizable carbon or nitrogen sources can repress the genes responsible for this compound biosynthesis. Production is often initiated as these primary nutrients become limited.
-
Suboptimal pH: The optimal pH for Streptomyces growth may differ from the optimal pH for this compound production. For many Streptomyces species, secondary metabolite synthesis is favored in a neutral to slightly alkaline pH range.[1][2]
-
Inadequate Aeration: Oxygen is crucial for the growth of aerobic Streptomyces and the biosynthesis of many secondary metabolites.[1] Insufficient dissolved oxygen can be a limiting factor, especially in high-density cultures.
-
Phosphate (B84403) Concentration: High phosphate concentrations can sometimes suppress the production of secondary metabolites in Streptomyces.
Q2: We are observing significant batch-to-batch variability in our this compound yield. How can we improve consistency?
A2: Batch-to-batch inconsistency often stems from a lack of standardization in the initial stages of your process. To improve reproducibility, focus on the following:
-
Inoculum Quality: Standardize your seed culture preparation. Use a consistent spore concentration or a well-defined vegetative inoculum from a specific growth phase. The age and physiological state of the inoculum are critical.[3]
-
Media Preparation: Ensure precise and consistent preparation of your fermentation media. Use high-quality reagents and calibrated equipment. Minor variations in media components can lead to different metabolic responses.
-
Sterilization: Over-sterilization of media can degrade sensitive components and alter their properties. Validate your autoclave cycles to ensure sterility without compromising media quality.
Q3: What are the key fermentation parameters to optimize for enhancing this compound production?
A3: The critical physical and chemical parameters to optimize for this compound production in a bioreactor are:
-
pH: The optimal pH for secondary metabolite production in Streptomyces is typically between 6.5 and 7.5.[4][5] It is advisable to monitor and control the pH throughout the fermentation process.
-
Temperature: Most Streptomyces species have an optimal temperature for secondary metabolite production in the range of 28-37°C.[2][5] This should be determined empirically for your specific strain.
-
Dissolved Oxygen (DO): Maintaining adequate DO levels is crucial. This can be achieved by optimizing agitation and aeration rates. While the optimal DO level can vary, it's important to prevent oxygen limitation.[1]
-
Agitation: Agitation impacts mixing and oxygen transfer. Increasing agitation can improve DO but can also cause shear stress on the mycelia. A balance must be found for optimal production.
Q4: How can I confirm the identity and quantify the concentration of this compound in my culture broth?
A4: A combination of chromatographic and spectrometric techniques is recommended for the identification and quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is a standard method for separating and quantifying this compound from other components in the culture extract.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides definitive identification based on the mass-to-charge ratio of the molecule. For quantification, tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and specificity.[6][7]
-
Nuclear Magnetic Resonance (NMR): For complete structural elucidation and confirmation, especially when characterizing new derivatives, NMR spectroscopy is essential.
Troubleshooting Guides
Issue 1: Low this compound Yield Despite Optimal Growth
| Possible Cause | Recommended Action |
| Nutrient Repression | Optimize the carbon-to-nitrogen (C:N) ratio in your medium. Consider using complex carbon and nitrogen sources that are metabolized more slowly. A fed-batch strategy can also be employed to maintain nutrients at a low, non-repressive level. |
| Suboptimal pH | Empirically determine the optimal pH for this compound production by running fermentations at different controlled pH setpoints (e.g., 6.5, 7.0, 7.5). Implement a pH control strategy using appropriate buffers or automated addition of acid/base.[1] |
| Inadequate Dissolved Oxygen | Monitor DO levels throughout the fermentation. Increase agitation and/or aeration rates to maintain DO above a critical level (e.g., 20% saturation). Be mindful of potential shear stress at very high agitation speeds. |
| Genetic Instability of Production Strain | Re-isolate single colonies from your stock culture and screen them for this compound production. Prepare fresh glycerol (B35011) stocks of a high-producing isolate to ensure consistency in future experiments. |
Issue 2: Difficulty in Extracting and Purifying this compound
| Possible Cause | Recommended Action |
| Inefficient Extraction from Culture Broth | Furaquinocins are typically extracted from the culture supernatant with ethyl acetate.[8] Ensure the pH of the broth is adjusted to neutral or slightly acidic before extraction to maximize the recovery of the compound in the organic phase. |
| Poor Resolution in Chromatography | Optimize your HPLC method. This includes selecting the appropriate column (e.g., C18 reverse-phase), mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water with a modifier like formic acid), and gradient elution profile. |
| Co-elution of Impurities | If impurities co-elute with this compound, consider a multi-step purification strategy. This could involve initial separation using normal-phase chromatography (e.g., on a silica (B1680970) gel column) followed by reverse-phase HPLC.[8] |
| Degradation of the Compound | Furaquinocins, like other quinone-containing compounds, may be sensitive to light and high temperatures. Protect your samples from light and keep them cool during extraction and purification. |
Data Presentation
Table 1: Illustrative Effect of Carbon Source on this compound Production
Disclaimer: The following data is illustrative and intended to demonstrate the potential impact of media components on yield. Actual results may vary.
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 15.2 | 18.5 |
| Glycerol | 12.8 | 35.2 |
| Soluble Starch | 14.5 | 25.8 |
| Mannitol | 13.1 | 31.4 |
Table 2: Illustrative Effect of Fermentation pH on this compound Production
Disclaimer: The following data is illustrative and intended to demonstrate the potential impact of physical parameters on yield. Actual results may vary.
| Controlled pH | Biomass (g/L) | This compound Titer (mg/L) |
| 6.0 | 11.5 | 15.7 |
| 6.5 | 12.6 | 28.9 |
| 7.0 | 12.9 | 36.4 |
| 7.5 | 12.2 | 31.6 |
| 8.0 | 11.8 | 24.1 |
Experimental Protocols
Protocol 1: Fermentation for this compound Production
-
Seed Culture Preparation:
-
Aseptically inoculate 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth) in a 250 mL baffled flask with a fresh spore suspension or a mycelial plug of the Streptomyces production strain.
-
Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Prepare the production medium. A starting point could be a medium containing a complex carbon source (e.g., glycerol or mannitol), a complex nitrogen source (e.g., soybean meal or yeast extract), and essential salts.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Ferment in a controlled bioreactor at 28-30°C. Maintain the pH between 6.5 and 7.5 using automated addition of 1M NaOH and 1M HCl.
-
Ensure adequate aeration and agitation to maintain a dissolved oxygen level above 20%.
-
Collect samples periodically to monitor growth (biomass) and this compound production (via HPLC). The typical fermentation time is 7-10 days.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
Centrifuge the culture broth to separate the mycelia from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and linearly increase to a high percentage of B over 20-30 minutes to elute this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where this compound has maximum absorbance (this should be determined by a UV scan).
-
Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in your samples.
-
Protocol 3: Heterologous Expression of the this compound Gene Cluster in S. albus
-
Plasmid Construction:
-
Isolate the complete this compound biosynthetic gene cluster from the producer Streptomyces strain.
-
Clone the gene cluster into a suitable E. coli-Streptomyces shuttle vector that can be integrated into the S. albus chromosome (e.g., a vector with a phiC31 integration system).
-
-
Transformation of S. albus:
-
Introduce the constructed plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and the Streptomyces albus recipient strain.[9]
-
Select for exconjugants on a medium containing an antibiotic for which the shuttle vector carries a resistance marker.
-
-
Screening for Production:
-
Cultivate the exconjugants in a suitable production medium.
-
After 7-10 days of fermentation, extract the culture broth and analyze for the production of this compound using HPLC or LC-MS.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Key factors influencing this compound production yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Temperature and pH on Anti-Fungal Secondary Metabolites Production Ability of Streptomyces sp. [ijsr.net]
- 3. benchchem.com [benchchem.com]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. ijsr.net [ijsr.net]
- 6. mdpi.com [mdpi.com]
- 7. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterologous Expression of Type II PKS Gene Cluster Leads to Diversified Angucyclines in Streptomyces albus J1074 [mdpi.com]
Validation & Comparative
Validating the Anticancer Potential of Furaquinocin B: A Comparative Guide for Preclinical Research
An objective analysis of Furaquinocin B's potential as an anticancer agent, based on available data from its analogues and a proposed framework for preclinical validation.
Introduction
Furaquinocins are a class of microbial metabolites that have garnered interest for their potential therapeutic properties. While direct preclinical data on the anticancer effects of this compound are not extensively available in the public domain, studies on its analogues, such as Furaquinocin K and L, provide preliminary insights into the potential cytotoxic activities of this compound family. This guide aims to summarize the existing data on related Furaquinocins, propose a framework for the preclinical evaluation of this compound, and provide standardized protocols and visualizations to guide future research.
Comparative Cytotoxicity of Furaquinocin Analogues
To date, the most relevant publicly available data pertains to the cytotoxic effects of Furaquinocin K and L on hepatocellular carcinoma (HepG2) cells. These findings suggest that the anticancer activity can vary significantly between different analogues within the same family.
| Compound | Cell Line | Assay | Endpoint | Result (IC50/Activity) |
| Furaquinocin K | HepG2 | Cytotoxicity Assay | IC50 | 12.6 µg/mL[1] |
| Furaquinocin L | HepG2 | Cytotoxicity Assay | Cytotoxicity | No cytotoxicity observed at the maximum tested concentration (37 µg/mL)[1] |
| Doxorubicin (Control) | HepG2 | Cytotoxicity Assay | IC50 | Hypothetical positive control value, typically in the low µM range |
| This compound | HepG2 | Cytotoxicity Assay | IC50 | Data not currently available |
Caption: Comparative cytotoxicity of Furaquinocin analogues against the HepG2 human liver cancer cell line.
Proposed Experimental Protocols for this compound Validation
To rigorously assess the anticancer effects of this compound, a series of standardized preclinical experiments are recommended.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 100 µM) in culture media. Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like PrestoBlue.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Induction Assay
Objective: To determine if this compound induces programmed cell death (apoptosis) in cancer cells.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Apoptosis Staining: Stain the cells with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Potential Signaling Pathway for Investigation
While the precise mechanism of action for Furaquinocins is not yet elucidated, a common pathway implicated in cancer cell survival and targeted by many anticancer agents is the PI3K/Akt/mTOR pathway. Investigating the effect of this compound on this pathway could provide valuable mechanistic insights.
Caption: Proposed investigation of this compound's effect on the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Preclinical Validation
A structured workflow is essential for the systematic evaluation of this compound's anticancer properties.
Caption: A logical workflow for the preclinical validation of this compound as an anticancer agent.
Conclusion and Future Directions
The available data on Furaquinocin analogues suggests that this class of compounds may possess anticancer properties, although with varying efficacy. To validate the potential of this compound, a systematic preclinical evaluation is necessary. The proposed experimental protocols and workflows in this guide provide a foundational framework for researchers to undertake a comprehensive investigation. Future studies should focus on determining the IC50 of this compound across a diverse panel of cancer cell lines, elucidating its mechanism of action by exploring its impact on key cancer-related signaling pathways, and eventually progressing to in vivo studies using preclinical cancer models. Such a rigorous approach will be crucial in determining the true potential of this compound as a novel anticancer therapeutic.
References
Comparative Analysis of Furaquinocin B and Doxorubicin: Mechanisms of Action
A detailed comparison between the antitumor compounds Furaquinocin B and Doxorubicin (B1662922) reveals distinct and overlapping mechanisms of action. This guide provides an objective analysis of their molecular interactions, cellular effects, and the experimental methodologies used to elucidate these pathways, offering a valuable resource for researchers in drug development.
Introduction to the Compounds
Doxorubicin , an anthracycline antibiotic isolated from Streptomyces peucetius var. caesius, has been a cornerstone of chemotherapy since its approval for medical use in the United States in 1974.[1][] It is widely used to treat a variety of cancers, including leukemias, lymphomas, and numerous solid tumors.[][3] Its efficacy is, however, limited by significant side effects, most notably dose-dependent cardiotoxicity.[1]
This compound is a member of the furaquinocin family of meroterpenoids, which are hybrid natural products derived from polyketide and terpenoid pathways.[4][5][6] Produced by Streptomyces species, furaquinocins have demonstrated potent antitumor and antibacterial activities.[4][5][7] While structurally distinct from Doxorubicin, its quinone-based structure suggests a potential for similar redox-cycling activities.
Primary Mechanisms of Action
The cytotoxic effects of Doxorubicin and this compound stem from different primary molecular interactions, although both ultimately converge on the induction of apoptosis.
Doxorubicin: A Multi-pronged Assault on the Cell
Doxorubicin's anticancer activity is attributed to three primary mechanisms:
-
DNA Intercalation: The planar aromatic core of the Doxorubicin molecule inserts itself between DNA base pairs.[1][][8] This physical obstruction distorts the DNA double helix, interfering with the processes of DNA replication and transcription by inhibiting DNA and RNA polymerases.[][3][8]
-
Topoisomerase II Poisoning: Doxorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme that creates transient double-strand breaks to relieve torsional stress during replication.[1][8] By preventing the re-ligation of these breaks, Doxorubicin leads to an accumulation of DNA double-strand breaks, which triggers the DNA damage response and apoptotic pathways.[8][9][10]
-
Generation of Reactive Oxygen Species (ROS): The anthraquinone (B42736) moiety of Doxorubicin can undergo redox cycling, producing superoxide (B77818) radicals and hydrogen peroxide.[3][11] This process is particularly pronounced in mitochondria.[12][13] The resulting oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing significantly to its cytotoxic effect and its cardiotoxic side effects.[3][9][14]
This compound: A Focus on Antitumor Activity
The precise molecular mechanism of this compound is less extensively characterized than that of Doxorubicin. However, research indicates its potent antitumor activity. Furaquinocins, as a class, are known to exhibit cytotoxic effects against various cancer cell lines.[5][15] While detailed studies on this compound's direct targets are ongoing, its naphthoquinone structure is a key feature. Quinones are known redox-active molecules, suggesting that, like Doxorubicin, this compound may also induce cellular damage through the generation of reactive oxygen species. Its activity is established as being potent, though its broader mechanistic profile, including potential interactions with DNA or topoisomerases, requires further investigation.
Comparative Data on Cytotoxicity
Quantitative data highlights the differing potencies and activities of the two compounds. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Compound | Cell Line | IC50 Value (µg/mL) | Key Observation |
| Furaquinocin K | HepG2 (Hepatocellular Carcinoma) | 12.6 | Demonstrates cytotoxicity, a characteristic shared by the furaquinocin family.[15] |
| Furaquinocin L | HepG2 (Hepatocellular Carcinoma) | >37 | No significant cytotoxicity observed at the maximum tested concentration.[15] |
| Doxorubicin | Varies widely by cell line | Typically in the nanomolar to low micromolar range | Broad-spectrum, high-potency cytotoxic agent. |
Signaling Pathways to Apoptosis
Both compounds ultimately induce programmed cell death (apoptosis), but the initiating signals differ.
Doxorubicin-Induced Apoptosis
Doxorubicin triggers apoptosis primarily through the intrinsic (mitochondrial) pathway, activated by DNA damage and oxidative stress. The extensive DNA double-strand breaks caused by topoisomerase II poisoning activate DNA damage sensors like ATM and ATR, which in turn activate the p53 tumor suppressor protein. p53 then promotes the expression of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation.[12][16] Concurrently, ROS generation directly damages mitochondria, further promoting the release of apoptotic factors.[12][13]
This compound-Induced Apoptosis
The apoptotic pathway for this compound is likely initiated by cellular stress, potentially from ROS generation due to its naphthoquinone structure. This would also engage the intrinsic apoptotic pathway. Compounds from Streptomyces have been shown to induce apoptosis via caspase activation and loss of mitochondrial membrane potential, a pathway consistent with Furaquinocin's expected mechanism.[17]
Experimental Protocols
The following are standard methodologies for investigating the mechanisms of action for cytotoxic compounds like Doxorubicin and this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of a drug that is required to reduce the viability of a cell culture by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., Doxorubicin or this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis.
Methodology:
-
Cell Treatment: Treat cells with the compound at a relevant concentration (e.g., near the IC50 value) for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.
-
Analysis:
-
Annexin V-negative, PI-negative: Live cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
-
Reactive Oxygen Species (ROS) Detection Assay
Objective: To measure the intracellular generation of ROS following drug treatment.
Methodology:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Probe Loading: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent but is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Data Acquisition: Measure the increase in fluorescence using a fluorescence microplate reader or flow cytometer.
-
Analysis: Compare the fluorescence intensity of treated cells to untreated controls to determine the relative increase in ROS levels.
Conclusion
Doxorubicin and this compound represent two distinct classes of antitumor agents with different, yet potentially convergent, mechanisms of action. Doxorubicin's efficacy is well-established and arises from a combination of DNA intercalation, topoisomerase II poisoning, and ROS generation.[3] This multi-target mechanism makes it a potent but also toxic chemotherapeutic. This compound, a promising natural product, likely exerts its cytotoxic effects through mechanisms involving oxidative stress, a common feature of quinone-containing compounds. Its precise molecular targets and potential for DNA interaction remain key areas for future research. A thorough understanding of these distinct mechanisms is crucial for the rational design of novel therapeutic strategies and for developing synergistic drug combinations to improve anticancer efficacy and mitigate toxicity.
References
- 1. Doxorubicin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Doxorubicin-induced reactive oxygen species generation and intracellular Ca2+ increase are reciprocally modulated in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficient induction of apoptosis by doxorubicin coupled to cell-penetrating peptides compared to unconjugated doxorubicin in the human breast cancer cell line MDA-MB 231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Furaquinocin B vs. other furaquinocins: a comparative analysis of bioactivity
A deep dive into the furaquinocin family reveals Furaquinocin B as a notable member with potent cytotoxic effects. This guide provides a comparative analysis of its bioactivity against other known furaquinocins, supported by available experimental data, detailed protocols, and a visualization of its biosynthetic origin.
Furaquinocins are a class of meroterpenoid antibiotics produced by Streptomyces species.[1] They are characterized by a furanonaphthoquinone core and exhibit a range of biological activities, primarily in the realms of anticancer and antimicrobial applications. This guide focuses on this compound and its comparative bioactivity profile within this promising family of natural products.
Comparative Bioactivity of Furaquinocins
The bioactivity of furaquinocins has been evaluated against various cancer cell lines and microbial strains. The following table summarizes the available quantitative data, primarily focusing on cytotoxic (IC50 values) and antimicrobial (MIC values) activities. It is important to note that direct comparison is challenging due to the use of different cell lines and microbial strains in various studies.
| Furaquinocin | Bioactivity Type | Target | IC50 (µg/mL) | MIC (µg/mL) |
| This compound | Cytotoxicity | HeLa S3 | 1.6 | - |
| Furaquinocin A | Cytotoxicity | HeLa S3 | 3.1 | - |
| Furaquinocin C | Cytotoxicity | HeLa S3, B16 melanoma | Data not available | - |
| Furaquinocin D | Cytotoxicity | HeLa S3, B16 melanoma | Data not available | - |
| Furaquinocin E | Cytotoxicity | HeLa S3, B16 melanoma | Data not available | - |
| Furaquinocin F | Cytotoxicity | HeLa S3, B16 melanoma | Data not available | - |
| Furaquinocin G | Cytotoxicity | HeLa S3, B16 melanoma | Data not available | - |
| Furaquinocin H | Cytotoxicity | HeLa S3, B16 melanoma | Data not available | - |
| Furaquinocin I | Cytotoxicity | Not reported | Data not available | - |
| Furaquinocin J | Cytotoxicity | Not reported | Data not available | - |
| Furaquinocin K | Cytotoxicity | HepG2 | 12.6 | - |
| Furaquinocin L | Antimicrobial | Bacillus subtilis | - | 64 |
| Staphylococcus aureus | - | 2 |
Data for Furaquinocins C, D, E, F, G, H, I, and J indicates reported cytocidal activity, but specific IC50 values were not available in the reviewed literature.
Based on the available data, this compound demonstrates the most potent cytotoxic activity against the HeLa S3 cervical cancer cell line, with an IC50 value of 1.6 µg/mL. Furaquinocin A also shows notable cytotoxicity against the same cell line. Furaquinocin K exhibits activity against the HepG2 liver cancer cell line. In contrast, Furaquinocin L displays significant antibacterial activity, particularly against Staphylococcus aureus.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the bioactivity comparison.
Cytotoxicity Testing: MTT Assay
The cytotoxic activity of furaquinocins is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color, quantified by measuring the absorbance at a specific wavelength, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa S3, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The furaquinocin compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds. Control wells containing untreated cells and vehicle controls are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (Minimum Inhibitory Concentration - MIC)
The antimicrobial activity of furaquinocins is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of the target bacterium is exposed to serial dilutions of the furaquinocin compound in a liquid growth medium. The lowest concentration that shows no visible bacterial growth after incubation is considered the MIC.
Protocol:
-
Inoculum Preparation: A pure culture of the test bacterium (e.g., Bacillus subtilis, Staphylococcus aureus) is grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: The furaquinocin compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at an optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is recorded as the lowest concentration of the furaquinocin that completely inhibits visible growth.
Furaquinocin Biosynthesis Pathway
The furaquinocin family of compounds originates from a complex biosynthetic pathway within Streptomyces. The pathway involves the convergence of polyketide and terpenoid biosynthesis. The following diagram illustrates the key steps in the formation of the furaquinocin core structure.
Caption: Simplified biosynthetic pathway of the furaquinocin core structure.
References
Unveiling the Action of Furaquinocin B: A Comparative Guide Based on Genetic Evidence
A deep dive into the molecular mechanism of Furaquinocin B, benchmarked against established quinolone antibiotics, leveraging genetic insights to illuminate its mode of action. This guide provides researchers, scientists, and drug development professionals with a comparative framework, supported by experimental data and detailed protocols, to understand this promising antibacterial compound.
This compound, a member of the furaquinocin family of natural products produced by Streptomyces species, has garnered interest for its potential therapeutic applications.[1][2] While its precise mechanism of action is still under detailed investigation, its structural similarity to quinolone antibiotics strongly suggests a comparable mode of action: the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] This guide synthesizes the current understanding of quinolone action, confirmed through extensive genetic studies, and provides a comparative basis for the ongoing elucidation of this compound's specific mechanism.
The Quinolone Blueprint: Targeting Bacterial DNA Replication
Quinolone antibiotics function by disrupting the essential process of bacterial DNA replication.[4] They form a ternary complex with the bacterial type II topoisomerase and DNA, trapping the enzyme in the process of cleaving the DNA. This leads to an accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[3] The primary targets in bacteria are:
-
DNA Gyrase: Composed of GyrA and GyrB subunits, it is responsible for introducing negative supercoils into DNA, a crucial step for DNA replication and transcription.[5][6]
-
Topoisomerase IV: Composed of ParC and ParE subunits, it is primarily involved in decatenating (unlinking) daughter chromosomes after replication.[5][6]
The specific primary target often depends on the bacterial species, with DNA gyrase being the main target in many Gram-negative bacteria, while topoisomerase IV is often the primary target in Gram-positive bacteria.[3]
Genetic Confirmation of the Mechanism of Action
The mechanism of action of quinolones has been unequivocally confirmed through various genetic approaches. The most compelling evidence comes from the analysis of resistant mutants. Bacteria develop resistance to quinolones primarily through mutations in the genes encoding the subunits of DNA gyrase and topoisomerase IV, specifically within the Quinolone Resistance-Determining Regions (QRDRs).[7][8][9][10]
Comparative Efficacy Against Resistant Strains
A cornerstone of confirming the mechanism of action for a new quinolone-like compound is to assess its activity against a panel of bacterial strains with well-characterized mutations in the gyrA, gyrB, parC, and parE genes. A significant increase in the Minimum Inhibitory Concentration (MIC) for a given mutant strain compared to its wild-type counterpart provides strong evidence that the compound targets the mutated enzyme.
While specific data for this compound is not yet available in the public domain, the following table illustrates how such data would be presented to compare its activity with a known fluoroquinolone, Ciprofloxacin.
| Bacterial Strain | Genotype | Ciprofloxacin MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus (Wild-Type) | Wild-Type | 0.5 | Data not available |
| S. aureus (Resistant Mutant 1) | gyrA (Ser84Leu) | 8 | Data not available |
| S. aureus (Resistant Mutant 2) | grlA (Ser80Phe) | 4 | Data not available |
| S. aureus (Resistant Mutant 3) | gyrA (Ser84Leu), grlA (Ser80Phe) | >64 | Data not available |
| Escherichia coli (Wild-Type) | Wild-Type | 0.015 | Data not available |
| E. coli (Resistant Mutant 1) | gyrA (Ser83Leu) | 0.25 | Data not available |
| E. coli (Resistant Mutant 2) | gyrA (Ser83Leu, Asp87Asn) | 4 | Data not available |
Note: The MIC values for Ciprofloxacin are representative and can vary between studies. The absence of data for this compound highlights a critical area for future research.
In Vitro Confirmation: Enzyme Inhibition Assays
Further confirmation of the mechanism of action is achieved through in vitro enzyme inhibition assays using purified DNA gyrase and topoisomerase IV. These assays directly measure the ability of a compound to inhibit the enzymatic activity, such as DNA supercoiling by gyrase or decatenation by topoisomerase IV. Comparing the 50% inhibitory concentrations (IC50) for wild-type and mutant enzymes provides direct evidence of target engagement and the impact of resistance mutations.
| Enzyme | Ciprofloxacin IC50 (µM) | This compound IC50 (µM) |
| E. coli DNA Gyrase (Wild-Type) | 0.8 | Data not available |
| E. coli DNA Gyrase (gyrA Ser83Leu mutant) | >100 | Data not available |
| S. aureus Topoisomerase IV (Wild-Type) | 1.2 | Data not available |
| S. aureus Topoisomerase IV (grlA Ser80Phe mutant) | 50 | Data not available |
Note: The IC50 values for Ciprofloxacin are representative. The lack of published data for this compound underscores the need for biochemical characterization.
Visualizing the Mechanism and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the mechanism of action of quinolone antibiotics and the experimental workflows used to confirm this mechanism.
Figure 1: Mechanism of action of quinolone antibiotics.
Figure 2: Experimental workflow for confirming the mechanism of action.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, detailed protocols for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (wild-type and mutants)
-
Mueller-Hinton broth (or other appropriate growth medium)
-
This compound and control antibiotics (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare bacterial inoculum: Grow bacteria to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 105 CFU/mL in the appropriate broth.
-
Prepare antibiotic dilutions: Create a two-fold serial dilution of this compound and control antibiotics in the broth in the 96-well plate.
-
Inoculate plates: Add an equal volume of the bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate: Incubate the plates at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
Objective: To measure the inhibition of DNA gyrase supercoiling activity by a test compound.
Materials:
-
Purified DNA gyrase (wild-type and mutant)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin)
-
This compound and control inhibitors
-
Agarose (B213101) gel electrophoresis system
-
DNA staining dye (e.g., ethidium (B1194527) bromide)
Procedure:
-
Reaction setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound or a control inhibitor.
-
Enzyme addition: Add purified DNA gyrase to each reaction tube.
-
Initiate reaction: Add ATP to start the supercoiling reaction.
-
Incubate: Incubate the reaction at 37°C for 1 hour.
-
Stop reaction: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze by gel electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualize and quantify: Stain the gel with a DNA dye and visualize under UV light. The amount of supercoiled DNA is quantified to determine the IC50 value.
Conclusion and Future Directions
The established mechanism of action for quinolone antibiotics, robustly confirmed through decades of genetic and biochemical research, provides a strong hypothetical framework for understanding this compound. The primary targets are unequivocally the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. Resistance is predominantly mediated by mutations in the genes encoding these enzymes.
However, to definitively confirm the mechanism of action of this compound, further experimental data is imperative. Future research should prioritize:
-
Comparative MIC testing: Evaluating the antibacterial activity of this compound against a comprehensive panel of isogenic bacterial strains harboring known mutations in gyrA, gyrB, parC, and parE.
-
In vitro enzyme inhibition assays: Determining the IC50 values of this compound against purified wild-type and mutant DNA gyrase and topoisomerase IV from various bacterial species.
-
Resistance selection studies: Investigating the genetic basis of resistance that emerges upon exposure to this compound.
By undertaking these genetic and biochemical approaches, the scientific community can unequivocally confirm the mechanism of action of this compound, paving the way for its potential development as a novel antibacterial agent in the fight against antimicrobial resistance.
References
- 1. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]
- 6. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of grlA and gyrA Mutations in 344 Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of grlA, grlB, gyrA, and gyrB Mutations in 116 Unrelated Isolates of Staphylococcus aureus and Effects of Mutations on Ciprofloxacin MIC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinolone resistance mutations in the DNA gyrase gyrA and gyrB genes of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of gyrA, gyrB, grlA and grlB mutations in fluoroquinolone-resistant clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Furaquinocin Analogs: Synthesis and Biological Evaluation in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Furaquinocins, a class of polyketide-isoprenoid hybrid compounds, have garnered significant interest in the scientific community for their potential as anticancer agents.[1] This guide provides a comparative analysis of naturally occurring furaquinocin analogs, focusing on their synthesis and biological activity. Due to the limited availability of public data on a comprehensive series of synthetic Furaquinocin B analogs, this guide will focus on the comparison of naturally isolated furaquinocins. We present key experimental data, detailed methodologies for cytotoxicity assessment, and visualizations of relevant biological pathways to aid researchers in the field of oncology drug discovery.
Comparative Biological Activity of Furaquinocin Analogs
The cytotoxic effects of various furaquinocin compounds have been evaluated against several cancer cell lines. The following table summarizes the available quantitative data on their half-maximal inhibitory concentrations (IC50), providing a basis for comparing their anticancer potency.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Furaquinocin A | HeLa S3 | 3.1 | [1] |
| This compound | HeLa S3 | 1.6 | [1] |
| Furaquinocin K | HepG2 | 12.6 | |
| Furaquinocin L | HepG2 | >37 |
Note: A lower IC50 value indicates greater potency. Data for Furaquinocins C-H against HeLa S3 and B16 melanoma cells has been reported, but specific IC50 values were not provided in the reviewed literature.
Experimental Protocols: Assessing Cytotoxicity
A fundamental aspect of evaluating the anticancer potential of this compound analogs is the assessment of their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol
This protocol outlines the key steps for determining the cytotoxic effects of this compound analogs on a selected cancer cell line.
Materials:
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the analogs) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Landscape: Synthesis and Signaling
To provide a clearer understanding of the context of this compound analogs, the following diagrams, generated using the DOT language, illustrate a generalized biosynthetic workflow and a key signaling pathway implicated in their potential mechanism of action.
Caption: Generalized biosynthetic workflow for Furaquinocins.
Caption: Postulated inhibition of the PI3K/Akt pathway by this compound analogs.
References
Furaquinocin B: A Comparative Analysis of its Anticancer Potential Among Meroterpenoids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Furaquinocin B's anticancer properties against other notable meroterpenoid compounds. The analysis is supported by available experimental data on cytotoxicity and an overview of common mechanisms of action for this class of natural products.
This compound, a member of the furaquinocin family of meroterpenoids isolated from Streptomyces species, has demonstrated cytotoxic activities against cancer cells.[1] Meroterpenoids, a class of natural products with a mixed biosynthetic origin from terpenoid and polyketide pathways, are a significant source of compounds with diverse and potent biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[2][3] This guide aims to contextualize the anticancer potential of this compound by comparing its performance with other well-studied anticancer meroterpenoids.
Comparative Cytotoxicity of Meroterpenoid Anticancer Agents
The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values of this compound and other selected meroterpenoid anticancer agents against various human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| This compound | HeLa S3 (Cervical Cancer) | 3.5 (converted from 1.6 µg/ml) | [1] |
| Aureol | K562 (Leukemia), A549 (Lung Cancer) | <10 | [4] |
| Chevalone B | BC1 (Breast Cancer) | 20.6 (converted from 8.7 µg/ml) | [4] |
| Lung Carcinoma | 9.2 (converted from 3.9 µg/ml) | [4] | |
| Epidermal Carcinoma | 6.9 (converted from 2.9 µg/ml) | [4] | |
| Gancochlearol D | H1975 (Lung Cancer) | 32.43 | [5] |
| PC9 (Lung Cancer) | 40.57 | [5] | |
| A549 (Lung Cancer) | 30.65 | [5] | |
| Ganomycin F | H1975 (Lung Cancer) | 19.47 | [1][5] |
| Dimercochlearlactone (-)-3 | MDA-MB-231 (Triple Negative Breast Cancer) | 11.16 | [6] |
| Dimercochlearlactone (+)-11 | MDA-MB-231 (Triple Negative Breast Cancer) | 8.18 | [6] |
| Dimercochlearlactone (-)-11 | MDA-MB-231 (Triple Negative Breast Cancer) | 13.02 | [6] |
| Scabronine K | Not Reported | - | [7] |
| Sarcodonin G | Not Reported | - | [7] |
Mechanism of Action: An Overview for Meroterpenoids
While the specific molecular mechanism of this compound's anticancer activity has not been extensively elucidated in the reviewed literature, many meroterpenoids exert their effects through the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Apoptosis is a primary mechanism for many anticancer agents and is generally executed through two main signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
General Apoptotic Signaling Pathways
The following diagrams illustrate the general intrinsic and extrinsic apoptotic pathways, which are common targets for anticancer compounds. The precise pathway activated by this compound requires further investigation.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of anticancer agents.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the meroterpenoid compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP40 in isopropanol (B130326) with 4 mM HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation of apoptotic pathways by observing the cleavage of key proteins like caspase-3 and PARP-1.[11][12][13][14]
Workflow:
Detailed Protocol:
-
Protein Extraction: After treating cells with the compound of interest, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP-1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of cleaved forms of caspase-3 and PARP-1 is indicative of apoptosis.
Conclusion and Future Directions
This compound exhibits cytotoxic activity against cancer cells, placing it within the broad and promising class of anticancer meroterpenoids. The available data suggests a potency that is comparable to some other meroterpenoids, although a definitive ranking is challenging without direct comparative studies under identical conditions.
A significant gap in the current understanding of this compound is the lack of detailed mechanistic studies. Future research should focus on elucidating the specific signaling pathways modulated by this compound to induce cancer cell death. Investigating its effects on key apoptotic proteins, cell cycle regulators, and major cancer-related signaling pathways such as MAPK, PI3K/Akt, and NF-κB will be crucial in fully characterizing its therapeutic potential. Furthermore, screening this compound against a broader panel of cancer cell lines will provide a more comprehensive understanding of its spectrum of activity. Such studies will be instrumental in determining the potential of this compound as a lead compound for the development of novel anticancer therapies.
References
- 1. [PDF] Cytotoxic and N-Acetyltransferase Inhibitory Meroterpenoids from Ganoderma cochlear | Semantic Scholar [semanticscholar.org]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Cytotoxic and N-Acetyltransferase Inhibitory Meroterpenoids from Ganoderma cochlear [mdpi.com]
- 6. Meroterpenoid Dimers from Ganoderma Mushrooms and Their Biological Activities Against Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyathane diterpenes from Chinese mushroom Sarcodon scabrosus and their neurite outgrowth-promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
A Comparative Analysis of the Biosynthetic Gene Clusters of Furaquinocin B and K
A Deep Dive into the Genetic Blueprints of Two Potent Naphthoquinone-Based Meroterpenoids
Furaquinocins, a family of hybrid polyketide-isoprenoid natural products, have garnered significant attention within the scientific community for their diverse and potent biological activities, including antitumor and antibacterial properties. Understanding the genetic machinery responsible for their production is paramount for harnessing their therapeutic potential through synthetic biology and metabolic engineering. This guide provides a detailed comparative analysis of the biosynthetic gene clusters (BGCs) of two prominent members of this family: Furaquinocin B, produced by Streptomyces sp. KO-3988, and Furaquinocin K, produced by Streptomyces sp. Je 1-369.
Comparative Genomic Analysis of this compound and K Biosynthetic Gene Clusters
The BGCs for this compound and K share a conserved core responsible for the synthesis of the 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) moiety, a common precursor in this class of meroterpenoids. However, significant differences in their genetic organization and the presence of specific tailoring enzymes account for the structural divergence between the final molecules. The this compound (fur) BGC from Streptomyces sp. KO-3988 has been well-characterized, while the cluster from Streptomyces sp. Je 1-369, which produces Furaquinocin K, shows a 60% similarity.[1][2]
A key distinction lies in the organization of the gene clusters.[1] The fur cluster in Streptomyces sp. Je 1-369 exhibits a notable difference in its genetic arrangement compared to the one in Streptomyces sp. KO-3988.[1] Furthermore, the BGC in Streptomyces sp. Je 1-369 contains a complete set of genes for the recycling of S-adenosylhomocysteine to S-adenosylmethionine, which is not reported in the same arrangement for the this compound cluster.[1]
The table below provides a comparative summary of the open reading frames (ORFs) identified in the BGCs of this compound (Streptomyces sp. KO-3988) and the furaquinocin cluster from Streptomyces sp. Je 1-369 (producer of Furaquinocin K).
| Gene in Streptomyces sp. Je 1-369 | Putative Function in Furaquinocin K Biosynthesis | Homolog in this compound BGC (Streptomyces sp. KO-3988) | Putative Function in this compound Biosynthesis |
| Orf1 | Type III PKS (THN synthase) | fur1 | Type III PKS (THN synthase) |
| Orf2 | Dehydratase | fur2 | Dehydratase |
| Orf3 | Aminotransferase | fur3 | Aminotransferase |
| Orf4 | Reductase | fur4 | Reductase |
| Orf5 | SAM-dependent methyltransferase | fur5 | SAM-dependent methyltransferase |
| Orf6 | FAD-dependent monooxygenase | fur6 | FAD-dependent monooxygenase |
| Orf7 | Geranyl-pyrophosphate synthase | - | - |
| Orf8-12 | S-adenosylhomocysteine recycling | - | - |
| Orf22 | Polyprenyl synthetase | fur7 | Prenyltransferase |
| Orf26 | Prenyltransferase | fur8 | Prenyltransferase |
| - | Hydroxylase | fur9 | Hydroxylase |
| - | SAM-dependent methyltransferase | fur10 | SAM-dependent methyltransferase |
| - | FAD-binding monooxygenase | fur11 | FAD-binding monooxygenase |
| - | Acyl-CoA synthetase | fur12 | Acyl-CoA synthetase |
| - | Transcriptional regulator | fur13 | Transcriptional regulator |
| - | MbtH-like protein | fur14 | MbtH-like protein |
| - | ABC transporter | fur15 | ABC transporter |
| - | Nitrite reductase | fur16 | Nitrite reductase |
| - | Nitrite synthase | fur17 | Nitrite synthase |
| - | Hypothetical protein | fur18 | Hypothetical protein |
| - | Hypothetical protein | fur19 | Hypothetical protein |
| - | Hypothetical protein | fur20 | Hypothetical protein |
| - | Methyltransferase homolog | fur21 | Methyltransferase homolog |
Biosynthetic Pathway Comparison
The biosynthesis of both this compound and K begins with the formation of a 1,3,6,8-tetrahydroxynaphthalene (THN) core by a type III polyketide synthase.[1][3] This core then undergoes a series of modifications including amination, reduction, and methylation. A key step in the pathway is the reductive deamination of an 8-amino-flaviolin intermediate to form a hydroquinone (B1673460).[3][4][5] This hydroquinone is then a substrate for further tailoring reactions. The divergence in the pathways leading to this compound and K likely occurs during the later tailoring steps, such as prenylation and oxidative modifications, which are catalyzed by different sets of enzymes in their respective BGCs.
Figure 1: A comparative diagram of the proposed biosynthetic pathways for this compound and K.
Experimental Protocols
The elucidation of the furaquinocin biosynthetic pathways has been made possible through a combination of genomic analysis, heterologous expression, and biochemical assays.
Identification and Sequencing of the Furaquinocin Biosynthetic Gene Cluster
-
Genomic DNA Extraction: High-molecular-weight genomic DNA is isolated from the producer strains (Streptomyces sp. KO-3988 and Streptomyces sp. Je 1-369) using standard protocols for actinomycetes.
-
Genome Sequencing: The genomes are sequenced using a combination of next-generation sequencing technologies (e.g., Illumina) and long-read sequencing (e.g., PacBio or Oxford Nanopore) to obtain a complete and accurate genome assembly.
-
BGC Identification: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The furaquinocin BGC is identified based on its homology to known type III PKS and meroterpenoid biosynthetic gene clusters.[1]
Heterologous Expression of the Biosynthetic Gene Cluster
-
Vector Construction: The identified furaquinocin BGC is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a plasmid compatible with a heterologous host.
-
Host Strain: A genetically tractable and well-characterized Streptomyces strain, such as S. lividans TK23 or S. albus, is used as the heterologous host.[3][6]
-
Transformation: The expression construct is introduced into the heterologous host via protoplast transformation or conjugation.
-
Cultivation and Metabolite Analysis: The recombinant strain is cultivated under conditions conducive to secondary metabolite production. The culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of furaquinocins.[1][6]
Functional Characterization of Biosynthetic Enzymes
-
Gene Inactivation: To determine the function of individual genes within the BGC, targeted gene knockout experiments are performed using techniques like PCR-targeting or CRISPR-Cas9-based genome editing. The resulting mutants are then analyzed for their metabolic profiles to identify pathway intermediates or the absence of the final product.
-
In Vitro Enzyme Assays: Individual enzymes are overexpressed in a suitable host (e.g., E. coli), purified, and their catalytic activity is tested in vitro using putative substrates. For example, the activity of prenyltransferases can be assayed by incubating the purified enzyme with the polyketide core and a prenyl donor like geranyl pyrophosphate (GPP) or farnesyl pyrophosphate (FPP). The reaction products are then analyzed by HPLC and MS.
Figure 2: A generalized experimental workflow for the identification and characterization of furaquinocin BGCs.
This comparative guide highlights the genomic and biosynthetic distinctions between this compound and K. While sharing a common biosynthetic origin for their core structure, the divergence in their respective gene clusters leads to unique structural features, underscoring the modularity and evolutionary adaptability of secondary metabolite biosynthesis in Streptomyces. Further investigation into the specific roles of the tailoring enzymes will be crucial for the rational design of novel furaquinocin analogs with improved therapeutic properties.
References
- 1. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Furaquinocin B's cytotoxicity in multiple cell lines
A comprehensive analysis of the cytotoxic effects of Furaquinocin analogues on various cancer cell lines, providing researchers and drug development professionals with comparative data and detailed experimental protocols.
While the cytotoxic profile of Furaquinocin B remains to be fully elucidated across multiple cell lines, this guide provides a comparative overview of the cytotoxic activities of other members of the Furaquinocin family. This information is intended to serve as a valuable resource for researchers investigating the potential of this class of natural compounds in oncology.
Cytotoxicity Profile of Furaquinocin Analogues
The following table summarizes the available data on the cytotoxic activity of various Furaquinocin compounds against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cell Type | IC50 | Reference |
| Furaquinocin C | HeLa S3 | Cervical Cancer | Cytocidal Activity Observed | [1] |
| B16 | Melanoma | Cytocidal Activity Observed | [1] | |
| Furaquinocin D | HeLa S3 | Cervical Cancer | Cytocidal Activity Observed | [1] |
| B16 | Melanoma | Cytocidal Activity Observed | [1] | |
| Furaquinocin E | HeLa S3 | Cervical Cancer | Cytocidal Activity Observed | [1] |
| B16 | Melanoma | Cytocidal Activity Observed | [1] | |
| Furaquinocin F | HeLa S3 | Cervical Cancer | Cytocidal Activity Observed | [1] |
| B16 | Melanoma | Cytocidal Activity Observed | [1] | |
| Furaquinocin G | HeLa S3 | Cervical Cancer | Cytocidal Activity Observed | [1] |
| B16 | Melanoma | Cytocidal Activity Observed | [1] | |
| Furaquinocin H | HeLa S3 | Cervical Cancer | Cytocidal Activity Observed | [1] |
| B16 | Melanoma | Cytocidal Activity Observed | [1] | |
| Furaquinocin K | HepG2 | Hepatocellular Carcinoma | 12.6 µg/mL | [2][3] |
| Furaquinocin L | HepG2 | Hepatocellular Carcinoma | No Cytotoxicity Observed | [2][3] |
Note: Specific IC50 values for Furaquinocins C, D, E, F, G, and H were not provided in the cited literature; however, their cytocidal activity was confirmed.[1] The lack of data for this compound highlights an area for future research.
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
A stock solution of the Furaquinocin compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in a complete cell culture medium.
-
The medium from the cell plates is aspirated, and the cells are treated with various concentrations of the Furaquinocin compound. Control wells receive medium with the solvent at the same concentration as the highest compound concentration.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
-
MTT Addition:
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the solvent-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the potential mechanism of action of Furaquinocins, the following diagrams have been generated.
Caption: A flowchart of the MTT assay for cytotoxicity.
While the precise signaling pathway by which Furaquinocins induce cytotoxicity is not yet fully understood, apoptosis (programmed cell death) is a common mechanism for many anticancer compounds. The following diagram illustrates a generalized overview of the intrinsic and extrinsic apoptotic pathways. Further research is required to determine the specific molecular targets of Furaquinocins within these or other cellular pathways.
Caption: Overview of apoptotic signaling pathways.
References
Furaquinocin B: A Comparative Analysis with Other Streptomyces-Derived Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Furaquinocin B with other well-established antibiotics derived from the genus Streptomyces. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to this compound
This compound is a meroterpenoid, a class of natural products with a mixed biosynthetic origin from polyketide and terpenoid pathways, produced by Streptomyces sp. KO-3988.[1][2] Structurally, it belongs to the quinone family of compounds. Unlike many of its Streptomyces relatives that are prolific producers of antibacterial agents, this compound has demonstrated notable cytotoxic activity against cancer cell lines while exhibiting a striking lack of antibacterial efficacy. This unique profile sets it apart and suggests a different potential therapeutic application.
Comparative Performance Data
Quantitative data on the biological activity of this compound and other selected Streptomyces-derived antibiotics are summarized below.
Antibacterial Activity
This compound has been shown to lack significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi and yeast, at concentrations up to 1,000 µg/mL. In contrast, a related compound, Furaquinocin L, has demonstrated activity against Gram-positive bacteria, indicating that the furaquinocin scaffold can be modified to elicit antibacterial effects.[3][4]
The following table compares the Minimum Inhibitory Concentrations (MICs) of this compound and other prominent Streptomyces-derived antibiotics against common bacterial pathogens.
| Antibiotic | Class | Target Organism | MIC (µg/mL) |
| This compound | Meroterpenoid (Quinone) | Staphylococcus aureus | > 1,000 |
| Escherichia coli | > 1,000 | ||
| Furaquinocin L | Meroterpenoid (Quinone) | Staphylococcus aureus (Newman) | 2[4] |
| Bacillus subtilis (DSM 10) | 64[4] | ||
| Streptomycin | Aminoglycoside | Staphylococcus aureus | 1.73[5] |
| Escherichia coli | 8 - 32 | ||
| Doxorubicin | Anthracycline | Staphylococcus aureus | Inhibitory activity reported |
| Escherichia coli | No inhibitory activity reported | ||
| Vancomycin | Glycopeptide | Staphylococcus aureus (MRSA) | 0.5 - 2[6] |
| Escherichia coli | Generally resistant | ||
| Tetracycline | Tetracycline | Staphylococcus aureus | Susceptible, MICs vary |
| Escherichia coli | Susceptible, MICs vary |
Cytotoxic Activity
This compound exhibits potent cytocidal activity against mammalian cancer cell lines. This is a key differentiator from many traditional antibiotics, although some, like Doxorubicin, are well-known for their use in chemotherapy.
| Compound | Cell Line | Activity | IC50 / Effective Concentration |
| This compound | HeLa S3 (Cervical Cancer) | Cytocidal | 1.6 µg/mL |
| B16 Melanoma | Cytocidal | Not specified | |
| Furaquinocin A | HeLa S3 (Cervical Cancer) | Cytocidal | 3.1 µg/mL |
| Doxorubicin | Various Cancer Cell Lines | Cytotoxic | Varies with cell line |
Mechanism of Action
The mechanisms of action for this compound and the comparator antibiotics are fundamentally different, reflecting their distinct biological targets.
-
This compound (as a Quinone): The cytotoxic effects of quinone-containing compounds are often attributed to their ability to act as electrophiles and participate in redox cycling.[7][8][9][10][11] This can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components like DNA, proteins, and lipids, ultimately inducing apoptosis. Their mechanism can also involve the inhibition of key enzymes such as DNA gyrase and topoisomerase IV.[7][8][10]
-
Streptomycin (Aminoglycoside): Binds to the 30S ribosomal subunit of bacteria, interfering with the initiation of protein synthesis and causing misreading of mRNA.
-
Doxorubicin (Anthracycline): Intercalates into DNA, inhibiting topoisomerase II and preventing DNA replication and transcription. It also generates free radicals, contributing to its cytotoxicity.
-
Vancomycin (Glycopeptide): Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.
-
Tetracycline (Tetracycline): Binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thus inhibiting protein synthesis.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.
1. Preparation of Bacterial Inoculum:
- A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
- The culture is incubated overnight at 37°C.
- The overnight culture is diluted in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
- This suspension is further diluted to achieve the final desired inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
- A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent.
- A series of two-fold serial dilutions of the antibiotic is prepared in a 96-well microtiter plate using the appropriate broth medium.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.
- A positive control well (bacteria with no antibiotic) and a negative control well (broth only) are included.
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
- Cancer cells (e.g., HeLa S3) are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
2. Compound Treatment:
- The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).
- A vehicle control (cells treated with the solvent used to dissolve the compound) is included.
- The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.
- The plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
4. Solubilization of Formazan:
- The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
5. Absorbance Measurement:
- The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
- Cell viability is expressed as a percentage of the vehicle control, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) can be calculated.
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Genomics of Furaquinocin B Producing Streptomyces Strains: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative genomic analysis of two key Furaquinocin B producing Streptomyces strains: Streptomyces sp. KO-3988 and Streptomyces sp. Je 1-369. Furaquinocins are a class of meroterpenoid antibiotics with potent biological activities, making them attractive candidates for drug development. Understanding the genomic underpinnings of their biosynthesis is crucial for strain improvement and bioengineering efforts. This document is intended for researchers, scientists, and drug development professionals working on natural product biosynthesis and antibiotic development.
Introduction to this compound and Producing Strains
This compound is a member of the furaquinocin family of antibiotics, which are hybrid polyketide-isoprenoid natural products.[1] These compounds have demonstrated significant biological activities, including antitumor and antibacterial effects. The producing organisms, Streptomyces sp. KO-3988 and Streptomyces sp. Je 1-369, are Gram-positive bacteria belonging to the actinomycetes, a group renowned for its prolific production of secondary metabolites.[2] Comparative genomics offers a powerful approach to elucidate the genetic basis for the biosynthesis of these valuable compounds and to identify strategies for enhancing their production.
Genomic Features of this compound Producing Strains
A summary of the key genomic features of Streptomyces sp. KO-3988 and Streptomyces sp. Je 1-369 is presented below. The availability of the complete genome for Streptomyces sp. Je 1-369 provides a valuable reference for comparative studies.
| Feature | Streptomyces sp. KO-3988 | Streptomyces sp. Je 1-369 |
| Genome Size (bp) | Not fully sequenced | 8,820,026[3] |
| G+C Content (%) | Not fully sequenced | 71[3] |
| Number of Predicted Genes | Not fully sequenced | 7,695[3] |
| Furaquinocin BGC Accession | AB212624[4] | CP101750 (within genome)[3] |
| Known Produced Furaquinocins | Furaquinocin A, B, C, D, E, F, G, H | Furaquinocin K, L[3] |
The this compound Biosynthetic Gene Cluster (BGC)
The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (fur). A comparative analysis of the fur clusters from Streptomyces sp. KO-3988 and Streptomyces sp. Je 1-369 reveals a conserved core set of genes essential for the synthesis of the furaquinocin scaffold, alongside strain-specific variations.
A detailed comparison of the key genes within the this compound biosynthetic gene clusters is provided below. The gene nomenclature from the original publications has been maintained for clarity.
| Gene (KO-3988) | Homolog (Je 1-369) | Proposed Function |
| fur1 | Orf1 | Type III polyketide synthase (THN synthase) |
| fur2 | Orf2 | Monooxygenase |
| fur3 | Orf3 | Aminotransferase |
| fur4 | Orf4 | Acyl-CoA synthetase |
| fur5 | Orf21 | Nitrite reductase |
| fur6 | Orf20 | Methyltransferase |
| fur7 | Orf26 | Prenyltransferase |
| fur8 | - | Oxidoreductase |
| fur9 | - | Dehydrogenase |
| fur10 | - | Acyl-CoA dehydrogenase |
| fur11 | - | Enoyl-CoA hydratase |
| fur12 | - | 3-hydroxyacyl-CoA dehydrogenase |
| fur13 | - | Acetyl-CoA acetyltransferase |
| fur14 | - | Acyl-CoA synthetase |
| fur15 | - | Hypothetical protein |
| fur16 | Orf18 | Nitrite reductase accessory protein |
| fur17 | Orf19 | Nitrite reductase accessory protein |
| fur18 | - | Hypothetical protein |
| fur19 | Orf22 | Geranylgeranyl diphosphate (B83284) synthase |
| fur20 | - | Hypothetical protein |
| fur21 | - | Hypothetical protein |
| - | Orf5-Orf17, Orf23-Orf25, Orf27-Orf28 | Strain-specific genes (hypothetical proteins, transporters, etc.) |
Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the formation of the polyketide core, 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN), by a type III polyketide synthase.[1] This is followed by a series of modifications including oxidation, amination, and methylation. A key step in the pathway is the reductive deamination of an 8-amino-flaviolin intermediate, which proceeds through a transient diazotization to form a hydroquinone (B1673460) intermediate.[5] This hydroquinone is then a substrate for further enzymatic modifications. The terpenoid moiety is synthesized via the mevalonate (B85504) (MV) pathway and is attached to the polyketide core by a prenyltransferase.[4] The final structure is formed through a series of cyclization and tailoring reactions.
Caption: Proposed biosynthetic pathway for this compound.
Regulation of this compound Biosynthesis
The production of this compound, like many other secondary metabolites in Streptomyces, is tightly regulated. The biosynthesis is linked to the primary metabolism through the mevalonate pathway for the supply of the isoprenoid precursor.[4] The regulation of the fur gene cluster is likely controlled by a complex network of regulators, including pathway-specific regulators (PSRs) located within or near the cluster, and global regulators that respond to environmental and physiological signals.
Streptomyces antibiotic regulatory proteins (SARPs) are a major family of transcriptional activators that often control the expression of entire biosynthetic gene clusters.[6] It is plausible that a SARP-family regulator, potentially located within or outside the identified fur cluster, plays a key role in activating this compound biosynthesis. Additionally, two-component systems (TCSs), which consist of a sensor kinase and a response regulator, are known to modulate secondary metabolism in response to external stimuli.[7] The specific TCSs involved in this compound regulation remain to be elucidated.
Caption: Putative regulatory network for this compound biosynthesis.
Experimental Protocols
This section outlines key experimental protocols for the comparative genomic analysis of this compound producing Streptomyces strains.
Genomic DNA Extraction
-
Culture Growth: Inoculate Streptomyces spores or mycelial fragments into a suitable liquid medium (e.g., Tryptic Soy Broth or ISP2) and incubate at 28-30°C with shaking until sufficient biomass is obtained.
-
Cell Lysis: Harvest the mycelia by centrifugation. Wash the pellet with a suitable buffer. Resuspend the mycelia in a lysis buffer containing lysozyme (B549824) and incubate to degrade the cell wall. Further lysis can be achieved by adding Proteinase K and SDS.
-
DNA Purification: Perform phenol:chloroform:isoamyl alcohol extractions to remove proteins and other cellular debris. Precipitate the genomic DNA with isopropanol (B130326) or ethanol.
-
DNA Quality Control: Resuspend the DNA pellet in TE buffer. Assess the quality and quantity of the extracted DNA using spectrophotometry (A260/A280 ratio) and agarose (B213101) gel electrophoresis.
Genome Sequencing and Assembly
-
Library Preparation: Prepare sequencing libraries from the high-quality genomic DNA using a kit compatible with the chosen sequencing platform (e.g., Illumina or PacBio).
-
Sequencing: Perform high-throughput sequencing to generate short or long reads.
-
De Novo Assembly: Assemble the sequencing reads into a draft or complete genome sequence using assemblers such as SPAdes, Canu, or Flye.
-
Genome Annotation: Predict genes and other genomic features using tools like Prokka or the NCBI Prokaryotic Genome Annotation Pipeline (PGAP).
Comparative Genomic Analysis
-
Genome Alignment: Align the genomes of the different Streptomyces strains using tools like Mauve or progressiveCactus to identify conserved regions and structural variations.
-
Biosynthetic Gene Cluster Identification: Identify secondary metabolite biosynthetic gene clusters using antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).
-
Phylogenomic Analysis: Construct a phylogenomic tree based on a set of conserved single-copy genes to infer the evolutionary relationships between the strains.
-
Comparative BGC Analysis: Compare the organization, gene content, and sequence identity of the furaquinocin biosynthetic gene clusters between the strains.
Caption: Workflow for comparative genomics of Streptomyces strains.
Conclusion
This comparative genomics guide provides a foundational understanding of the genetic basis for this compound biosynthesis in Streptomyces sp. KO-3988 and Streptomyces sp. Je 1-369. The identification of the conserved biosynthetic gene cluster and the elucidation of the biosynthetic pathway offer valuable insights for metabolic engineering strategies aimed at improving this compound production. Further research focusing on the specific regulatory elements controlling the fur gene cluster will be critical for unlocking the full potential of these strains as industrial producers of this important class of antibiotics.
References
- 1. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The roles of SARP family regulators involved in secondary metabolism in Streptomyces [frontiersin.org]
- 7. Two-component systems in Streptomyces: key regulators of antibiotic complex pathways - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Furaquinocin B's Antitumor Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaquinocins are a class of natural products derived from Streptomyces, known for their diverse biological activities. Among them, Furaquinocin A has been noted for its potent antitumor properties.[1] This guide aims to provide a comparative overview of the antitumor potential of Furaquinocin B, drawing upon available data for the furaquinocin family and established methodologies in cancer research. However, it is crucial to note that publicly available, detailed independent validation studies specifically on this compound's antitumor properties are limited. This guide, therefore, synthesizes related data and outlines the necessary experimental frameworks for a comprehensive evaluation.
Comparative Cytotoxicity Data
While specific independent data on this compound is scarce, a study on related compounds, Furaquinocins K and L, provides some insight. Furaquinocin K demonstrated cytotoxic activity against hepatocellular carcinoma (HepG2) cells. In contrast, Furaquinocin L exhibited antibacterial properties but no cytotoxicity against the same cell line, highlighting the nuanced structure-activity relationships within this compound family.
For a comprehensive independent validation, the cytotoxicity of this compound should be systematically evaluated against a panel of cancer cell lines and compared with established chemotherapeutic agents like Doxorubicin (B1662922).
Table 1: Comparative in vitro Cytotoxicity of Furaquinocin K and Doxorubicin
| Compound | Cell Line | IC50 | Source |
| Furaquinocin K | HepG2 (Hepatocellular Carcinoma) | 12.6 µg/mL | [2] |
| Doxorubicin | HepG2 (Hepatocellular Carcinoma) | 0.48 µM | [3] |
| Doxorubicin | BT-20 (Triple-Negative Breast Carcinoma) | 320 nM | [4] |
| Doxorubicin | MCF-7 (Breast Adenocarcinoma) | 0.14 - 9.908 µM | [5] |
| Doxorubicin | MDA-MB-231 (Breast Adenocarcinoma) | 0.28 - 1.38 µM | [5] |
Note: IC50 values for Doxorubicin are provided as a reference from various studies and may vary based on experimental conditions.
Experimental Protocols
To independently validate the antitumor properties of this compound, a series of standardized in vitro and in vivo experiments are necessary.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This experiment evaluates the ability of a compound to inhibit tumor growth in a living organism.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign mice to treatment groups (vehicle control, this compound, positive control like Paclitaxel) and administer the treatment via an appropriate route (e.g., intraperitoneal, intravenous).
-
Tumor Volume Measurement: Measure tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze tumor tissue for biomarkers of drug activity.
Signaling Pathway Analysis
Understanding the mechanism of action is crucial for drug development. Based on common cancer signaling pathways, the effect of this compound on pathways like NF-κB and MAPK should be investigated.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation and is often dysregulated in cancer.[6]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical regulator of cell proliferation, differentiation, and survival that is frequently activated in cancer.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow for Independent Validation
A systematic approach is required to independently validate the antitumor properties of this compound.
Caption: A logical workflow for the independent validation of this compound's antitumor properties.
Conclusion
While the furaquinocin family of natural products holds promise in the search for novel antitumor agents, specific and comprehensive independent validation of this compound's efficacy is currently lacking in publicly accessible literature. The data on related compounds, such as Furaquinocin K, suggest that cytotoxic activity can be present within this class of molecules. To rigorously assess the therapeutic potential of this compound, a systematic investigation following the outlined experimental protocols is essential. This should include comprehensive in vitro cytotoxicity screening, in vivo efficacy studies in relevant cancer models, and detailed mechanistic studies to elucidate its mode of action and impact on key cancer-related signaling pathways. Such a thorough evaluation will be critical in determining whether this compound warrants further development as a novel anticancer agent.
References
- 1. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, Furaquinocin A: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative cellular and molecular analysis of cytotoxicity and apoptosis induction by doxorubicin and Baneh in human breast cancer T47D cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Furaquinocin B: A Comparative Analysis of Efficacy Against Standard Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Furaquinocin B, a member of the furanonaphthoquinone class of natural products, has garnered attention for its potential as an anticancer agent. This guide provides a comparative analysis of the efficacy of this compound and its analogs against standard-of-care chemotherapy agents used in the treatment of gastrointestinal cancers. The data presented is compiled from various preclinical studies to offer an objective overview for researchers and drug development professionals.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth in vitro. While direct comparative studies on this compound are limited, data on its analog, Furaquinocin K, provides valuable insights. The following tables summarize the IC50 values of Furaquinocin K and standard chemotherapy agents against various cancer cell lines.
Table 1: IC50 Values of Furaquinocin K and Standard Chemotherapy Agents against Hepatocellular Carcinoma (HepG2)
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Citation |
| Furaquinocin K | HepG2 | 12.6 | ~28.5 (estimated) | [1][2] |
| Doxorubicin (B1662922) | HepG2 | - | 12.2 | [3] |
| Cisplatin | HepG2 | - | Varies significantly (µM range) | [4][5] |
Table 2: IC50 Values of Standard Chemotherapy Agents against Gastrointestinal Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| 5-Fluorouracil | AGS | Gastric Cancer | 22.1 ± 7.7 µM | [6] |
| 5-Fluorouracil | SGC-7901 | Gastric Cancer | 16.59 µM (resistant) | [7] |
| 5-Fluorouracil | HCT-116 | Colon Cancer | 11.3 µM | [8] |
| 5-Fluorouracil | HT-29 | Colon Cancer | 11.25 µM | [8] |
| Cisplatin | SGC-7901 | Gastric Cancer | Varies (µg/mL range) | [9] |
| Doxorubicin | HCT-116 | Colon Cancer | 1.9 µg/mL | [10] |
| Doxorubicin | HT-29 | Colon Cancer | Varies (µM range) | [11] |
Potential Mechanisms of Action: A Look into Cellular Signaling
While the precise mechanism of this compound is still under investigation, many anticancer agents exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[12][13][14][15][16] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis (programmed cell death).
The induction of apoptosis is a hallmark of effective cancer chemotherapy.[17][18][19] This process is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Standard chemotherapeutic agents like doxorubicin are known to induce apoptosis, often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[20] It is hypothesized that this compound may also share this ability to trigger apoptotic cell death in cancer cells, a promising avenue for future research.
Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, doxorubicin) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
A simplified workflow of the MTT assay for in vitro cytotoxicity testing.
In Vivo Tumor Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of potential anticancer drugs.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound) via a specified route (e.g., intraperitoneal injection), while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
The available preclinical data suggests that Furaquinocin analogs possess cytotoxic activity against cancer cell lines. However, a direct and comprehensive comparison of this compound with standard chemotherapy agents in gastrointestinal cancer models is currently lacking. Further research is warranted to fully elucidate the efficacy, mechanism of action, and therapeutic potential of this compound. The exploration of its effects on critical signaling pathways, such as the PI3K/Akt pathway, will be instrumental in defining its role in cancer therapy.
References
- 1. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical) | MDPI [mdpi.com]
- 16. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Stereochemistry of Synthetic Furaquinocin B: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the methods used to confirm the stereochemistry of synthetic Furaquinocin B, a potent antitumor natural product. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of complex natural products. This document outlines the key experimental data and protocols necessary for the unambiguous determination of the absolute configuration of this compound and its analogs.
Introduction
This compound is a member of the furaquinocin family of antibiotics, which are hybrid polyketide-isoprenoid natural products known for their significant antitumor properties.[1] The complex stereochemical architecture of this compound is crucial for its biological activity, making the precise confirmation of its stereochemistry in synthetic samples a critical aspect of its development as a potential therapeutic agent. This guide compares the established stereochemistry of natural furaquinocins with the methods available for confirming the stereochemistry of their synthetic counterparts.
Stereochemical Confirmation: A Comparative Analysis
The absolute stereochemistry of naturally occurring furaquinocins has been determined to be (2R, 3R). This was established for the related Furaquinocin K by comparing its negative specific rotation value ([α]D23 = -78°) with that of Furaquinocin C ([α]D23 = -25°) and its synthetic (2R, 3S)-epimer ([α]D23 = +58°).[2] A similar comparative approach is essential for validating the stereochemistry of synthetic this compound.
The total synthesis of this compound has been successfully achieved through various stereoselective strategies. A key step in one modular approach involves a diastereoselective Sakurai allylation to introduce the additional stereocenters present in this compound.[3] While these synthetic routes are designed to yield the desired stereoisomer, rigorous analytical confirmation is imperative.
Table 1: Comparison of Analytical Methods for Stereochemical Determination
| Method | Principle | Application to this compound | Data Comparison |
| Optical Rotation | Measures the rotation of plane-polarized light by a chiral molecule in solution. | Comparison of the specific rotation ([α]D) of synthetic this compound with the value reported for the natural product or a certified reference standard. | A negative specific rotation value would be expected for the (2R, 3R) enantiomer. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers based on their differential interaction with a chiral stationary phase. | Determination of enantiomeric excess (ee) of the synthetic sample. | Co-injection with a racemic standard to confirm peak identity and purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the chemical environment of atomic nuclei. Chiral derivatizing agents (e.g., Mosher's acid) can be used to differentiate enantiomers. | 1H and 13C NMR spectra of the synthetic product should match those of the natural compound. Mosher's ester analysis can be used to determine the absolute configuration of key stereocenters. | Comparison of chemical shifts (δ) and coupling constants (J) with literature data for the natural product. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light. | The CD spectrum of synthetic this compound should be a mirror image of its enantiomer and match the spectrum of the natural product. | Comparison of the sign and intensity of Cotton effects with theoretical calculations and data from the natural product. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid. | Provides unambiguous determination of the absolute stereochemistry if a suitable single crystal of the synthetic material can be obtained. | Comparison of the determined crystal structure with the known relative and absolute stereochemistry of the furaquinocin scaffold. |
Experimental Protocols
Determination of Specific Rotation
Methodology: A solution of synthetic this compound of known concentration (e.g., c = 1.0 in CHCl3) is prepared. The optical rotation is measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 25 °C). The specific rotation is calculated using the formula: [α]λT = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Chiral HPLC Analysis
Methodology: A solution of synthetic this compound is injected onto a chiral HPLC column (e.g., Chiralpak series). The mobile phase composition and flow rate are optimized to achieve baseline separation of the enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
NMR Spectroscopy with Mosher's Method
Methodology: The synthetic this compound is reacted with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to form the corresponding diastereomeric esters. 1H and 19F NMR spectra of each diastereomer are recorded. The differences in chemical shifts (Δδ = δS - δR) of protons near the stereocenter are analyzed to determine the absolute configuration.
Antitumor Mechanism of Action: A Potential Signaling Pathway
While the precise molecular target of this compound is still under investigation, many potent antitumor antibiotics exert their effects through the inhibition of topoisomerase II and the subsequent induction of apoptosis.[4][5] Topoisomerase II is a critical enzyme involved in managing DNA topology during replication and transcription.[6] Its inhibition leads to the stabilization of DNA cleavage complexes, resulting in DNA strand breaks and the activation of apoptotic pathways.
The induction of apoptosis is a tightly regulated process involving a cascade of signaling events.[7] Inhibition of topoisomerase II can trigger the intrinsic apoptotic pathway, which is initiated by mitochondrial stress.[8] This leads to the release of cytochrome c and the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death.
Caption: Proposed mechanism of this compound-induced apoptosis.
Conclusion
The confirmation of the absolute stereochemistry of synthetic this compound is a critical step in its development as a potential anticancer agent. A combination of analytical techniques, including optical rotation, chiral HPLC, NMR spectroscopy, and CD spectroscopy, provides a robust framework for this validation. Comparison of the data obtained from the synthetic material with that of the natural product or a well-characterized stereoisomer is essential for an unambiguous assignment. Further investigation into the specific molecular targets and signaling pathways of this compound will provide deeper insights into its mechanism of action and facilitate the design of more potent and selective analogs.
References
- 1. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 3. Total syntheses of furaquinocin A, B, and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of type II topoisomerase by fostriecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Furaquinocin B: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Furaquinocin B, a member of the naphthoquinone class of compounds known for its antibacterial and cytotoxic properties, is critical for maintaining laboratory safety and environmental integrity. In the absence of a specific Safety Data Sheet (SDS), this guide provides a comprehensive framework for the safe handling and disposal of this compound, drawing upon best practices for managing cytotoxic and quinone-containing chemical waste. Adherence to these procedures is essential to mitigate risks associated with this potent compound.
I. Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment to minimize exposure.
Table 1: Personal Protective Equipment (PPE) and Engineering Controls
| Equipment/Control | Specification |
| Ventilation | Handle all solid and solutions of this compound within a certified chemical fume hood. |
| Eye Protection | Wear chemical splash goggles that meet ANSI Z87.1 standards. |
| Hand Protection | Wear double-layered, chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and change them frequently. |
| Body Protection | Wear a fully buttoned lab coat, preferably a disposable one. For larger quantities, consider a chemically resistant apron or suit. |
| Respiratory Protection | If there is a risk of aerosol generation and work cannot be conducted in a fume hood, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
Safe Handling Practices:
-
Avoid the creation of dust and aerosols.
-
Do not breathe dust, vapors, or mists.
-
Prevent all contact with skin and eyes.
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
II. This compound Waste Management and Disposal
All materials that have come into contact with this compound must be treated as hazardous waste.[2] Proper segregation is the first and most critical step in the disposal process.
Step-by-Step Disposal Procedure:
-
Waste Segregation: At the point of generation, segregate this compound waste into designated, clearly labeled containers. Do not mix this waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Waste Streams:
-
Solid Waste: Includes contaminated PPE (gloves, lab coats), bench paper, wipes, and any solid this compound. This waste should be collected in a dedicated, leak-proof, and puncture-resistant container lined with a heavy-duty plastic bag.[3] This is often a yellow or purple container specifically for cytotoxic waste.[4][5]
-
Liquid Waste: Unused solutions or rinsates containing this compound should be collected in a sealed, shatter-resistant container (e.g., a coated glass or polyethylene (B3416737) bottle). The container must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the chemical name "this compound."
-
Sharps Waste: Needles, syringes, and contaminated glassware must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[3]
-
-
Container Management:
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Do not overfill containers; they should be sealed when they are about three-quarters full.[2]
-
-
Final Disposal: Arrange for the collection and disposal of this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor. The primary method for the destruction of cytotoxic waste is high-temperature incineration.[4]
Table 2: this compound Waste Classification and Handling
| Waste Type | Container | Labeling | Disposal Route |
| Solid this compound | Puncture-resistant container with a plastic liner. | "Hazardous Waste", "Cytotoxic Waste", "this compound" | Licensed Hazardous Waste Contractor (Incineration) |
| Contaminated Labware (non-sharp) | Puncture-resistant container with a plastic liner. | "Hazardous Waste", "Cytotoxic Waste", "this compound" | Licensed Hazardous Waste Contractor (Incineration) |
| Contaminated Sharps | Designated cytotoxic sharps container. | "Hazardous Waste", "Cytotoxic Sharps", "this compound" | Licensed Hazardous Waste Contractor (Incineration) |
| Liquid this compound Solutions | Sealed, shatter-resistant bottle. | "Hazardous Waste", "Cytotoxic Liquid Waste", "this compound" | Licensed Hazardous Waste Contractor (Incineration) |
| Contaminated PPE | Puncture-resistant container with a plastic liner. | "Hazardous Waste", "Cytotoxic Waste", "this compound" | Licensed Hazardous Waste Contractor (Incineration) |
III. Decontamination and Spill Management
Effective decontamination is crucial to prevent secondary exposure.
Experimental Protocol for Surface Decontamination:
A multi-step cleaning process is recommended for surfaces contaminated with cytotoxic compounds.[2]
-
Initial Cleaning: Using low-lint wipes, clean the surface with a detergent solution to remove gross contamination.
-
Rinsing: With new wipes, rinse the surface with sterile water to remove the detergent.
-
Final Decontamination: Use a 70% isopropyl alcohol solution to wipe down the surface.[2] A fresh 10% bleach solution can also be effective, but be mindful of its corrosive properties on certain materials.[6] Allow for adequate contact time (at least 15 minutes) before a final rinse with water to remove bleach residue.[6][7]
-
Disposal of Cleaning Materials: All wipes and absorbent materials used for decontamination must be disposed of as solid cytotoxic waste.[2]
Spill Response:
-
Evacuate: Immediately alert others and evacuate the immediate area of the spill.
-
Secure: Secure the area and prevent entry.
-
Report: Report the spill to your laboratory supervisor and institutional EHS office.
-
Cleanup: Only personnel trained in hazardous spill response should perform the cleanup. This requires appropriate PPE, including respiratory protection. For solid spills, avoid generating dust by moistening the material or using a HEPA-filtered vacuum.[8] All cleanup materials must be disposed of as cytotoxic waste.
IV. Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting researchers, the wider community, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. benchchem.com [benchchem.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. cleanaway.com.au [cleanaway.com.au]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 7. Fact Sheet: MPTP, Safe Handling | PennEHRS [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
